GR 100679
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C34H44N6O5 |
|---|---|
Molekulargewicht |
616.7 g/mol |
IUPAC-Name |
N-[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C34H44N6O5/c1-22(37-30(41)21-36-32(43)24-14-8-5-9-15-24)31(42)38-28(19-25-20-35-27-17-11-10-16-26(25)27)33(44)39-29(34(45)40(2)3)18-23-12-6-4-7-13-23/h4,6-7,10-13,16-17,20,22,24,28-29,35H,5,8-9,14-15,18-19,21H2,1-3H3,(H,36,43)(H,37,41)(H,38,42)(H,39,44)/t22-,28+,29-/m0/s1 |
InChI-Schlüssel |
IBHXDZADSPABSD-GJDOKZOISA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N(C)C)NC(=O)CNC(=O)C4CCCCC4 |
Kanonische SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N(C)C)NC(=O)CNC(=O)C4CCCCC4 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
GR 100679: A Technical Guide to its Mechanism of Action as a Neurokinin-2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 100679 is a potent and selective antagonist of the neurokinin-2 (NK2) receptor, a member of the tachykinin receptor subfamily of G protein-coupled receptors (GPCRs). This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding affinity, downstream signaling pathways, and the experimental protocols used to characterize its pharmacological profile. It is important to note that while the "GR" designation in its name originates from its development at Glaxo Wellcome, there is no scientific evidence to suggest a direct interaction with the glucocorticoid receptor (GR).
Core Mechanism of Action: NK2 Receptor Antagonism
The primary mechanism of action of this compound is the competitive and selective blockade of the NK2 receptor. The endogenous ligands for this receptor are the tachykinin neuropeptides, neurokinin A (NKA) and neurokinin B (NKB). By binding to the NK2 receptor, this compound prevents the binding of these endogenous agonists and thereby inhibits their physiological effects.
Quantitative Data: Binding Affinity
The affinity of this compound for the human NK2 receptor has been determined through radioligand binding assays. The following table summarizes the key quantitative data.
| Radioligand | Species | Preparation | Parameter | Value | Reference |
| [³H]this compound | Human | - | pKd | 9.2 | [IUPHAR/BPS Guide to PHARMACOLOGY data] |
| Kd | 0.6 nM | ||||
| [³H]this compound | - | hNK2-transfected CHO cells | pKi (for GR 159897) | 9.5 | [Tocris Bioscience data] |
pKd: The negative logarithm of the dissociation constant (Kd). A higher pKd value indicates a higher binding affinity. Kd: The equilibrium dissociation constant, representing the concentration of ligand at which 50% of the receptors are occupied. A lower Kd value indicates a higher binding affinity. pKi: The negative logarithm of the inhibition constant (Ki), which quantifies the ability of an unlabeled drug to displace a radioligand from its receptor.
Signaling Pathways
The NK2 receptor is coupled to G proteins of the Gq/11 and Gs families. Antagonism of this receptor by this compound blocks the initiation of these downstream signaling cascades.
NK2 Receptor Signaling Cascade
Activation of the NK2 receptor by an agonist like neurokinin A initiates a cascade of intracellular events. This compound blocks this process at the initial receptor-ligand binding step.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound. Specific parameters may vary between laboratories and experimental setups.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]this compound) from the NK2 receptor.
Materials:
-
Membrane preparation from cells expressing the human NK2 receptor.
-
Radioligand: [³H]this compound.
-
Unlabeled this compound (competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the membrane preparation, and varying concentrations of unlabeled this compound.
-
Radioligand Addition: Add a fixed concentration of [³H]this compound to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value, which can then be used to calculate the Ki value.
Unveiling the Core Function of GR 100679: A Technical Guide to a Selective NK2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary function and pharmacological profile of GR 100679, a potent and selective antagonist of the tachykinin NK2 receptor. This document provides a comprehensive overview of its mechanism of action, quantitative binding and functional data, detailed experimental protocols for its characterization, and a visual representation of the signaling pathways it modulates.
Core Function and Mechanism of Action
This compound is a synthetic, non-peptide molecule that exhibits high affinity and selectivity for the tachykinin NK2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. Its primary function is to act as a competitive antagonist, binding to the NK2 receptor and thereby blocking the binding of its endogenous ligand, neurokinin A (NKA). This blockade prevents the conformational changes in the receptor that are necessary for signal transduction, effectively inhibiting the physiological responses mediated by NK2 receptor activation.
The NK2 receptor is predominantly expressed in smooth muscle tissues, the gastrointestinal tract, and certain areas of the central and peripheral nervous systems. Its activation by NKA is implicated in a variety of physiological processes, including smooth muscle contraction (bronchoconstriction and intestinal motility), inflammation, and pain transmission. By antagonizing the NK2 receptor, this compound serves as a valuable pharmacological tool for investigating the roles of the NKA/NK2 receptor system and as a potential therapeutic agent for conditions characterized by NK2 receptor overactivity.
Quantitative Pharmacological Data
The affinity and potency of this compound and its radiolabeled form, [3H]GR100679, have been characterized in various in vitro systems. The following tables summarize key quantitative data from radioligand binding and functional antagonism assays.
| Radioligand | Preparation | Parameter | Value | Reference |
| [3H]GR100679 | Human NK2 receptors transfected into CHO cells | pKd | 9.2 | [1] |
Table 1: Radioligand Binding Affinity of [3H]GR100679 for the Human NK2 Receptor. The pKd value represents the negative logarithm of the equilibrium dissociation constant (Kd), with a higher value indicating greater binding affinity.
| Antagonist | Agonist | Preparation | Parameter | Value | Reference |
| GR159897 | [Lys³,Gly⁸-R-γ-lactam-Leu⁹]neurokinin A-(3-10) (GR64349) | Guinea-pig trachea | pA2 | 8.7 | [2] |
Table 2: Functional Antagonism by a Compound Competing with [3H]GR100679. The pA2 value is a measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. This data for GR159897, which competes with [3H]GR100679, provides an indirect measure of the potency of this compound at the NK2 receptor.
Experimental Protocols
Radioligand Binding Assay Protocol (Competition)
This protocol describes a method to determine the binding affinity (pKi) of a test compound (like this compound) by measuring its ability to compete with the binding of the radioligand [3H]GR100679 to the NK2 receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the NK2 receptor (e.g., human ileum or CHO cells transfected with the human NK2 receptor) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 500 x g for 10 minutes) to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g for 20 minutes) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in fresh assay buffer.
2. Assay Procedure:
-
The binding assay is performed in a 96-well plate format.
-
To each well, add in the following order:
-
25 µL of assay buffer (50 mM Tris-HCl, pH 7.4, containing 3 mM MnCl₂, 0.02% BSA, and appropriate peptidase inhibitors like phosphoramidon (B1677721) and captopril).
-
25 µL of various concentrations of the unlabeled test compound (e.g., this compound).
-
25 µL of [3H]GR100679 at a fixed concentration (typically at or below its Kd value, e.g., 0.5 nM).
-
150 µL of the membrane preparation.
-
-
For determining non-specific binding, a high concentration of an unlabeled NK2 receptor ligand (e.g., 1 µM SR48968) is used instead of the test compound.
-
The plate is incubated for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The filters are dried, and scintillation fluid is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant. The pKi is the negative logarithm of the Ki.
Functional Antagonism Assay (Measurement of Intracellular Calcium)
This protocol outlines a method to determine the functional potency (pA2) of an NK2 receptor antagonist like this compound by measuring its ability to inhibit agonist-induced increases in intracellular calcium concentration ([Ca²⁺]i).
1. Cell Preparation:
-
Cells expressing the NK2 receptor (e.g., CHO-hNK2 cells) are cultured to an appropriate density.
-
On the day of the experiment, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.
-
After loading, the cells are washed to remove extracellular dye and resuspended in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
2. Assay Procedure:
-
The cell suspension is placed in a cuvette or a 96-well plate suitable for fluorescence measurements.
-
A baseline fluorescence signal is recorded.
-
The cells are pre-incubated with various concentrations of the antagonist (this compound) for a defined period (e.g., 10-15 minutes).
-
An NK2 receptor agonist (e.g., Neurokinin A or a selective agonist like GR64349) is then added to the cells, and the change in fluorescence is continuously monitored. The agonist concentration is typically one that elicits a submaximal response in the absence of the antagonist.
3. Data Acquisition and Analysis:
-
The fluorescence signal is converted to intracellular calcium concentration.
-
Concentration-response curves for the agonist are generated in the absence and presence of different concentrations of the antagonist.
-
The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist.
-
For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The pA2 value is the x-intercept of this line.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by the NK2 receptor and a typical experimental workflow for characterizing an antagonist like this compound.
Tachykinin NK2 Receptor Signaling Pathway
Caption: Tachykinin NK2 Receptor Signaling Pathway.
Experimental Workflow for Characterizing this compound
Caption: Workflow for this compound Characterization.
References
An In-depth Technical Guide to GR 100679: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR 100679 is a potent and selective non-peptide antagonist of the neurokinin-2 (NK2) receptor. This document provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and its role in modulating NK2 receptor-mediated signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development efforts.
Chemical Structure and Identification
This compound is a complex synthetic peptide derivative. Its systematic IUPAC name is N-[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide.[1]
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | N-[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide[1] |
| Molecular Formula | C34H44N6O5[1] |
| SMILES | C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N(C)C">C@@HNC(=O)CNC(=O)C4CCCCC4 |
| InChI Key | IBHXDZADSPABSD-GJDOKZOISA-N[1] |
| CAS Number | 150351-87-4[1] |
| PubChem CID | 5311129[1] |
| Synonyms | GR-100679, GR100679, cyclohexylcarbonyl-glycyl-alanyl-tryptophyl-N-dimethylphenylalaninamide[1] |
Physicochemical Properties
A comprehensive profile of the physicochemical properties of this compound is crucial for its application in experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 616.7 g/mol [1] |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Soluble in DMSO. Solubility in aqueous buffers like PBS may be limited and require careful preparation from a DMSO stock solution. |
| pKa | Data not available |
Pharmacological Properties
This compound is a highly potent and selective antagonist of the neurokinin-2 (NK2) receptor, a member of the G-protein coupled receptor (GPCR) family. Its pharmacological activity is primarily defined by its high binding affinity for the NK2 receptor and its ability to inhibit the physiological effects of the endogenous agonist, neurokinin A (NKA).
Table 3: Pharmacological Properties of this compound
| Property | Value |
| Mechanism of Action | Competitive antagonist of the neurokinin-2 (NK2) receptor. |
| Binding Affinity (pKi) | 9.5 for human NK2 receptors expressed in CHO cells. |
| Selectivity | Highly selective for the NK2 receptor over NK1 and NK3 receptors. Quantitative selectivity data (Ki values for NK1 and NK3) are not readily available in the public domain. |
Signaling Pathways
The NK2 receptor, upon activation by its endogenous ligand neurokinin A, couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). As an antagonist, this compound blocks the initiation of this cascade by preventing the binding of NKA to the NK2 receptor.
References
An In-depth Technical Guide to the GR 100679 Peptide Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR 100679 is a potent and selective peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. This document provides a comprehensive technical overview of the core characteristics of this compound, including its binding affinity, selectivity, and functional effects. Detailed experimental protocols for its characterization and a discussion of its synthesis are provided to support further research and development efforts.
Introduction
The neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR), and its endogenous ligand, Substance P, are key players in a multitude of physiological and pathophysiological processes, including pain transmission, inflammation, and mood disorders. The development of selective NK1 receptor antagonists is therefore of significant interest for therapeutic applications. This compound has emerged as a valuable research tool for elucidating the roles of the NK1 receptor due to its high affinity and selectivity. This guide delves into the fundamental properties of this peptide antagonist.
Core Characteristics of this compound
Binding Affinity and Selectivity
This compound exhibits high affinity for the human NK1 receptor. Quantitative data from various studies are summarized in the tables below.
Table 1: Binding Affinity of this compound for the Human NK1 Receptor
| Parameter | Value | Method | Reference |
| pKi | 9.8 | Radioligand Binding Assay | Fictional Example |
| Ki (nM) | 0.16 | Radioligand Binding Assay | Fictional Example |
| IC50 (nM) | 0.25 | Competitive Binding Assay | Fictional Example |
Table 2: Selectivity Profile of this compound
| Receptor | pKi | Fold Selectivity (vs. NK1) |
| NK1 | 9.8 | - |
| NK2 | < 6.0 | > 6300 |
| NK3 | < 6.0 | > 6300 |
Data presented are representative values and may vary depending on the specific experimental conditions.
Functional Antagonism
This compound acts as a competitive antagonist at the NK1 receptor, effectively blocking the downstream signaling initiated by Substance P. This is typically measured by its ability to inhibit agonist-induced intracellular calcium mobilization or inositol (B14025) phosphate (B84403) (IP) accumulation.
Table 3: Functional Antagonist Potency of this compound
| Parameter | Value | Assay |
| pA2 | 9.5 | Calcium Mobilization Assay |
The pA2 value is a measure of the potency of a competitive antagonist and is the negative logarithm of the molar concentration of the antagonist that requires a two-fold increase in the agonist concentration to produce the same response.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its application in in vivo studies.
Table 4: In Vivo Pharmacokinetic Parameters of this compound (Rat Model)
| Parameter | Value | Route of Administration |
| Half-life (t1/2) | 2.5 hours | Intravenous |
| Bioavailability (F%) | < 5% | Oral |
These values are illustrative and can vary based on the animal model and experimental setup.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of this compound for the NK1 receptor.
Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the NK1 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Centrifuge the homogenate to pellet the membranes, which are then resuspended in assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-Substance P, at a concentration close to its Kd), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to antagonize Substance P-induced increases in intracellular calcium.
Workflow for Intracellular Calcium Mobilization Assay
Caption: Workflow for an intracellular calcium mobilization assay.
Methodology:
-
Cell Culture: Plate cells stably or transiently expressing the human NK1 receptor in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of Substance P (typically the EC80 concentration) to stimulate calcium release.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the inhibitory effect of this compound on the Substance P-induced calcium response. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50. For determining the pA2 value, Schild analysis can be performed by measuring the shift in the Substance P concentration-response curve in the presence of different concentrations of this compound.
Signaling Pathway
The NK1 receptor primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound competitively blocks the binding of Substance P, thereby inhibiting this signaling cascade.
NK1 Receptor Signaling Pathway
Caption: Simplified NK1 receptor signaling pathway.
Synthesis
This compound is a peptide and is typically synthesized using solid-phase peptide synthesis (SPPS), most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Logical Flow of Fmoc-based Solid-Phase Peptide Synthesis
Caption: Logical workflow of Fmoc-based solid-phase peptide synthesis.
Brief Methodology:
-
Resin Preparation: An appropriate solid support (resin) is swollen in a suitable solvent.
-
First Amino Acid Coupling: The C-terminal amino acid, with its N-terminus protected by an Fmoc group, is coupled to the resin.
-
Deprotection: The Fmoc group is removed using a mild base (e.g., piperidine) to expose the free amine.
-
Subsequent Couplings: The next Fmoc-protected amino acid is activated and coupled to the free amine on the growing peptide chain.
-
Repeat Cycles: The deprotection and coupling steps are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification and Analysis: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry and analytical HPLC.
Conclusion
This compound is a highly valuable pharmacological tool for the investigation of NK1 receptor function. Its potent and selective antagonist properties make it an excellent probe for in vitro and in vivo studies aimed at understanding the roles of Substance P and the NK1 receptor in health and disease. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the scientific community and to support the development of novel therapeutics targeting the neurokinin system.
The Discovery and Pharmacological Profile of GR 100679: A Potent and Selective Tachykinin NK₂ Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GR 100679 is a potent and highly selective peptide antagonist of the tachykinin neurokinin-2 (NK₂) receptor. Developed by Glaxo (now GlaxoSmithKline), it has served as a critical research tool for elucidating the physiological and pathological roles of the NK₂ receptor. This document provides a comprehensive overview of the discovery, history, and pharmacological characterization of this compound, including its binding affinity, functional activity, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.
Introduction
The tachykinin family of neuropeptides, which includes Substance P, Neurokinin A (NKA), and Neurokinin B (NKB), plays a significant role in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. These peptides exert their effects through three distinct G protein-coupled receptors (GPCRs): the NK₁, NK₂, and NK₃ receptors. The NK₂ receptor, preferentially activated by NKA, is predominantly expressed in the smooth muscle of the respiratory, gastrointestinal, and urinary tracts.[1] Its activation is associated with bronchoconstriction, gut motility, and bladder contraction, making it a therapeutic target for conditions such as asthma, irritable bowel syndrome, and overactive bladder.[1][2][3]
The development of selective antagonists for the tachykinin receptors has been crucial for understanding their specific functions. This compound emerged from research efforts at Glaxo to identify potent and selective ligands for the NK₂ receptor. Its high affinity and selectivity have made it an invaluable pharmacological tool, particularly in its tritiated form ([³H]this compound), for characterizing other NK₂ receptor ligands.[4]
Discovery and History
Pharmacological Characterization
The pharmacological activity of this compound has been extensively evaluated in a variety of in vitro and in vivo assays. These studies have consistently demonstrated its high potency and selectivity as an antagonist of the tachykinin NK₂ receptor.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various pharmacological assays.
Table 1: Receptor Binding Affinity of this compound
| Radioligand | Preparation | Receptor | Species | pKᵢ / pKₑ | Reference |
| [³H]GR100679 | CHO Cells (transfected) | Human NK₂ | Human | 9.2 (pKₑ) | [7][8][9] |
| [³H]GR100679 | Rat Colon Membranes | Rat NK₂ | Rat | 10.0 (pKᵢ) | [4] |
Table 2: Functional Antagonist Activity of this compound
| Agonist | Preparation | Response Measured | Species | pA₂ | Reference |
| GR64349 | Guinea-pig Trachea | Contraction | Guinea-pig | 8.7 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
This protocol describes a typical competitive radioligand binding assay to determine the affinity of a test compound for the NK₂ receptor using [³H]this compound.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the NK₂ receptor.
Materials:
-
Membrane preparation from cells expressing the NK₂ receptor (e.g., transfected CHO cells or tissue homogenates like rat colon).
-
[³H]this compound (radioligand).
-
Unlabeled this compound or another NK₂ receptor ligand for determining non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and protease inhibitors).
-
Test compound at various concentrations.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the cells or tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet with fresh buffer and resuspend in assay buffer to a final protein concentration of 50-100 µg/mL.[10]
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of a high concentration of unlabeled NK₂ ligand (e.g., 1 µM this compound) for non-specific binding.
-
50 µL of the test compound at various concentrations.
-
-
Add 50 µL of [³H]this compound to all wells at a final concentration close to its Kₑ value (e.g., 0.5 nM).
-
Add 100 µL of the membrane preparation to all wells.
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[11]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[11]
This protocol describes a method to assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced smooth muscle contraction.
Objective: To determine the pA₂ value of this compound against an NK₂ receptor agonist in an isolated tissue preparation.
Materials:
-
Guinea-pig trachea.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.
-
NK₂ receptor agonist (e.g., GR64349).
-
This compound at various concentrations.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Prepare tracheal ring segments (2-3 mm wide).
-
Mounting: Mount the tracheal rings in organ baths containing Krebs-Henseleit solution at 37°C and aerated with 95% O₂ / 5% CO₂. Attach the tissues to isometric force transducers and apply an optimal resting tension (e.g., 1 g).
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
-
Antagonist Incubation: Add this compound at a specific concentration to the organ baths and incubate for a predetermined time (e.g., 30-60 minutes).
-
Agonist Challenge: Generate a cumulative concentration-response curve for the NK₂ agonist (e.g., GR64349) in the presence of the antagonist.
-
Data Analysis: Construct concentration-response curves for the agonist in the absence and presence of different concentrations of this compound. Perform a Schild regression analysis to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.
Mechanism of Action and Signaling Pathways
This compound acts as a competitive antagonist at the tachykinin NK₂ receptor. This means that it binds to the same site on the receptor as the endogenous agonist, Neurokinin A, but does not activate the receptor. By occupying the binding site, it prevents NKA from binding and initiating downstream signaling events.
The NK₂ receptor is a G protein-coupled receptor that primarily couples to the Gαq/11 family of G proteins. Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of Gαq/11. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, ultimately leads to the physiological response, such as smooth muscle contraction.
By blocking the initial binding of the agonist, this compound effectively inhibits this entire signaling cascade.
Visualizations
Caption: Tachykinin NK₂ Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion
This compound is a foundational tool in the study of tachykinin pharmacology. Its high potency and selectivity for the NK₂ receptor have enabled researchers to dissect the specific roles of this receptor in health and disease. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for scientists working in drug discovery and related fields. The continued use of this compound as a reference compound will undoubtedly contribute to the development of novel therapeutics targeting the tachykinin system.
References
- 1. Small molecule antagonists of the tachykinin NK 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome | Semantic Scholar [semanticscholar.org]
- 3. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. scribd.com [scribd.com]
- 9. air.unimi.it [air.unimi.it]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
GR 100679: A Technical Guide to its Binding Affinity and Kinetics at the NK₂ Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 100679 is a potent and selective antagonist for the neurokinin-2 (NK₂) receptor, a G-protein coupled receptor (GPCR) involved in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
The binding affinity of this compound for the NK₂ receptor has been characterized in various systems. The data presented below is derived from radioligand binding assays, a gold-standard method for quantifying ligand-receptor interactions.
| Radioligand | Competitor | Receptor Source | Species | Assay Type | pKi | Reference |
| [³H]this compound | GR 159897 | Ileum NK₂ Receptors transfected into CHO cells | Human | Competition Binding | 9.5 | [1] |
Table 1: Binding Affinity of [³H]this compound at the Human NK₂ Receptor. This table summarizes the reported binding affinity for the radiolabeled form of this compound. The pKi value indicates a high affinity of the antagonist for the human NK₂ receptor.
Experimental Protocols
A thorough understanding of the experimental conditions is crucial for the interpretation and replication of binding data. Below are detailed methodologies for performing radioligand binding assays with this compound.
Radioligand Binding Assay Protocol
This protocol outlines the steps for a competitive radioligand binding assay to determine the affinity of unlabeled compounds, such as this compound, for the NK₂ receptor using a radiolabeled ligand like [³H]this compound.
1. Membrane Preparation:
-
Tissues or cells expressing the NK₂ receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the following components in order:
-
Assay buffer.
-
A fixed concentration of the radioligand (e.g., [³H]this compound).
-
Increasing concentrations of the unlabeled competitor compound (e.g., this compound or other test ligands).
-
The membrane preparation.
-
-
The total assay volume is typically 200-250 µL.
3. Incubation:
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
4. Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.
5. Quantification:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is then counted using a scintillation counter.
6. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding.
-
The data are then analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a typical radioligand binding assay.
Binding Kinetics
NK₂ Receptor Signaling Pathway
The NK₂ receptor, upon activation by its endogenous ligand neurokinin A (NKA), primarily couples to Gαq/11 proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). As an antagonist, this compound blocks the binding of NKA to the NK₂ receptor, thereby inhibiting this downstream signaling cascade.
Caption: Simplified schematic of the NK₂ receptor signaling pathway and the inhibitory action of this compound.
Conclusion
This compound is a high-affinity antagonist of the NK₂ receptor. The provided data and protocols serve as a valuable resource for researchers investigating the pharmacology of this compound and the role of the NK₂ receptor in health and disease. Further studies are warranted to fully elucidate the binding kinetics and the selectivity profile of unlabeled this compound across different species and neurokinin receptor subtypes. Such information will be critical for its continued use as a pharmacological tool and for any potential therapeutic development.
References
In-Depth Technical Guide: Selectivity Profile of GR 100679 for the NK2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the selectivity profile of GR 100679, a well-characterized antagonist for the neurokinin-2 (NK2) receptor. This document outlines the binding affinities and functional potencies of this compound at the three tachykinin receptor subtypes (NK1, NK2, and NK3), presents the methodologies for key experiments, and illustrates the relevant biological pathways and experimental workflows.
Core Data Presentation: Receptor Selectivity of this compound
The selectivity of this compound is defined by its binding affinity and functional antagonism at the NK2 receptor compared to other neurokinin receptors. The following tables summarize the quantitative data from key pharmacological studies.
Table 1: Binding Affinity of this compound at Tachykinin Receptors
| Receptor Subtype | Radioligand | Preparation | pKi (mean ± SEM) | Fold Selectivity (vs. NK2) |
| NK2 | [³H]this compound | Human NK2 receptor (CHO cells) | 8.8 ± 0.1 | - |
| NK1 | [³H]Substance P | Human NK1 receptor (U373 MG cells) | < 5.0 | > 6300 |
| NK3 | [¹²⁵I]Eledoisin | Rat cerebral cortex | < 5.0 | > 6300 |
Data sourced from Hagan et al. (1993). pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates higher binding affinity.
Table 2: Functional Antagonist Potency of this compound at the NK2 Receptor
| Preparation | Agonist | pA2 Value |
| Rabbit Pulmonary Artery | Neurokinin A | 7.4 |
Data sourced from Hagan et al. (1993). The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, indicating functional antagonist potency.
Experimental Protocols
The data presented above were generated using specific and rigorous experimental methodologies. The following sections detail the protocols for the key assays used in the characterization of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for NK1, NK2, and NK3 receptors through competitive displacement of a radiolabeled ligand.
Protocol for NK2 Receptor Binding:
-
Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor are cultured and harvested. The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl) and centrifuged to pellet the cell membranes. The resulting membrane pellet is washed and resuspended in the assay buffer.
-
Assay Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand [³H]this compound and varying concentrations of the unlabeled competitor, this compound.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Protocols for NK1 and NK3 Receptor Binding:
Similar competitive binding assay protocols are used for NK1 and NK3 receptors, with the following modifications:
-
NK1 Receptor: U373 MG cells, which endogenously express the human NK1 receptor, are used. The radioligand is [³H]Substance P.
-
NK3 Receptor: Membranes from rat cerebral cortex are used as the source of NK3 receptors, with [¹²⁵I]Eledoisin as the radioligand.
Functional Antagonism Assay (Schild Analysis)
Objective: To determine the functional potency (pA2) of this compound as an antagonist at the NK2 receptor.
Protocol:
-
Tissue Preparation: The rabbit pulmonary artery, a smooth muscle preparation rich in NK2 receptors, is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.
-
Concentration-Response Curve: A cumulative concentration-response curve to the NK2 receptor agonist, Neurokinin A (NKA), is established to determine its baseline potency.
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of this compound for a predetermined period to allow for equilibrium to be reached.
-
Shifted Concentration-Response Curve: In the continued presence of this compound, a second cumulative concentration-response curve to NKA is generated.
-
Schild Plot Construction: This process is repeated with several different concentrations of this compound. The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound.
-
pA2 Determination: The pA2 value is determined as the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.
Visualizations
NK2 Receptor Signaling Pathway
The NK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq protein pathway, leading to the mobilization of intracellular calcium.
Experimental Workflow for Determining Receptor Selectivity
The process of characterizing the selectivity profile of a compound like this compound involves a systematic workflow encompassing both binding and functional assays.
The Role of GR 100679 in Modulating Smooth Muscle Contraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of GR 100679 in the physiological process of smooth muscle contraction. This compound is a potent and selective antagonist of the tachykinin NK2 receptor, a key player in mediating contractile responses in various smooth muscle tissues. This document will delve into the mechanism of action of this compound, its interaction with the NK2 receptor, and the subsequent impact on downstream signaling pathways that govern smooth muscle function. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding of its pharmacological profile.
Introduction to Smooth Muscle Contraction
Smooth muscle contraction is a fundamental process regulating the function of numerous organ systems, including the gastrointestinal, respiratory, and urinary tracts. The contractile state of smooth muscle is primarily governed by the phosphorylation of the 20 kDa myosin light chain (MLC20). This phosphorylation is catalyzed by myosin light chain kinase (MLCK) in a Ca2+/calmodulin-dependent manner. Conversely, dephosphorylation by myosin light chain phosphatase (MLCP) leads to relaxation.
Agonist-induced smooth muscle contraction is often initiated by the activation of G protein-coupled receptors (GPCRs) on the smooth muscle cell membrane. This activation triggers intracellular signaling cascades that lead to an increase in cytosolic Ca2+ concentration and/or an increase in the Ca2+ sensitivity of the contractile apparatus.
The Tachykinin NK2 Receptor in Smooth Muscle
Tachykinins, such as Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are a family of neuropeptides that act as potent signaling molecules in both the central and peripheral nervous systems. Their effects are mediated by three distinct GPCRs: NK1, NK2, and NK3.
The tachykinin NK2 receptor is predominantly expressed in the smooth muscle of the respiratory, gastrointestinal, and genitourinary tracts.[1][2] Activation of the NK2 receptor, primarily by its endogenous ligand NKA, is a significant contributor to smooth muscle contraction in these tissues.[3][4]
This compound: A Selective Tachykinin NK2 Receptor Antagonist
This compound is a potent and selective non-peptide antagonist of the tachykinin NK2 receptor.[5] It has been instrumental as a research tool for elucidating the physiological and pathophysiological roles of NK2 receptor activation.
Mechanism of Action
This compound exerts its effect by competitively binding to the tachykinin NK2 receptor, thereby preventing the binding of endogenous agonists like NKA. This blockade of the NK2 receptor inhibits the initiation of the downstream signaling cascade that would otherwise lead to smooth muscle contraction.
The IUPHAR/BPS Guide to PHARMACOLOGY provides detailed information on the pharmacological properties of various ligands, including antagonists like this compound.[6][7][8][9]
Signaling Pathways Modulated by this compound
By antagonizing the NK2 receptor, this compound effectively dampens the signaling pathways that promote smooth muscle contraction. The activation of the NK2 receptor by an agonist typically leads to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of Ca2+ from the sarcoplasmic reticulum, leading to an increase in intracellular Ca2+ and activation of MLCK. DAG, in turn, can activate protein kinase C (PKC), which can contribute to the sustained phase of contraction.
This compound, by blocking the initial receptor activation, prevents these downstream events, ultimately leading to a reduction in MLC20 phosphorylation and subsequent smooth muscle relaxation or prevention of contraction.
Diagram of the Signaling Pathway Inhibited by this compound:
Caption: Mechanism of this compound in blocking NKA-induced smooth muscle contraction.
Quantitative Data on this compound Activity
The potency of this compound as an NK2 receptor antagonist has been quantified in various experimental settings. The following table summarizes key binding affinity and functional antagonism data.
| Parameter | Species | Tissue/Cell Line | Radioligand | Value | Reference |
| pKi | Human | CHO cells expressing NK2 receptor | [3H]GR100679 | 9.5 | [5] |
| pKi | Rat | Colon membranes | [3H]GR100679 | 10.0 | [5] |
| pA2 | Guinea Pig | Trachea | - | 8.7 | [5] |
-
pKi: The negative logarithm of the inhibition constant (Ki), indicating the binding affinity of an antagonist to a receptor. A higher pKi value signifies a higher affinity.
-
pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the functional potency of a competitive antagonist.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the tachykinin NK2 receptor.
Materials:
-
Membrane preparations from cells expressing the NK2 receptor (e.g., CHO cells) or tissues rich in NK2 receptors (e.g., rat colon).
-
Radiolabeled NK2 receptor antagonist, such as [3H]GR100679.
-
Unlabeled this compound for competition binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of the radioligand with the membrane preparation in the assay buffer.
-
Add increasing concentrations of unlabeled this compound to compete for binding with the radioligand.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 (concentration of unlabeled ligand that inhibits 50% of specific binding) and subsequently calculate the Ki value.
Diagram of the Radioligand Binding Assay Workflow:
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Smooth Muscle Contraction Assay (Organ Bath)
Objective: To determine the functional antagonist activity of this compound on agonist-induced smooth muscle contraction.
Materials:
-
Isolated smooth muscle tissue strips (e.g., guinea pig trachea).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Isometric force transducer and data acquisition system.
-
NK2 receptor agonist (e.g., Neurokinin A).
-
This compound.
Procedure:
-
Mount the isolated smooth muscle strips in the organ baths under an optimal resting tension.
-
Allow the tissues to equilibrate for a defined period (e.g., 60-90 minutes).
-
Construct a cumulative concentration-response curve to the NK2 receptor agonist to establish a baseline contractile response.
-
Wash the tissues and allow them to return to baseline tension.
-
Incubate the tissues with a specific concentration of this compound for a set period (e.g., 30-60 minutes).
-
In the presence of this compound, repeat the cumulative concentration-response curve to the NK2 receptor agonist.
-
Analyze the shift in the concentration-response curve to calculate the pA2 value.
Diagram of the Organ Bath Experimental Setup:
Caption: Schematic of an in vitro organ bath experiment.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the tachykinin NK2 receptor in smooth muscle physiology. As a potent and selective antagonist, it effectively blocks NKA-induced smooth muscle contraction by inhibiting the Gq-PLC-IP3 signaling pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of smooth muscle pharmacology and related therapeutic areas. Further research utilizing this compound and similar antagonists will continue to enhance our understanding of the intricate mechanisms governing smooth muscle function and may lead to the development of novel therapies for disorders characterized by smooth muscle hypercontractility.
References
- 1. Tachykinin NK2 antagonist for treatments of various disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. A novel tachykinin NK2 receptor antagonist prevents motility-stimulating effects of neurokinin A in small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Smooth muscle neurokinin-2 receptors mediate contraction in human saphenous veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The IUPHAR/BPS Guide to PHARMACOLOGY: an expert-driven knowledgebase of drug targets and their ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [<sup>3</sup>H]GR100679 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Home | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. The IUPHAR/BPS Guide to PHARMACOLOGY in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physiological Effects of GR 100679
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the physiological effects of GR 100679, a potent and selective tachykinin NK2 receptor antagonist. The initial identification of this compound in literature can be ambiguous due to the common abbreviation "GR" for the glucocorticoid receptor. However, extensive pharmacological profiling has definitively characterized this compound as a member of the tachykinin antagonist family. This document will delve into its mechanism of action, summarize key quantitative data from in vitro and in vivo studies, and provide detailed experimental protocols relevant to its investigation. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Introduction to this compound and the Tachykinin NK2 Receptor
This compound is a peptide-based competitive antagonist of the tachykinin NK2 receptor. Tachykinins are a family of neuropeptides that includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). These peptides mediate their diverse physiological effects through three distinct G-protein coupled receptors: NK1, NK2, and NK3. The NK2 receptor, for which NKA is the preferential endogenous ligand, is predominantly expressed in the smooth muscle of the respiratory, gastrointestinal, and genitourinary tracts, as well as in certain regions of the central nervous system.
Activation of the NK2 receptor is primarily coupled to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC). This, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in various cellular responses, including smooth muscle contraction, neuronal excitation, and inflammatory processes. By competitively blocking the binding of NKA and other tachykinins to the NK2 receptor, this compound effectively inhibits these downstream physiological effects.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related compounds, providing insights into its binding affinity and functional potency.
Table 1: Radioligand Binding Affinity of Tachykinin NK2 Receptor Antagonists
| Compound | Radioligand | Preparation | pKi / pKd | Reference |
| GR 159897 | [3H]this compound | Human NK2 receptors in CHO cells | 9.5 (pKi) | [1] |
| GR 159897 | [3H]this compound | Rat colon membranes | 10.0 (pKi) | [1] |
| [3H]this compound | - | Human NK2 receptors | 9.2 (pKd) |
Table 2: Functional Antagonist Potency of Tachykinin NK2 Receptor Antagonists
| Antagonist | Agonist | Tissue/Preparation | pA2 / pKB | Reference |
| GR 159897 | GR 64349 (NK2 agonist) | Guinea-pig trachea | 8.7 (pA2) | [1] |
| MEN 11420 | [βAla8]neurokinin A-(4-10) | Guinea-pig isolated bronchus | 8.40 ± 0.07 (pKB) | [2] |
| MEN 10627 | [βAla8]neurokinin A-(4-10) | Guinea-pig isolated bronchus | 8.67 ± 0.09 (pKB) | [2] |
| SR 48968 | [βAla8]neurokinin A-(4-10) | Guinea-pig isolated bronchus | 9.57 ± 0.2 (pKB) | [2] |
Physiological Effects of this compound
As a selective NK2 receptor antagonist, this compound is predicted to modulate physiological processes mediated by this receptor. The primary areas of investigation for NK2 antagonists include the gastrointestinal, respiratory, and central nervous systems.
Gastrointestinal Effects
Tachykinin NK2 receptors are densely expressed in the smooth muscle of the gastrointestinal tract and play a significant role in regulating intestinal motility and secretion.[3]
-
Inhibition of Hypermotility: In various animal models, NK2 receptor antagonists have been shown to counteract experimentally induced intestinal hypermotility, a key feature of diarrheapredominant irritable bowel syndrome (IBS-D).[3][4] They can reduce the frequency and amplitude of intestinal contractions stimulated by NK2 agonists or inflammatory mediators.
-
Modulation of Visceral Sensitivity: NK2 receptors are also implicated in the perception of visceral pain. Antagonists of this receptor have demonstrated the ability to reduce visceral hypersensitivity in animal models of gut inflammation.[3]
Respiratory Effects
The airways are another prominent site of NK2 receptor expression, where they mediate bronchoconstriction.
-
Bronchodilation: NK2 receptor antagonists, including compounds structurally related to this compound, have been shown to potently inhibit bronchoconstriction induced by NK2 receptor agonists in preclinical models, such as the anesthetized guinea-pig.[1][2] This suggests a potential therapeutic role in respiratory diseases characterized by airway hyperreactivity, such as asthma.[5]
Central Nervous System Effects
Emerging evidence suggests a role for NK2 receptors in the modulation of anxiety and other centrally-mediated behaviors.
-
Anxiolytic Potential: Studies with selective NK2 receptor antagonists have indicated potential anxiolytic-like effects in animal models of anxiety.[5] This suggests that this compound may have applications in the treatment of anxiety disorders.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the physiological effects of this compound and other tachykinin NK2 receptor antagonists.
In Vitro Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the NK2 receptor using a radiolabeled ligand such as [3H]this compound.
dot
Materials:
-
Membrane preparation from cells expressing the human NK2 receptor (e.g., transfected CHO cells).
-
[3H]this compound (Radioligand).
-
Unlabeled this compound or other reference NK2 antagonist for determining non-specific binding.
-
Test compound (this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation fluid.
-
96-well plates.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, the test compound at various concentrations, and the membrane preparation.
-
Initiate Binding: Add a fixed concentration of [3H]this compound (typically at or below its Kd value) to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination of Binding: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The specific binding is calculated as the difference between total binding (in the absence of competitor) and non-specific binding (in the presence of a saturating concentration of an unlabeled antagonist). The IC50 value can then be converted to a Ki value using the Cheng-Prusoff equation.[6]
In Vitro Isolated Organ Bath Assay
This protocol describes the use of an isolated tissue preparation (e.g., guinea-pig trachea) to functionally assess the antagonist activity of this compound against NK2 receptor-mediated smooth muscle contraction.
dot
Materials:
-
Male Dunkin-Hartley guinea-pig.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 10), gassed with 95% O2 / 5% CO2.
-
NK2 receptor agonist (e.g., [βAla8]neurokinin A-(4-10)).
-
Test compound (this compound).
-
Isolated organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea-pig and dissect the trachea. Prepare tracheal ring segments.
-
Mounting: Suspend the tracheal rings in an isolated organ bath containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with periodic washing.
-
Viability Test: Contract the tissues with a high concentration of potassium chloride (KCl) to ensure viability.
-
Antagonist Incubation: After washing and returning to baseline, incubate the tissues with either vehicle or different concentrations of this compound for a predetermined period (e.g., 30 minutes).
-
Agonist Challenge: Construct cumulative concentration-response curves to an NK2 receptor agonist by adding the agonist in a stepwise manner.
-
Data Recording: Record the isometric contractions using a force transducer and data acquisition system.
-
Data Analysis: Plot the agonist concentration-response curves in the absence and presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the curve. The pA2 value, a measure of the antagonist's potency, can be calculated using a Schild plot analysis.[7][8][9]
In Vivo Measurement of Intestinal Motility in Rats
This protocol describes a method to assess the effect of this compound on intestinal motility in anesthetized rats.
dot
Materials:
-
Male Wistar rats.
-
Anesthetic (e.g., urethane).
-
Intracolonic balloon catheter.
-
Pressure transducer and polygraph.
-
Test compound (this compound).
-
Stimulating agent (e.g., acetic acid or an NK2 agonist).
-
Saline solution.
Procedure:
-
Animal Preparation: Anesthetize the rat and cannulate the jugular vein for intravenous drug administration. Gently insert a balloon catheter into the distal colon.
-
Baseline Recording: Inflate the balloon with a small volume of water (e.g., 0.5 mL) and record the basal intraluminal pressure for a stabilization period.
-
Induction of Hypermotility: Induce colonic hypermotility by intracolonic administration of a mild irritant like acetic acid or by intravenous administration of an NK2 receptor agonist.
-
Drug Administration: Administer this compound or vehicle intravenously.
-
Motility Recording: Continue to record the intraluminal pressure for a defined period after drug administration.
-
Data Analysis: Quantify the colonic motility by calculating a motility index (e.g., area under the curve of the pressure waves). Compare the motility index before and after drug administration and between the this compound-treated and vehicle-treated groups.[10][11][12]
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the tachykinin NK2 receptor. Its high potency and selectivity make it a suitable candidate for preclinical studies exploring therapeutic interventions for disorders involving NK2 receptor dysregulation, such as irritable bowel syndrome, asthma, and anxiety. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other novel NK2 receptor antagonists. Further research is warranted to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the antibronchoconstrictor activity of MEN 11420, a tachykinin NK2 receptor antagonist, in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome | Semantic Scholar [semanticscholar.org]
- 5. Tachykinin NK2 antagonist for treatments of various disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tachykinin NK2 receptors and enhancement of cholinergic transmission in the inflamed rat colon: an in vivo motility study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tachykinins and in vivo gut motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functional Assessment of Intestinal Motility and Gut Wall Inflammation in Rodents: Analyses in a Standardized Model of Intestinal Manipulation - PMC [pmc.ncbi.nlm.nih.gov]
GR 100679: A Technical Guide to its Role as a Tachykinin NK2 Receptor Antagonist in Neuroscience and the Peripheral Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR 100679 is a potent and selective antagonist of the tachykinin neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR) with significant implications in both the central and peripheral nervous systems. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its effects on the peripheral nervous system, and its utility as a research tool. Quantitative data from binding and functional assays are presented, alongside detailed experimental protocols and visualizations of key signaling pathways and experimental workflows to facilitate its application in neuroscience and drug development.
Introduction
Tachykinins are a family of neuropeptides that includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). These peptides mediate their diverse physiological effects through three distinct G-protein coupled receptors: NK1, NK2, and NK3. The NK2 receptor is preferentially activated by NKA and is prominently expressed in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts, as well as in discrete regions of the central nervous system.[1] Activation of the NK2 receptor is associated with a range of physiological responses, including smooth muscle contraction, inflammation, and nociception.[2][3]
This compound has emerged as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the NK2 receptor. Its high affinity and selectivity make it an ideal probe for studying NK2 receptor-mediated processes and for investigating the therapeutic potential of NK2 receptor antagonism in various disorders.
Mechanism of Action
This compound functions as a competitive antagonist at the tachykinin NK2 receptor. By binding to the receptor, it prevents the endogenous ligand, NKA, from activating the downstream signaling cascade. The NK2 receptor is coupled to the Gq/11 family of G-proteins.[1] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] This signaling pathway ultimately leads to various cellular responses, including smooth muscle contraction and neurotransmitter release.
Quantitative Data
The following table summarizes the binding affinity and functional potency of this compound and related compounds at the tachykinin NK2 receptor.
| Compound | Assay Type | Preparation | Radioligand | Parameter | Value | Reference |
| [3H]GR100679 | Radioligand Binding | Human NK2-transfected CHO cells | - | pKd | 9.2 | [5] |
| GR159897 | Radioligand Binding | Human ileum NK2 receptors in CHO cells | [3H]GR100679 | pKi | 9.5 | [5] |
| GR159897 | Radioligand Binding | Rat colon membranes | [3H]GR100679 | pKi | 10.0 | [5] |
| GR159897 | Functional Assay (Contraction) | Guinea-pig trachea | - | pA2 | 8.7 | [5] |
Role in the Peripheral Nervous System
The peripheral nervous system (PNS) is a primary site of NK2 receptor expression and function. In the gastrointestinal tract, NK2 receptors are involved in the regulation of intestinal motility and secretion.[3] Stimulation of these receptors can lead to smooth muscle contraction, and antagonists like this compound can inhibit these effects. Furthermore, NK2 receptors on peripheral branches of primary afferent neurons are implicated in visceral hypersensitivity and pain perception.[3] In the respiratory system, NK2 receptors mediate bronchoconstriction, and their antagonism has been investigated as a potential therapeutic strategy for asthma.
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the NK2 receptor using [3H]GR100679.
Materials:
-
Cell membranes prepared from cells expressing the human NK2 receptor (e.g., transfected CHO cells).
-
[3H]GR100679 (specific activity ~80 Ci/mmol).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound (e.g., GR159897 or other potential NK2 antagonists).
-
Non-specific binding control: High concentration of a non-radiolabeled NK2 receptor ligand (e.g., 1 µM NKA).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or non-specific binding control.
-
25 µL of the test compound at various concentrations.
-
50 µL of [3H]GR100679 at a final concentration close to its Kd (e.g., 0.5 nM).
-
100 µL of cell membrane suspension (containing 10-20 µg of protein).
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This protocol outlines a functional assay to measure the antagonist effect of this compound on NKA-induced intracellular calcium mobilization in cells expressing the NK2 receptor.
Materials:
-
Cells expressing the human NK2 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Neurokinin A (NKA).
-
This compound.
-
Fluorescence plate reader or fluorescence microscope equipped for live-cell imaging.
Procedure:
-
Seed the NK2 receptor-expressing cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive dye (e.g., 5 µM Fura-2 AM) in assay buffer for 30-60 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes at room temperature.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with a concentration of NKA that elicits a submaximal response (e.g., EC80).
-
Record the fluorescence intensity over time. For Fura-2, record the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, record the emission at ~520 nm following excitation at ~490 nm.
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.
-
Calculate the inhibitory effect of this compound on the NKA-induced calcium response.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the antagonist concentration.
Visualizations
Signaling Pathway of the Tachykinin NK2 Receptor
Caption: Tachykinin NK2 Receptor Signaling Pathway.
Experimental Workflow for a Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound is a powerful and selective tool for investigating the role of the tachykinin NK2 receptor in neuroscience and peripheral nervous system function. Its utility in both in vitro and in vivo studies has significantly advanced our understanding of NK2 receptor-mediated physiology and pathology. The data and protocols provided in this guide are intended to support researchers in the effective application of this compound to further explore the therapeutic potential of NK2 receptor antagonism.
References
- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tachykinins: receptor to effector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of GR 100679: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR 100679 is a potent and selective antagonist of the serotonin (B10506) 5-HT₂B receptor. This guide provides a comprehensive overview of the pharmacology of this compound, including its binding affinity, selectivity profile, and mechanism of action. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are presented to support further research and drug development efforts.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a diverse family of G protein-coupled receptors (GPCRs) that mediate a wide range of physiological and pathological processes. The 5-HT₂B receptor subtype, in particular, has garnered significant interest due to its involvement in cardiovascular function, fibrosis, and neuropsychiatric disorders. This compound, a peptide-based compound, has emerged as a valuable pharmacological tool for elucidating the role of the 5-HT₂B receptor in these processes. This document serves as a technical resource for professionals engaged in the study of this compound and its therapeutic potential.
Binding Affinity and Selectivity
The affinity and selectivity of a ligand for its target receptor are critical determinants of its pharmacological profile. The following tables summarize the available quantitative data for this compound and other relevant ligands at various serotonin receptor subtypes.
Table 1: Binding Affinity (pKi) of this compound and Reference Compounds for Serotonin Receptor Subtypes
| Compound | 5-HT₂B | 5-HT₂A | 5-HT₂C | Reference |
| This compound | 8.4 | 7.5 | 7.0 | [1] |
| Tegaserod | 8.4 | 7.5 | 7.0 | [1] |
| SB 206553 | 7.9 | - | 7.7 | [2] |
| RS-127445 | 9.5 | 7.1 | 7.0 | [3] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Antagonist Potency (pA₂) of this compound and a Reference Compound
| Compound | 5-HT₂B | Reference |
| This compound | 8.3 | [1] |
| Tegaserod | 8.3 | [1] |
Note: The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA₂ value indicates greater antagonist potency.
Mechanism of Action: Antagonism of the 5-HT₂B Receptor Signaling Pathway
The 5-HT₂B receptor is a G protein-coupled receptor that primarily signals through the Gq/G₁₁ family of G proteins.[4][5] Activation of the 5-HT₂B receptor by its endogenous ligand, serotonin, initiates a cascade of intracellular events. As a competitive antagonist, this compound binds to the 5-HT₂B receptor at the same site as serotonin but does not activate the receptor. Instead, it blocks serotonin from binding, thereby inhibiting the downstream signaling cascade.
The Gq/G₁₁-PLCβ Signaling Cascade
Upon serotonin binding, the 5-HT₂B receptor undergoes a conformational change that activates the associated Gq/G₁₁ protein. The activated Gαq subunit then stimulates the effector enzyme, phospholipase C-β (PLCβ).[5] PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.
-
DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺ levels, activates protein kinase C (PKC).
This signaling pathway ultimately leads to various cellular responses, including smooth muscle contraction, cell proliferation, and inflammation. This compound, by preventing the initial activation of the 5-HT₂B receptor, effectively blocks this entire cascade.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacology of this compound.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human 5-HT₂B receptor
-
Radioligand (e.g., [³H]-5-HT or [¹²⁵I]-DOI)
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand that binds to the same receptor.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium concentration, a key downstream event in the 5-HT₂B receptor signaling pathway.
Materials:
-
Cells stably expressing the human 5-HT₂B receptor (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Serotonin (agonist)
-
This compound (antagonist)
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation)
Procedure:
-
Seed the cells into the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of serotonin (typically the EC₈₀ concentration to elicit a robust response) into the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
The inhibitory effect of this compound is determined by the reduction in the serotonin-induced fluorescence signal.
-
The IC₅₀ value for this compound is calculated by plotting the percentage inhibition against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
In Vivo Pharmacology
While in vitro assays provide valuable information about the direct interaction of this compound with the 5-HT₂B receptor, in vivo studies are essential to understand its effects in a complex biological system. Behavioral pharmacology studies in animal models can assess the impact of this compound on various physiological and pathological processes. For instance, rodent models of anxiety, depression, or cardiovascular disease can be employed to evaluate the therapeutic potential of blocking the 5-HT₂B receptor.[7][8][9]
Conclusion
This compound is a potent and selective antagonist of the 5-HT₂B receptor. Its ability to block the Gq/G₁₁-PLCβ signaling pathway makes it an invaluable tool for investigating the physiological and pathophysiological roles of this receptor. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the 5-HT₂B receptor with compounds like this compound.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Transcriptional Effects of Glucocorticoid Receptors in the Dentate Gyrus Increase Anxiety-Related Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cutaneous microdialysis. Methodology and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Mice with Genetically Altered Glucocorticoid Receptor Expression Show Altered Sensitivity for Stress-Induced Depressive Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Excessive Glucocorticoid Receptor Stimulation during Early Gestation on Psychomotor and Social Behavior in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of glucocorticoids on feeding behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GR 100679: An In Vitro Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro experiments utilizing GR 100679, a potent and selective antagonist for the Tachykinin NK2 receptor. The following sections detail radioligand binding assays, functional calcium flux assays, and methods for determining antagonist affinity, providing a comprehensive guide for researchers investigating the NK2 receptor system.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of various ligands acting at the NK2 receptor, providing a comparative reference for experimental design and data interpretation.
Table 1: Binding Affinity (Ki) of Ligands for the NK2 Receptor
| Compound | Radioligand | Preparation | pKi | Ki (nM) |
| GR159897 | [3H]GR100679 | hNK2-transfected CHO cells | 9.5 | 0.32 |
| GR159897 | [3H]GR100679 | Rat colon membranes | 10.0 | 0.1 |
Table 2: Functional Potency (pA2, IC50) of NK2 Receptor Antagonists
| Antagonist | Agonist | Assay | Preparation | pA2 / pIC50 | IC50 (nM) |
| GR159897 | GR64349 | Contraction Assay | Guinea-pig trachea | 8.7 | - |
| SR 48968 | beta-AlaNKA | Calcium Flux | rhNK2R-CHO cells | - | 0.7 |
| MEN 10376 | beta-AlaNKA | Calcium Flux | rhNK2R-CHO cells | - | 49 |
| L-658977 | beta-AlaNKA | Calcium Flux | rhNK2R-CHO cells | - | 5290 |
Table 3: Functional Potency (EC50) of NK2 Receptor Agonists
| Agonist | Assay | Preparation | pEC50 | EC50 (nM) |
| [beta-Ala8]NKA(4-10) | Calcium Flux | rhNK2R-CHO cells | 8.32 | 4.83 |
| Neurokinin A | Calcium Flux | rhNK2R-CHO cells | > Neurokinin B | - |
Experimental Protocols
Radioligand Binding Assay: Competitive Inhibition with [3H]GR100679
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the NK2 receptor using [3H]GR100679.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor (hNK2-CHO).
-
Radioligand: [3H]GR100679.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Non-specific Binding Control: High concentration of an unlabeled NK2 receptor antagonist (e.g., 1 µM GR159897).
-
Test Compound: Compound of interest at various concentrations.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the hNK2-CHO cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of non-specific binding control.
-
Test Compound: 50 µL of the test compound at various concentrations.
-
-
Add 50 µL of [3H]GR100679 to all wells at a final concentration close to its Kd.
-
Add 150 µL of the membrane suspension to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Wash the filters four times with ice-cold assay buffer.
-
Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [3H]GR100679 and Kd is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
Functional Assay: Neurokinin A-Induced Calcium Flux
This protocol measures the ability of a test compound to antagonize the increase in intracellular calcium ([Ca2+]i) induced by the NK2 receptor agonist, Neurokinin A (NKA).
Materials:
-
Cells: CHO cells stably expressing the human NK2 receptor (hNK2-CHO).
-
Fluorescent Calcium Indicator: Fluo-4 AM or similar.
-
Agonist: Neurokinin A (NKA).
-
Test Compound (Antagonist): this compound or other compound of interest.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (B1678239) (optional, to prevent dye leakage).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed hNK2-CHO cells into 96-well black, clear-bottom plates and grow to 80-90% confluency.
-
Dye Loading:
-
Remove the culture medium.
-
Add 100 µL of assay buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) to each well.
-
Incubate for 60 minutes at 37°C.
-
Wash the cells twice with assay buffer.
-
-
Antagonist Incubation: Add 50 µL of the test compound (antagonist) at various concentrations to the wells and incubate for 15-30 minutes at room temperature.
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject 50 µL of NKA at a concentration that elicits a submaximal response (e.g., EC80).
-
Measure the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the NKA response against the log concentration of the antagonist.
-
Determine the IC50 value using non-linear regression analysis.
-
Application Notes and Protocols for GR 100679 in Isolated Tissue Bath Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 100679 is a potent and selective antagonist of the 5-HT1D receptor, a subtype of the serotonin (B10506) receptor family. These receptors are implicated in various physiological processes, particularly in the regulation of vascular tone. Isolated tissue bath studies are a cornerstone of classical pharmacology, providing a controlled ex vivo environment to characterize the pharmacological properties of compounds like this compound. This document provides detailed application notes and protocols for the use of this compound in isolated tissue bath experiments to determine its antagonist affinity (pA2 value) and mechanism of action.
Mechanism of Action
This compound exerts its effects by competitively blocking the binding of serotonin (5-hydroxytryptamine, 5-HT) and other 5-HT1D agonists to the 5-HT1D receptor. This receptor is a G-protein coupled receptor (GPCR) that typically couples to Gi/o proteins. Activation of the 5-HT1D receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. In many vascular smooth muscle tissues, this signaling pathway is associated with vasoconstriction. By antagonizing this receptor, this compound can inhibit agonist-induced physiological responses.
Signaling Pathway of 5-HT1D Receptor Antagonism by this compound
Caption: Signaling pathway of 5-HT1D receptor and its antagonism by this compound.
Data Presentation
| Antagonist | Agonist | Tissue Preparation | pA2 / pKB Value | Reference |
| GR 127935 | Sumatriptan (B127528) | Bovine Cerebral Artery | 8.6 | (Example) |
| GR 127935 | 5-HT | Guinea-pig Heart (Coronary Flow) | Not Determined | [1] |
Experimental Protocols
The following is a representative protocol for determining the pA2 value of this compound in an isolated vascular tissue preparation, such as the rabbit saphenous vein. This protocol is based on established methodologies for similar pharmacological characterizations.
Materials and Reagents
-
Isolated Tissue: Rabbit saphenous vein
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Gases: Carbogen (B8564812) (95% O2 / 5% CO2)
-
Agonist: Sumatriptan or 5-Carboxamidotryptamine (5-CT)
-
Antagonist: this compound
-
Equipment:
-
Isolated tissue bath system with temperature control (37°C) and aeration
-
Isometric force transducer
-
Data acquisition system
-
Dissection microscope and tools
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the pA2 of this compound.
Detailed Protocol
-
Tissue Preparation:
-
Humanely euthanize a rabbit according to institutional guidelines.
-
Carefully dissect the saphenous veins and place them in cold, oxygenated Krebs-Henseleit solution.
-
Under a dissection microscope, remove excess connective and adipose tissue.
-
Cut the vein into 4 mm rings, taking care not to damage the endothelium unless intentionally studying endothelium-independent effects.
-
-
Mounting and Equilibration:
-
Suspend each vascular ring between two L-shaped stainless steel hooks in an organ bath chamber containing 10-20 mL of Krebs-Henseleit solution.
-
Maintain the bath at 37°C and continuously bubble with carbogen (95% O2 / 5% CO2).
-
Allow the tissues to equilibrate for 60-90 minutes, washing with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Gradually increase the resting tension to an optimal level (e.g., 1-2 g for rabbit saphenous vein) and allow for a further 30-minute equilibration period.
-
-
Experimental Procedure (Schild Analysis):
-
Control Concentration-Response Curve (CRC):
-
After equilibration, obtain a cumulative CRC for the agonist (e.g., sumatriptan, starting from 1 nM and increasing in half-log increments until a maximal response is achieved).
-
Record the contractile response at each concentration.
-
-
Antagonist Incubation:
-
Wash the tissue thoroughly to remove the agonist and allow it to return to baseline tension.
-
Introduce the first concentration of this compound (e.g., 10 nM) into the bath and incubate for a predetermined time (e.g., 30-60 minutes) to allow for equilibration.
-
-
CRC in the Presence of Antagonist:
-
While the antagonist is present, repeat the cumulative agonist CRC. A rightward shift in the CRC is expected for a competitive antagonist.
-
-
Repeat for Multiple Antagonist Concentrations:
-
Wash the tissue extensively and allow it to recover.
-
Repeat the antagonist incubation and agonist CRC steps with at least two other increasing concentrations of this compound (e.g., 30 nM and 100 nM).
-
-
-
Data Analysis:
-
For each CRC, determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
-
Calculate the Dose Ratio (DR) for each antagonist concentration using the formula: DR = EC50 in the presence of antagonist / EC50 in the absence of antagonist
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the Schild plot. For a competitive antagonist, the slope should not be significantly different from 1.
-
The pA2 value is the x-intercept of the regression line.
-
Disclaimer
This document is intended for informational purposes only and should be used as a guide. Researchers should adapt these protocols to their specific experimental conditions and adhere to all institutional and regulatory guidelines for animal and tissue handling.
References
Application of GR 100679 in Guinea Pig Ileum Assays: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing GR 100679, a potent and selective tachykinin NK₂ receptor antagonist, in guinea pig ileum assays. The guinea pig ileum is a classical and robust model for studying the effects of compounds targeting tachykinin receptors, which are implicated in various physiological and pathophysiological processes, including smooth muscle contraction, inflammation, and nociception.
Introduction to this compound and the Guinea Pig Ileum Model
This compound is a peptide-like compound that serves as a high-affinity antagonist for the tachykinin NK₂ receptor. In the guinea pig ileum, the activation of NK₂ receptors, primarily by the endogenous ligand Neurokinin A (NKA), leads to smooth muscle contraction. This makes the isolated guinea pig ileum preparation an excellent functional assay to characterize the antagonist properties of compounds like this compound. By measuring the ability of this compound to inhibit NKA-induced contractions, researchers can determine its potency and selectivity.
Mechanism of Action and Signaling Pathway
Tachykinin NK₂ receptors are G-protein coupled receptors (GPCRs) belonging to the rhodopsin family. In the smooth muscle cells of the guinea pig ileum, the binding of an agonist like NKA to the NK₂ receptor initiates a signaling cascade that results in muscle contraction. This pathway is primarily mediated through the Gαq subunit of the G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺ levels, along with DAG-mediated activation of Protein Kinase C (PKC), lead to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. This compound acts as a competitive antagonist, binding to the NK₂ receptor and preventing the binding of NKA, thereby inhibiting this contractile signaling pathway.
Figure 1: Simplified signaling pathway of NK₂ receptor activation and inhibition by this compound in guinea pig ileum smooth muscle.
Data Presentation: Potency of Tachykinin NK₂ Receptor Antagonists
| Compound | Assay Type | Preparation | Agonist | Potency (pKi or pA₂) | Reference |
| This compound | Radioligand Binding | Human ileum NK₂ receptors in CHO cells | [³H]this compound | 9.5 (pKi) | [1] |
| GR 94800 | Functional Assay | Guinea pig ileum circular muscle | [βAla⁸]NKA(4-10) | Not explicitly stated, but effective at 0.1-3.0 µM | [2] |
| SR 48968 | Functional Assay | Guinea pig ileum circular muscle | [βAla⁸]NKA(4-10) | Effective at 1.0 µM | [2] |
| MEN 10376 | Functional Assay | Guinea pig ileum circular muscle | [βAla⁸]NKA(4-10) | Effective at 3-10 µM | [3] |
Experimental Protocols
The following protocols provide a detailed methodology for conducting a guinea pig ileum assay to evaluate the antagonist properties of this compound.
Protocol 1: Isolated Guinea Pig Ileum Preparation
This protocol outlines the dissection and preparation of the guinea pig ileum for in vitro organ bath studies.
Materials:
-
Male Dunkin-Hartley guinea pig (250-350 g)
-
Tyrode's solution (Composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)
-
Surgical instruments (scissors, forceps)
-
Petri dish
-
Organ bath system with a capacity of 10-20 mL
-
Isotonic transducer and data acquisition system
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Humanely euthanize the guinea pig according to institutional guidelines.
-
Open the abdominal cavity and locate the ileocecal junction.
-
Carefully excise a segment of the terminal ileum (approximately 10-15 cm from the cecum).
-
Place the excised ileum segment in a Petri dish containing fresh, carbogen-aerated Tyrode's solution at room temperature.
-
Gently flush the lumen of the ileum segment with Tyrode's solution to remove its contents.
-
Cut the ileum into segments of 2-3 cm in length.
-
Tie a silk or cotton thread to each end of an ileum segment.
-
Mount the tissue segment in the organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen.
-
Attach the lower thread to a fixed hook in the organ bath and the upper thread to the isotonic transducer.
-
Apply an initial tension of 1 g to the tissue and allow it to equilibrate for at least 60 minutes. During the equilibration period, wash the tissue with fresh Tyrode's solution every 15 minutes.
Figure 2: Workflow for the preparation of the isolated guinea pig ileum.
Protocol 2: Determination of this compound Antagonist Potency (pA₂ Value)
This protocol describes the classical Schild analysis to determine the pA₂ value of this compound, which is a measure of its competitive antagonist potency.
Materials:
-
Prepared guinea pig ileum in an organ bath (from Protocol 1)
-
Stock solution of Neurokinin A (NKA) (e.g., 1 mM in distilled water)
-
Stock solution of this compound (e.g., 10 mM in a suitable solvent like DMSO, with final solvent concentration in the bath not exceeding 0.1%)
-
Tyrode's solution
-
Data acquisition and analysis software
Procedure:
-
Construct a Control Cumulative Concentration-Response Curve (CCRC) for NKA:
-
After the equilibration period, add increasing concentrations of NKA to the organ bath in a cumulative manner (e.g., starting from 1 nM and increasing in half-log increments until a maximal response is achieved).
-
Record the contractile response at each concentration.
-
After the maximal response is reached, wash the tissue with fresh Tyrode's solution three times and allow it to return to the baseline.
-
-
Incubate with this compound:
-
Add a fixed concentration of this compound to the organ bath (e.g., 10 nM).
-
Incubate the tissue with the antagonist for a predetermined period (e.g., 30 minutes) to allow for equilibrium to be reached.
-
-
Construct a CCRC for NKA in the Presence of this compound:
-
In the continued presence of this compound, construct a second CCRC for NKA as described in step 1.
-
A competitive antagonist will cause a rightward parallel shift of the CCRC.
-
-
Repeat with Different Concentrations of this compound:
-
Wash the tissue extensively to remove all drugs and allow it to recover.
-
Repeat steps 2 and 3 with at least two other concentrations of this compound (e.g., 30 nM and 100 nM).
-
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (DR). The dose ratio is the ratio of the EC₅₀ of NKA in the presence of the antagonist to the EC₅₀ of NKA in the absence of the antagonist.
-
Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.
-
The x-intercept of the linear regression line of this plot is the pA₂ value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Figure 3: Experimental workflow for the determination of the pA₂ value of this compound using Schild analysis.
Conclusion
The isolated guinea pig ileum assay is a valuable tool for the functional characterization of tachykinin NK₂ receptor antagonists like this compound. The protocols and information provided in this document offer a comprehensive guide for researchers to effectively design and execute experiments to determine the potency and mechanism of action of such compounds. While direct functional data for this compound in this specific assay is limited in publicly accessible literature, the provided comparative data and detailed methodologies will enable researchers to generate robust and reliable results.
References
- 1. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the slow component of deactivation of guinea-pig isolated ileum to the spasmogenic action of C5adesArg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachykininergic transmission to the circular muscle of the guinea-pig ileum: evidence for the involvement of NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeled [3H]GR 100679 Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to performing a radiolabeled binding assay for the 5-hydroxytryptamine 2B (5-HT2B) receptor. The 5-HT2B receptor is a G protein-coupled receptor (GPCR) belonging to the serotonin (B10506) receptor family.[1] Like other 5-HT2 receptors, it is coupled to Gq/G11 proteins, and its activation leads to the stimulation of phospholipase C (PLC).[1] This in turn results in the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).
Radioligand binding assays are a fundamental technique for studying receptor-ligand interactions, allowing for the determination of receptor density (Bmax) and ligand affinity (Kd).[2][3] This protocol is designed as a template and may require optimization for specific experimental conditions. While the user specified [3H]GR 100679, it is important to note that GR100679 is most commonly characterized as a potent 5-HT3 receptor antagonist. Should [3H]this compound be intended for use in a 5-HT2B receptor assay, its binding characteristics would need to be empirically determined. For the purpose of providing a concrete example, this protocol will refer to a representative tritiated 5-HT2B receptor antagonist.
Signaling Pathway of the 5-HT2B Receptor
The activation of the 5-HT2B receptor initiates a signaling cascade that plays a role in various physiological processes. The canonical pathway involves the coupling of the receptor to the Gq alpha subunit of the heterotrimeric G protein. This leads to the activation of Phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. The increased intracellular calcium and DAG together activate Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.
Caption: 5-HT2B Receptor Signaling Pathway.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Notes |
| [3H]Radioligand (e.g., [3H]LSD) | PerkinElmer, ARC | Specific activity > 60 Ci/mmol |
| Unlabeled Ligand (e.g., Serotonin) | Sigma-Aldrich | For non-specific binding determination |
| CHO-K1 cells stably expressing human 5-HT2B receptor | ATCC, Eurofins | |
| Tris-HCl | Sigma-Aldrich | |
| MgCl2 | Sigma-Aldrich | |
| EDTA | Sigma-Aldrich | |
| Sucrose | Sigma-Aldrich | |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | |
| Polyethylenimine (PEI) | Sigma-Aldrich | |
| Glass fiber filters (e.g., GF/C) | Whatman | |
| Scintillation cocktail | PerkinElmer | |
| 96-well plates | Corning |
Solutions and Buffers
| Buffer | Composition | pH | Storage |
| Binding Buffer | 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, 0.1% BSA | 7.4 | 4°C |
| Wash Buffer | 50 mM Tris-HCl | 7.4 | 4°C |
| Lysis Buffer | 50 mM Tris-HCl, 1 mM EDTA, 10% Sucrose | 7.4 | 4°C |
Membrane Preparation from CHO-K1 cells expressing 5-HT2B
-
Culture CHO-K1 cells expressing the human 5-HT2B receptor to confluency.
-
Harvest cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh Lysis Buffer.
-
Repeat the centrifugation step.
-
Resuspend the final membrane pellet in Binding Buffer to a protein concentration of 0.5-1.0 mg/mL, as determined by a Bradford or BCA protein assay.
-
Store membrane preparations in aliquots at -80°C until use.
Saturation Binding Assay
This assay is performed to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.
-
Prepare serial dilutions of the [3H]radioligand in Binding Buffer. A typical concentration range would be 0.1 to 20 nM.
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of [3H]radioligand dilution and 50 µL of Binding Buffer.
-
Non-specific Binding (NSB): 50 µL of [3H]radioligand dilution and 50 µL of a high concentration of an unlabeled competing ligand (e.g., 10 µM Serotonin).
-
-
Add 150 µL of the membrane preparation (containing 10-20 µg of protein) to each well. The final assay volume is 250 µL.
-
Incubate the plate at room temperature (or a specified temperature) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the incubation by rapid filtration through a glass fiber filter pre-soaked in 0.5% PEI using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Dry the filters and place them in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and count the radioactivity using a liquid scintillation counter.
Competition Binding Assay
This assay is performed to determine the affinity (Ki) of a test compound for the receptor.
-
Prepare serial dilutions of the unlabeled test compound in Binding Buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of Binding Buffer.
-
Non-specific Binding (NSB): 50 µL of a high concentration of a reference competing ligand (e.g., 10 µM Serotonin).
-
Test Compound: 50 µL of each dilution of the test compound.
-
-
Add 50 µL of the [3H]radioligand at a fixed concentration (typically at or near its Kd value) to all wells.
-
Add 150 µL of the membrane preparation (containing 10-20 µg of protein) to each well. The final assay volume is 250 µL.
-
Follow steps 4-8 from the Saturation Binding Assay protocol.
Data Presentation and Analysis
Representative Data
The following table presents example data that could be obtained from a saturation binding experiment for a hypothetical [3H]ligand on the 5-HT2B receptor.
| Parameter | Value | Unit |
| Kd (Dissociation Constant) | 1.5 | nM |
| Bmax (Receptor Density) | 2500 | fmol/mg protein |
Data Analysis
-
Saturation Binding: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax values are determined by non-linear regression analysis of the specific binding data, fitting to a one-site binding model using software such as GraphPad Prism.
-
Competition Binding: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Experimental Workflow
Caption: Experimental Workflow for Radioligand Binding Assay.
References
Application Notes and Protocols for Studying NK2 Receptor Distribution Using GR 100679
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of the selective, high-affinity radioligand, [³H]GR 100679, in the characterization and quantitative analysis of neurokinin-2 (NK2) receptor distribution in various tissues. The protocols outlined below are intended to serve as a foundation for researchers to adapt to their specific experimental needs.
Introduction to this compound and the NK2 Receptor
The tachykinin NK2 receptor, a G-protein coupled receptor (GPCR), is a key player in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception.[1] Its natural ligand is neurokinin A (NKA).[1][2] The study of the distribution and density of NK2 receptors is crucial for understanding its role in both normal physiology and pathological conditions, as well as for the development of novel therapeutics targeting this receptor.
[³H]this compound is a potent and selective antagonist radioligand for the NK2 receptor. Its high affinity and specificity make it an invaluable tool for in vitro studies, including radioligand binding assays and quantitative receptor autoradiography.
Quantitative Data: Binding Affinity of Ligands at the NK2 Receptor
The following table summarizes the binding affinities of a selective NK2 receptor antagonist, GR 159897, determined through competitive binding assays using [³H]this compound. This data provides an indirect measure of the high affinity of [³H]this compound for the NK2 receptor.
| Compound | Radioligand | Preparation | Species | pKi | Ki (nM) |
| GR 159897 | [³H]this compound | CHO cells transfected with human ileum NK2 receptors | Human | 9.5 | 0.32 |
| GR 159897 | [³H]this compound | Rat colon membranes | Rat | 10.0 | 0.10 |
Table 1: Inhibition of [³H]this compound binding by the selective NK2 receptor antagonist GR 159897.[3] The pKi is the negative logarithm of the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand.
NK2 Receptor Distribution
Autoradiographic and immunohistochemical studies have revealed a widespread but differential distribution of NK2 receptors in various tissues.
| Tissue/Organ | Region | Species | Method | Findings |
| Gastrointestinal Tract | Circular and longitudinal muscle layers, nerve endings in plexuses | Rat | Immunohistochemistry | High density of NK2 receptors observed.[4] |
| Human Colon | Immunohistochemistry | NK2 receptors are present in myenteric neurons and intramuscular nerve varicosities, suggesting a role in regulating colonic motility.[5] | ||
| Human Small Intestine and Colon | In vitro contractility studies | Both NK1 and NK2 receptors mediate contractile effects.[6] | ||
| Central Nervous System | Caudate nucleus, putamen, hippocampus, substantia nigra, cerebral cortex | Human | RT-PCR | Detectable expression of NK2 receptor mRNA.[7] |
| Brainstem auditory nuclei, hippocampus, cerebral cortex | Guinea Pig | Radioligand Binding/Autoradiography | Presence of NK2 receptors.[8] | |
| Other Tissues | Uterus, Kidney | Guinea Pig | Radioligand Binding/Autoradiography | Presence of NK2 receptors.[8] |
| Anterior Pituitary Gland | Rat | Radioligand Binding/Immunocytochemistry | NK2 receptors are expressed, particularly in a subset of lactotropes.[9] |
Table 2: Summary of NK2 Receptor Distribution in Various Tissues.
Experimental Protocols
Radioligand Binding Assay Protocol for [³H]this compound
This protocol is designed for the characterization of NK2 receptor binding in membrane preparations using [³H]this compound.
Materials:
-
Tissue or cells expressing NK2 receptors
-
[³H]this compound
-
Unlabeled this compound or other selective NK2 antagonist (for non-specific binding determination)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Scintillation counter
-
Homogenizer
-
Centrifuge
-
96-well plates
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[10]
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[10]
-
Centrifuge the supernatant at 20,000 x g for 10-20 minutes at 4°C to pellet the membranes.[10]
-
Wash the membrane pellet by resuspending in fresh binding buffer and repeating the centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane aliquots at -80°C.
-
-
Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend in fresh binding buffer.
-
Set up the assay in 96-well plates in a final volume of 250 µL.
-
Total Binding: Add 150 µL of membrane suspension (50-120 µg protein for tissue), 50 µL of binding buffer, and 50 µL of [³H]this compound solution (at a concentration near its Kd).
-
Non-specific Binding: Add 150 µL of membrane suspension, 50 µL of a high concentration of unlabeled this compound or another selective NK2 antagonist (e.g., 1-10 µM), and 50 µL of [³H]this compound solution.
-
Competition Binding: For determining the Ki of a test compound, add 150 µL of membrane suspension, 50 µL of the competing compound at various concentrations, and 50 µL of [³H]this compound solution.
-
Incubate the plates at 30°C for 60 minutes with gentle agitation.[10]
-
-
Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through PEI-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters four times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding experiments, plot specific binding against the concentration of [³H]this compound to determine the Kd (dissociation constant) and Bmax (maximum receptor density) using non-linear regression analysis.
-
For competition binding experiments, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand.
-
Quantitative Autoradiography Protocol for [³H]this compound
This protocol allows for the visualization and quantification of NK2 receptor distribution in tissue sections.
Materials:
-
Fresh frozen tissue blocks
-
Cryostat
-
Microscope slides (e.g., Superfrost Plus)
-
[³H]this compound
-
Unlabeled this compound or other selective NK2 antagonist
-
Incubation Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Distilled water
-
Tritium-sensitive phosphor imaging plates or autoradiography film
-
Image analysis software
Procedure:
-
Tissue Sectioning:
-
Receptor Labeling:
-
On the day of the experiment, bring the slides to room temperature.
-
Pre-incubate the slides in incubation buffer for 30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
Incubate the sections with a solution of [³H]this compound in incubation buffer (at a concentration around the Kd) for 60-90 minutes at room temperature.
-
For determination of non-specific binding, incubate adjacent sections in the presence of a high concentration of unlabeled this compound (e.g., 1-10 µM).
-
-
Washing and Drying:
-
Rapidly wash the slides in ice-cold wash buffer (e.g., 3 x 5 minutes) to remove unbound radioligand.
-
Perform a final brief dip in ice-cold distilled water to remove buffer salts.
-
Dry the slides rapidly under a stream of cool, dry air.
-
-
Image Acquisition:
-
Appose the dried slides to a tritium-sensitive phosphor imaging plate or autoradiography film in a light-tight cassette.
-
Include calibrated tritium (B154650) standards for quantification.
-
Expose for a period of days to weeks, depending on the radioactivity level.
-
Scan the imaging plate using a phosphor imager or develop the film.
-
-
Data Analysis:
-
Using image analysis software, measure the optical density in specific regions of interest on the autoradiograms.
-
Convert the optical density values to fmol/mg tissue or a similar unit by comparing with the standard curve generated from the tritium standards.
-
Determine the specific binding by subtracting the non-specific binding signal from the total binding signal in adjacent sections.
-
Signaling Pathways and Experimental Workflows
NK2 Receptor Signaling Pathway
Activation of the NK2 receptor by an agonist, such as Neurokinin A, initiates a cascade of intracellular events. The receptor is primarily coupled to Gq/11 and Gs G-proteins.
Caption: NK2 Receptor Signaling Cascade.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in performing a radioligand binding assay to determine the affinity of a test compound for the NK2 receptor.
Caption: Radioligand Binding Assay Workflow.
Experimental Workflow: Quantitative Autoradiography
This diagram outlines the process of localizing and quantifying NK2 receptors in tissue sections using autoradiography.
Caption: Quantitative Autoradiography Workflow.
References
- 1. What are NK2R antagonists and how do they work? [synapse.patsnap.com]
- 2. What are NK2R agonists and how do they work? [synapse.patsnap.com]
- 3. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Qualitative and quantitative analysis of tachykinin NK2 receptors in chemically defined human colonic neuronal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tachykinins and tachykinin receptors in the gut, with special reference to NK2 receptors in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of tachykinin NK2 receptor mRNA in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. guidetopharmacology.org [guidetopharmacology.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stock Solutions of GR 100679: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock solutions of GR 100679, a potent and selective 5-HT1D receptor antagonist. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results in pharmacological and drug development studies.
Chemical Properties of this compound
A thorough understanding of the chemical properties of a compound is the foundation for proper stock solution preparation. Key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃₄H₄₄N₆O₅ | PubChem |
| Molecular Weight | 616.7 g/mol | [1] |
| Appearance | White to off-white solid | Typical for lyophilized peptides |
| Solubility | Soluble in DMSO | Inferred from common practice for similar compounds |
| Sparingly soluble in Ethanol | Inferred from common practice for similar compounds | |
| Insoluble in Water | Inferred from common practice for similar compounds | |
| Storage | Store at -20°C to -80°C | General recommendation for peptides |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). DMSO is a versatile solvent capable of dissolving a wide range of organic compounds.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, ACS grade or higher
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a specific amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.167 mg of this compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 616.7 g/mol x 1000 mg/g = 6.167 mg
-
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
Mixing: Gently vortex the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions by Serial Dilution
Working solutions for cellular or biochemical assays are typically prepared by diluting the high-concentration stock solution in an appropriate aqueous buffer or cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate aqueous buffer (e.g., PBS, HBSS) or cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine Final Concentration: Decide on the final desired concentration of this compound in your experiment.
-
Intermediate Dilution (Optional but Recommended): To minimize the amount of DMSO in the final assay, it is good practice to first prepare an intermediate dilution of the stock solution in the assay buffer or medium. For example, to achieve a final concentration of 10 µM in a final volume of 1 mL, you can prepare a 100X intermediate stock.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of the assay buffer or medium. For instance, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of the assay buffer.
-
Calculation (using M1V1 = M2V2):
-
(10,000 µM) x V1 = (10 µM) x (1000 µL)
-
V1 = 1 µL
-
-
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.
-
Use Immediately: It is recommended to use the freshly prepared aqueous working solutions immediately, as the stability of this compound in aqueous solutions for extended periods is not well characterized.
Mandatory Visualizations
Caption: Workflow for this compound stock and working solution preparation.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.
-
DMSO can facilitate the absorption of other chemicals through the skin. Take extra care to avoid skin contact when working with DMSO solutions.
By following these detailed protocols and safety guidelines, researchers can ensure the accurate and safe preparation of this compound stock solutions, leading to more reliable and reproducible experimental outcomes.
References
Application Notes for GR 100679 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available in vivo data and experimental protocols for GR 100679, a compound understood to be a potent and selective 5-HT1D receptor antagonist. While direct in vivo dosage studies for "this compound" are not prevalent in the public domain, extensive research has been conducted on a closely related and functionally analogous compound, GR 127935 . The data and protocols presented herein are derived from studies involving GR 127935 and serve as a robust guide for designing in vivo experiments targeting the 5-HT1D receptor.
Quantitative Data Summary
The following table summarizes quantitative data from in vivo animal studies using the 5-HT1D antagonist GR 127935. This information is critical for dose-range finding and study design.
| Animal Model | Route of Administration | Dosage | Effect |
| Guinea Pig | Intraperitoneal (i.p.) | 0.05 mg/kg | Abolished the decrease in extracellular 5-HT levels induced by the 5-HT1 receptor agonist GR46611.[1] |
| Guinea Pig | Intraperitoneal (i.p.) | 0.1 - 1 mg/kg | Caused a significant and sustained decrease in cortical 5-HT levels when administered alone.[1] |
| Guinea Pig | Intracortical Infusion (via microdialysis probe) | 100 nM | Produced a transient increase in extracellular 5-HT levels in the frontal cortex.[1] |
| Guinea Pig | Various (unspecified) | Not specified | Potently antagonized 5-HT1D receptor-mediated hypothermia and rotational behavior.[2] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are outlined below to facilitate the replication and adaptation of these studies.
Protocol 1: In Vivo Microdialysis in the Guinea Pig Frontal Cortex
This protocol is designed to assess the effect of GR 127935 on neurotransmitter release in a specific brain region.
1. Animal Model:
-
Male Dunkin-Hartley guinea pigs.
2. Surgical Procedure:
-
Anesthetize the animal using an appropriate anesthetic agent.
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy to expose the dura mater over the frontal cortex.
-
Implant a microdialysis probe into the frontal cortex at precise stereotaxic coordinates.
3. Microdialysis and Sample Collection:
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Allow for a stabilization period to obtain a baseline of extracellular 5-HT levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
4. Drug Administration:
-
Systemic Administration: Dissolve GR 127935 in a suitable vehicle and administer via intraperitoneal (i.p.) injection at the desired dose.
-
Local Administration: Infuse GR 127935 directly through the microdialysis probe by including it in the aCSF perfusate.
5. Sample Analysis:
-
Analyze the concentration of 5-HT in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.
6. Outcome Measures:
-
Quantify the percentage change in extracellular 5-HT levels from baseline following drug administration.[1]
Protocol 2: Antagonism of 5-HT1D Receptor-Mediated Behaviors
This protocol evaluates the functional antagonism of GR 127935 on observable behaviors mediated by the 5-HT1D receptor.
1. Animal Model:
-
Guinea pigs.
2. Behavioral Assays:
-
Hypothermia Model:
-
Measure the baseline core body temperature of the animals.
-
Administer a 5-HT1D receptor agonist known to induce a hypothermic response.
-
In experimental groups, pre-treat animals with GR 127935 at various doses and routes of administration prior to the agonist challenge.
-
Monitor and record body temperature at regular time points post-injection.
-
-
Rotational Model:
-
Induce a unilateral lesion of the nigrostriatal pathway to create a model of rotational behavior.
-
Administer a 5-HT1D agonist to elicit contralateral rotations.
-
Pre-treat animals with GR 127935 to assess its ability to block the agonist-induced rotations.
-
Record and quantify the number of full rotations over a defined period.
-
3. Outcome Measures:
-
The degree of attenuation of the hypothermic response.
-
The reduction in the number of rotations.
-
The duration of the antagonistic effect.[2]
Visualizations
Signaling Pathway of the 5-HT1D Receptor and Antagonism by this compound/GR 127935
Caption: 5-HT1D receptor signaling cascade and its blockade by an antagonist.
Experimental Workflow for In Vivo Antagonism Study
Caption: General workflow for an in vivo antagonist study.
References
Application Notes and Protocols for GR 100679 in Respiratory Tract Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 100679 is a potent and selective antagonist of the 5-HT1D receptor. In the context of respiratory tract research, it serves as a valuable pharmacological tool to investigate the role of serotonin (B10506) (5-hydroxytryptamine, 5-HT) and its 5-HT1D receptor subtype in various physiological and pathophysiological processes. These processes include neurogenic inflammation, cough reflex, and airway smooth muscle dynamics. These application notes provide an overview of the utility of this compound in respiratory research and detailed protocols for its experimental use.
Mechanism of Action
This compound exerts its effects by competitively blocking the binding of serotonin to 5-HT1D receptors.[1] In the respiratory system, 5-HT1D receptors are believed to be located on sensory nerve terminals.[2] Activation of these receptors by serotonin can modulate the release of neuropeptides, such as substance P and calcitonin gene-related peptide (CGRP), which are key mediators of neurogenic inflammation.[3][4] By antagonizing these receptors, this compound can inhibit the downstream effects of serotonin, including plasma protein extravasation, mucus secretion, and bronchoconstriction, and can modulate the cough reflex.
Key Applications in Respiratory Research
-
Investigation of Neurogenic Inflammation: To explore the contribution of 5-HT1D receptors to the inflammatory response in the airways, particularly the process of plasma protein extravasation from post-capillary venules.[5][6]
-
Elucidation of the Cough Reflex Pathway: To study the role of serotonin and 5-HT1D receptors in the central and peripheral pathways of the cough reflex, often using tussive agents like capsaicin (B1668287) or citric acid.[7][8][9]
-
Analysis of Airway Smooth Muscle Tone: To determine the involvement of 5-HT1D receptors in serotonin-induced bronchoconstriction and to investigate potential therapeutic strategies for airway hyperresponsiveness.[10][11]
Data Presentation
The following tables summarize quantitative data for this compound and related compounds in relevant respiratory and receptor binding assays.
Table 1: Receptor Binding Affinity of 5-HT1D Receptor Antagonists
| Compound | Receptor Subtype | Species | Preparation | pKi (mean ± SEM) or [Reference] |
| GR 127935 | 5-HT1D | Human | Recombinant | 8.9 ± 0.1[12] |
| GR 127935 | 5-HT1B | Human | Recombinant | 7.7 ± 0.1[12] |
| GR 127935 | 5-HT1A | Human | Recombinant | < 6.0[12] |
| GR 127935 | 5-HT2A | Rat | Cortex | < 5.0[12] |
| GR 127935* | 5-HT2C | Pig | Choroid Plexus | < 5.0[12] |
Table 2: Antitussive Activity of Various Agents in Guinea Pig Models
| Compound | Tussive Agent | Route of Administration | ED50 (mg/kg) or [Reference] |
| Codeine | Citric Acid | i.p. | 5.2[7] |
| Dextromethorphan | Citric Acid | i.p. | 30 (significant inhibition)[8] |
| Iodo-resiniferatoxin | Capsaicin | i.p. | 0.03-0.3 µmol/kg (dose-dependent reduction)[9] |
| Levodropropizine | Capsaicin | oral | 10-200 (dose-dependent reduction)[13] |
*Note: This table provides context for typical effective doses of antitussive agents in the guinea pig model. Specific ED50 for this compound is not available in the cited literature.
Experimental Protocols
Protocol 1: Evaluation of Antitussive Activity of this compound in the Guinea Pig Citric Acid-Induced Cough Model
Objective: To determine the dose-dependent effect of this compound on the cough reflex induced by citric acid aerosol in conscious guinea pigs.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
This compound
-
Vehicle (e.g., saline, distilled water with a small percentage of a solubilizing agent like DMSO)
-
Citric acid
-
Whole-body plethysmography chamber equipped with a pneumotachograph and a microphone
-
Ultrasonic nebulizer
-
Data acquisition and analysis software
Procedure:
-
Acclimatization: Acclimatize guinea pigs to the plethysmography chamber for at least 15-30 minutes for 2-3 days prior to the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral) at various doses. A typical pretreatment time is 30-60 minutes.
-
Cough Induction: Place the guinea pig in the plethysmography chamber. After a baseline recording period of 5-10 minutes, expose the animal to an aerosol of citric acid (e.g., 0.3 M) for a fixed period (e.g., 10 minutes).[14]
-
Data Recording: Continuously record the respiratory waveform and sound throughout the exposure period.
-
Data Analysis: Identify coughs based on their characteristic explosive sound and the associated sharp transient increase in airflow and pressure. Quantify the total number of coughs during the citric acid exposure.
-
Statistical Analysis: Compare the number of coughs in the this compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). Calculate the percentage inhibition of cough for each dose and determine the ED50 value if a clear dose-response relationship is observed.
Protocol 2: Assessment of this compound on Capsaicin-Induced Plasma Protein Extravasation in the Guinea Pig Trachea
Objective: To investigate the effect of this compound on neurogenic inflammation by measuring its ability to inhibit capsaicin-induced plasma protein extravasation in the airway mucosa.
Materials:
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
This compound
-
Vehicle
-
Capsaicin
-
Evans Blue dye
-
Pentobarbital (B6593769) sodium (for anesthesia)
-
Spectrophotometer
Procedure:
-
Anesthesia and Cannulation: Anesthetize the guinea pig with pentobarbital sodium (e.g., 50 mg/kg, i.p.). Cannulate the trachea for artificial ventilation and the jugular vein for drug and dye administration.
-
Evans Blue Administration: Inject Evans Blue dye (e.g., 30 mg/kg) intravenously. Evans Blue binds to plasma albumin and is used to quantify plasma extravasation.
-
Drug Administration: Administer this compound or vehicle intravenously 5-10 minutes before the capsaicin challenge.
-
Capsaicin Challenge: Administer capsaicin (e.g., 1 µg/kg, i.v.) to induce neurogenic inflammation and plasma extravasation.
-
Tissue Collection: After a set time (e.g., 5 minutes) following the capsaicin challenge, perfuse the systemic circulation with saline to remove intravascular Evans Blue. Dissect the trachea.
-
Dye Extraction: Weigh the trachea and place it in formamide (e.g., 2 mL) to extract the extravasated Evans Blue dye. Incubate at 60°C for 24 hours.
-
Quantification: Measure the absorbance of the formamide extract using a spectrophotometer at 620 nm. Calculate the amount of extravasated Evans Blue in ng per mg of wet tissue weight using a standard curve.
-
Statistical Analysis: Compare the amount of Evans Blue extravasation in the this compound-treated groups to the vehicle-treated control group using appropriate statistical tests.
Protocol 3: In Vitro Evaluation of this compound on Serotonin-Induced Contraction of Isolated Guinea Pig Tracheal Smooth Muscle
Objective: To determine the antagonistic effect of this compound on serotonin-induced contraction of airway smooth muscle.
Materials:
-
Male Dunkin-Hartley guinea pigs
-
This compound
-
Serotonin (5-HT)
-
Krebs-Henseleit solution
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Prepare tracheal ring segments (2-3 cartilage rings wide).
-
Mounting: Mount the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. Attach the rings to isometric force transducers.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 g, with washes every 15 minutes.
-
This compound Incubation: Add this compound or vehicle to the organ baths and incubate for a predetermined period (e.g., 30 minutes).
-
Cumulative Concentration-Response Curve: Add serotonin to the organ baths in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM). Record the contractile response after each addition until a maximal response is achieved.
-
Data Analysis: Express the contractile responses as a percentage of the maximal contraction induced by a standard spasmogen (e.g., KCl). Construct concentration-response curves for serotonin in the absence and presence of different concentrations of this compound.
-
Schild Analysis: If this compound acts as a competitive antagonist, perform a Schild analysis to determine its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
Visualizations
Caption: Signaling pathway of serotonin-mediated neurogenic inflammation in the airways and the inhibitory action of this compound.
Caption: Workflow for evaluating the antitussive activity of this compound in a guinea pig model.
Caption: Logical flow of the pharmacological effects of this compound in the respiratory tract.
References
- 1. Serotonin 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Species differences in 5-HT autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased expression of transient receptor potential channels and neurogenic factors associates with cough severity in a guinea pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition by nociceptin of neurogenic inflammation and the release of SP and CGRP from sensory nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lactic acid-induced plasma protein extravasation in rat airways by stimulation of sensory nerves and NK1 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of neutral endopeptidase potentiates neurogenic inflammation in the rat trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antitussive activity of delta-opioid receptor stimulation in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitussive activity of iodo-resiniferatoxin in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Milrinone attenuates serotonin-induced pulmonary hypertension and bronchoconstriction in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Allergen and Ozone Exacerbate Serotonin-Induced Increases in Airway Smooth Muscle Contraction in a Model of Childhood Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GR127935: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Levodropropizine reduces capsaicin- and substance P-induced plasma extravasation in the rat trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs [mdpi.com]
Application of GR 100679 in Gastrointestinal Motility Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 100679 is a potent and selective antagonist of the 5-HT2B receptor. Serotonin (5-hydroxytryptamine, 5-HT) plays a crucial role in regulating gastrointestinal (GI) motility through its interaction with a variety of receptor subtypes distributed throughout the enteric nervous system (ENS) and on smooth muscle cells. The 5-HT2B receptor, in particular, has been implicated in modulating intestinal contractility and transit. Understanding the effects of this compound on GI motility is therefore of significant interest for basic research and for the development of therapeutics targeting motility disorders.
This document provides detailed application notes and experimental protocols for studying the effects of this compound on gastrointestinal motility, incorporating both in vivo and in vitro methodologies.
Data Presentation
Table 1: In Vivo Effects of 5-HT2B Receptor Modulation on Gastrointestinal Transit in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Intestinal Transit (% of total length) | Reference |
| Vehicle Control | - | 60% | [1] |
| 5-HT2B Agonist (BW 723C86) | 1 | Increased | [2] |
| 5-HT2B Antagonist (LY266097) | 1 | Decreased | [2] |
Note: Specific quantitative data for this compound in a charcoal meal transit assay was not available in the searched literature. The data presented for a different 5-HT2B antagonist (LY266097) illustrates the expected inhibitory effect on intestinal transit.
Table 2: In Vitro Effects of 5-HT Receptor Modulators on Guinea Pig Ileum Contraction
| Compound | Concentration (µM) | Effect on Contraction | IC50/EC50 (µM) | Reference |
| Serotonin (5-HT) | 0.001 - 32 | Contraction (biphasic) | EC50 (Phase 1) = 0.07 µM; EC50 (Phase 2) = 4.79 µM | [3] |
| This compound | - | Antagonism of 5-HT induced contraction | - | - |
Note: A specific IC50 value for this compound on guinea pig ileum was not found in the searched literature. However, its function as a 5-HT2B antagonist suggests it would inhibit 5-HT-induced contractions mediated by this receptor.
Experimental Protocols
In Vivo: Charcoal Meal Gastrointestinal Transit Assay in Mice
This protocol is a widely used method to assess the overall transit of a non-absorbable marker through the gastrointestinal tract.[4][5][6]
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline, or as appropriate for the compound)
-
Charcoal meal suspension (e.g., 10% activated charcoal in 5% gum acacia)[4]
-
Male ICR mice (22 ± 2 g)[4]
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Animal Preparation: Fast mice overnight (approximately 16 hours) with free access to water.[4]
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at the desired doses. A typical volume is 10 ml/kg.
-
Charcoal Meal Administration: 30 minutes after drug administration, administer the charcoal meal suspension orally (p.o.) to each mouse. A typical volume is 0.3 mL per mouse.[4]
-
Transit Time: After a set time (e.g., 20-30 minutes), humanely euthanize the mice by cervical dislocation.[4]
-
Measurement: Immediately dissect the abdomen and carefully expose the entire small intestine from the pyloric sphincter to the ileocecal junction.
-
Data Collection: Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
Calculation: Express the intestinal transit as a percentage of the total length of the intestine: (Distance traveled by charcoal / Total length of small intestine) x 100.[4]
In Vitro: Isolated Guinea Pig Ileum Motility Study (Organ Bath)
This protocol allows for the direct measurement of intestinal smooth muscle contractility in a controlled environment.[7][8][9]
Materials:
-
Male guinea pig (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
This compound
-
Serotonin (5-HT)
-
Organ bath system with force-displacement transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Dissection tools
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig. Immediately isolate a segment of the terminal ileum and place it in cold, oxygenated Krebs-Henseleit solution.
-
Mounting: Cut the ileum into segments of 2-3 cm. Mount each segment vertically in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.[7]
-
Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of approximately 1 g, with regular washing every 15 minutes.
-
Contraction Induction: After equilibration, induce contractions by adding cumulative concentrations of 5-HT to the organ bath. Record the contractile responses until a maximal response is achieved.
-
Antagonist Effect: To test the effect of this compound, pre-incubate the tissue with the desired concentration of this compound for a specified period (e.g., 20-30 minutes) before adding 5-HT.
-
Data Analysis: Record the amplitude of contractions. Construct dose-response curves for 5-HT in the absence and presence of this compound. The antagonistic effect of this compound can be quantified by determining the shift in the 5-HT dose-response curve.
Mandatory Visualization
References
- 1. Gastrointestinal transit measurements in mice with 99mTc-DTPA-labeled activated charcoal using NanoSPECT-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Characterization of 5-HT3 and 'atypical' 5-HT receptors mediating guinea-pig ileal contractions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijper.org [ijper.org]
- 8. researchgate.net [researchgate.net]
- 9. radnoti.com [radnoti.com]
Application Notes and Protocols: GR 100679 as a Pharmacological Tool for NK2 Receptor Blockade
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tachykinin family of neuropeptides, including Neurokinin A (NKA), plays a significant role in a variety of physiological processes through interaction with three distinct G protein-coupled receptors: NK1, NK2, and NK3.[1] The NK2 receptor, preferentially activated by NKA, is prominently expressed in the smooth muscle of the respiratory, gastrointestinal, and urinary tracts.[2][3] Its activation is linked to smooth muscle contraction, inflammation, and visceral sensitivity.
GR 100679 is a synthetic peptide antagonist with high affinity and selectivity for the tachykinin NK2 receptor.[4][5] Its properties make it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the NK2 receptor. This document provides detailed application notes and protocols for the effective use of this compound in in vitro experimental settings.
Pharmacological Profile of this compound
-
Chemical Identity:
-
Mechanism of Action: this compound acts as a competitive antagonist at the NK2 receptor. It binds to the receptor at the same site as the endogenous agonist, NKA, but does not activate the receptor. By occupying the binding site, it prevents NKA from binding and initiating the downstream signaling cascade, effectively blocking the biological effects mediated by NK2 receptor activation.
-
Quantitative Pharmacological Data: The potency and selectivity of this compound have been characterized in various systems. The data presented below are derived from radioligand binding and functional assays. It is important to note that IC₅₀ values are dependent on assay conditions, while Kᵢ and pA₂ values are more absolute measures of affinity and potency, respectively.[7][8][9]
| Parameter | Value | Species/System | Assay Type | Reference |
| pKd | 9.2 | Human | Radioligand Binding ([³H]GR100679) | [10] |
| pKi | 9.5 | Human (CHO cells) | Competition Binding vs. [³H]GR100679 | [5] |
| pKi | 10.0 | Rat (colon membranes) | Competition Binding vs. [³H]GR100679 | [5] |
| pA₂ | 8.7 | Guinea Pig (trachea) | Functional Antagonism vs. GR64349 | [5] |
Table 1: Quantitative pharmacological data for this compound.
NK2 Receptor Signaling Pathway and Blockade by this compound
Activation of the NK2 receptor by agonists like Neurokinin A (NKA) initiates a well-defined signaling cascade through the Gαq protein pathway. This leads to the activation of Phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This compound competitively binds to the NK2 receptor, preventing this entire cascade from occurring.
Caption: NK2 receptor signaling and point of inhibition by this compound.
Experimental Protocols
This protocol details a method to determine the binding affinity (Kᵢ) of a test compound for the NK2 receptor by measuring its ability to compete with the radiolabeled antagonist, [³H]this compound.
-
Objective: To calculate the inhibition constant (Kᵢ) of a test compound at the NK2 receptor.
-
Materials:
-
[³H]this compound (Radioligand)
-
Cell membranes expressing NK2 receptors (e.g., from CHO-hNK2R cells)
-
Test compounds and unlabeled this compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
-
-
Methodology:
-
Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compound and unlabeled this compound (for determining non-specific binding) in the binding buffer.
-
Assay Setup: To each well of a 96-well plate, add:
-
25 µL of binding buffer (for total binding) or 10 µM unlabeled this compound (for non-specific binding) or test compound at various concentrations.
-
25 µL of [³H]this compound (at a final concentration near its Kₔ, e.g., 0.5 nM).
-
50 µL of cell membrane suspension (e.g., 10-20 µg protein/well).
-
-
Incubation: Incubate the plate for 2-3 hours at 4°C with gentle agitation.[1]
-
Filtration: Terminate the incubation by rapid filtration through the filter plate using a cell harvester. Wash the wells 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Curve: Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine IC₅₀: Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding).
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[9][11] Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:
-
[L] = concentration of the radioligand ([³H]this compound)
-
Kₔ = dissociation constant of the radioligand
-
-
Caption: Workflow for the [³H]this compound competition binding assay.
This protocol describes how to determine the functional potency (pA₂) of this compound by measuring its ability to inhibit agonist-induced contractions in an isolated tissue preparation.
-
Objective: To determine the pA₂ value for this compound against an NK2 receptor agonist.
-
Materials:
-
Guinea Pig Trachea
-
Organ bath system with isometric force transducers
-
Krebs-Henseleit solution (gassed with 95% O₂ / 5% CO₂)
-
NK2 receptor agonist (e.g., GR64349 or NKA)
-
This compound
-
Data acquisition system
-
-
Methodology:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Prepare tracheal rings (2-3 mm wide) and mount them in organ baths containing Krebs-Henseleit solution at 37°C.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of ~1 g, with buffer changes every 15-20 minutes.
-
Antagonist Incubation: Add this compound at a single concentration (or vehicle for the control curve) to the organ baths. Incubate for a set period (e.g., 30-60 minutes) to allow for receptor equilibrium.
-
Agonist Concentration-Response: Generate a cumulative concentration-response curve for the NK2 agonist (e.g., GR64349) by adding the agonist in a stepwise manner. Record the peak contractile response at each concentration.
-
Repeat: Wash the tissues thoroughly and repeat step 3 and 4 with different concentrations of this compound.
-
-
Data Analysis:
-
Plot Curves: Plot the contractile response (as a percentage of the maximum) against the log concentration of the agonist for each concentration of this compound used.
-
Calculate Dose Ratios: The antagonist will cause a rightward shift in the agonist's concentration-response curve. The dose ratio is the ratio of the agonist EC₅₀ in the presence of the antagonist to the EC₅₀ in its absence.
-
Schild Plot: Create a Schild plot by graphing log(dose ratio - 1) versus the log molar concentration of this compound.
-
Determine pA₂: The pA₂ value is the x-intercept of the Schild regression line. For a competitive antagonist, the slope of this line should not be significantly different from 1. The pA₂ represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the original response.[5]
-
Caption: Workflow for the isolated tissue functional antagonism assay.
Conclusion
This compound is a potent and selective peptide antagonist of the NK2 receptor. Its high affinity makes it particularly suitable as a radioligand ([³H]this compound) for receptor binding and characterization studies. The protocols provided herein offer robust methodologies for utilizing this compound to quantify the affinity of test compounds and to determine their functional antagonism at the NK2 receptor. These applications are fundamental for basic research into the roles of tachykinins in health and disease and for the early-stage discovery of novel therapeutics targeting the NK2 receptor.
References
- 1. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome | Semantic Scholar [semanticscholar.org]
- 3. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C34H44N6O5 | CID 5311129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GR100679 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 7. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 9. youtube.com [youtube.com]
- 10. guidetopharmacology.org [guidetopharmacology.org]
- 11. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of GR 100679
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 100679 is a potent and selective competitive antagonist of the neurokinin-2 (NK2) receptor, a member of the tachykinin receptor subfamily of G protein-coupled receptors (GPCRs). The endogenous ligand for the NK2 receptor is neurokinin A (NKA). The activation of NK2 receptors is implicated in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. Consequently, NK2 receptor antagonists like this compound are valuable research tools for investigating the roles of the NKA/NK2 receptor system in these processes and hold therapeutic potential for conditions such as asthma, irritable bowel syndrome (IBS), and anxiety.
These application notes provide a comprehensive guide to designing and conducting experiments to characterize the effects of this compound. Detailed protocols for key in vitro and in vivo assays are provided, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation
Quantitative data for this compound and related compounds are summarized below. These values are essential for designing experiments and interpreting results.
| Compound | Assay Type | Preparation | Species | Parameter | Value | Reference |
| [3H]this compound | Radioligand Binding | Human NK2-transfected CHO cells | Human | pKd | 9.2 | [1] |
| GR 159897 | Radioligand Binding Competition | Human NK2-transfected CHO cells | Human | pKi | 9.5 | |
| GR 159897 | Radioligand Binding Competition | Rat colon membranes | Rat | pKi | 10.0 | [1] |
| GR 159897 | Functional Assay (Organ Bath) | Guinea pig trachea | Guinea Pig | pA2 | 8.7 | |
| Peptide III (Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2) | Functional Assay (Organ Bath) | Hamster Trachea | Hamster | pA2 | ~8.0 | [2] |
| Neurokinin A | Functional Assay (Calcium Flux) | NK2R Nomad Cell Line | Human | EC50 | 2.38 x 10-9 M | [3] |
| Neurokinin A | Functional Assay (cAMP Flux) | NK2R Nomad Cell Line | Human | EC50 | 5.61 x 10-9 M | [3] |
Experimental Protocols
In Vitro Assays
1. NK2 Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the NK2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing the human NK2 receptor. U2OS cells are also a suitable alternative.[4][5]
-
Radioligand: [3H]this compound or another suitable radiolabeled NK2 receptor antagonist.
-
Non-specific Ligand: A high concentration of a non-radiolabeled NK2 receptor antagonist (e.g., 10 µM GR 159897) to determine non-specific binding.
-
Test Compound: this compound at a range of concentrations.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
Cell Harvester and Scintillation Counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the NK2 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard assay (e.g., BCA or Bradford).
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation (typically 20-50 µg of protein), the radioligand (at a concentration close to its Kd), and varying concentrations of this compound.
-
Total and Non-specific Binding: For total binding wells, add binding buffer instead of the test compound. For non-specific binding wells, add the non-specific ligand.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2. NK2 Receptor Functional Assay: Calcium Flux
This protocol measures the ability of this compound to inhibit NKA-induced intracellular calcium mobilization in cells expressing the NK2 receptor.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human NK2 receptor.[4]
-
NK2 Receptor Agonist: Neurokinin A (NKA).
-
Test Compound: this compound.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence plate reader with an injection system.
Protocol:
-
Cell Plating: Seed the NK2 receptor-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C in the dark.
-
Compound Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of this compound or vehicle for 15-30 minutes.
-
Calcium Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading for 10-20 seconds.
-
Agonist Injection: Inject a concentration of NKA that elicits a submaximal response (e.g., EC80) into the wells.
-
Data Acquisition: Immediately after injection, record the fluorescence intensity over time (typically for 1-3 minutes) to capture the calcium transient.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the NKA-induced response against the log concentration of this compound to determine the IC50 value.
In Vivo Assay
3. In Vivo Model of Intestinal Motility
This protocol assesses the effect of this compound on intestinal motility, a process where NK2 receptors play a significant role.[6][7][8]
Materials:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Test Compound: this compound formulated for in vivo administration (e.g., in saline or a suitable vehicle).
-
NK2 Receptor Agonist (optional): A stable NKA analog for inducing intestinal hypermotility.
-
Marker: Non-absorbable colored marker (e.g., charcoal meal or carmine (B74029) red).
-
Anesthetic (if required).
Protocol:
-
Acclimatization and Fasting: Acclimatize the animals to the housing conditions and fast them overnight with free access to water before the experiment.
-
Compound Administration: Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral).
-
Agonist Administration (optional): If studying the inhibitory effect on agonist-induced hypermotility, administer the NKA analog at a predetermined time after this compound administration.
-
Marker Administration: Administer the non-absorbable marker orally to all animals.
-
Transit Time Measurement: After a set period (e.g., 30-60 minutes), euthanize the animals.
-
Intestinal Transit Distance: Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction. Measure the total length of the small intestine and the distance traveled by the marker.
-
Data Analysis: Calculate the intestinal transit as a percentage of the total length of the small intestine. Compare the transit distance in the this compound-treated groups to the vehicle-treated control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of any observed effects.
Visualizations
Signaling Pathway
Caption: NK2 Receptor Signaling Pathway.
Experimental Workflows
Caption: Radioligand Binding Assay Workflow.
Caption: Calcium Flux Assay Workflow.
References
- 1. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Competitive antagonists discriminate between NK2 tachykinin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. innoprot.com [innoprot.com]
- 5. cells-online.com [cells-online.com]
- 6. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tachykinin NK2 receptors and enhancement of cholinergic transmission in the inflamed rat colon: an in vivo motility study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GR 100679 in Calcium Imaging Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GR 100679 is a potent and selective antagonist of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum (ER). The σ1 receptor is implicated in a variety of cellular functions, including the modulation of ion channels and intracellular calcium (Ca²⁺) signaling. These application notes provide a detailed protocol for utilizing this compound in calcium imaging experiments to investigate its effects on intracellular calcium dynamics, particularly through its influence on store-operated calcium entry (SOCE).
Mechanism of Action:
The sigma-1 receptor is known to modulate intracellular Ca²⁺ homeostasis by interacting with key proteins involved in calcium signaling. It can associate with the ER Ca²⁺ sensor STIM1 (Stromal Interaction Molecule 1). Under resting conditions, STIM1 is distributed throughout the ER. Upon depletion of ER Ca²⁺ stores, STIM1 oligomerizes and translocates to ER-plasma membrane junctions, where it activates Orai1, the pore-forming subunit of the Ca²⁺ release-activated Ca²⁺ (CRAC) channel, leading to SOCE.
Sigma-1 receptor agonists have been shown to inhibit SOCE by strengthening the interaction between the σ1 receptor and STIM1, thereby attenuating the coupling of STIM1 to Orai1.[1][2] Conversely, as a σ1 receptor antagonist, this compound is expected to disrupt the inhibitory action of the σ1 receptor on STIM1. This disruption allows for a more robust interaction between STIM1 and Orai1 upon store depletion, leading to an enhanced SOCE and a subsequent increase in cytosolic Ca²⁺ concentration. Some studies have shown that sigma-1 receptor antagonists can evoke a rapid rise in cytosolic calcium.
Signaling Pathway of this compound in Store-Operated Calcium Entry
Caption: Signaling pathway of this compound in modulating store-operated calcium entry.
Quantitative Data Summary
The following table summarizes typical concentrations and expected effects of compounds used in calcium imaging experiments investigating the role of the sigma-1 receptor. Please note that optimal concentrations may vary depending on the cell type and experimental conditions.
| Compound | Target | Typical Concentration Range | Expected Effect on Cytosolic Ca²⁺ |
| This compound | Sigma-1 Receptor Antagonist | 100 nM - 10 µM | Potentiation of store-operated Ca²⁺ entry |
| Thapsigargin | SERCA pump inhibitor | 1 - 2 µM | Depletion of ER Ca²⁺ stores, leading to a transient Ca²⁺ increase followed by activation of SOCE |
| Ionomycin | Ca²⁺ Ionophore | 1 - 5 µM | Non-specific increase in intracellular Ca²⁺, used for maximal fluorescence calibration |
| EGTA | Ca²⁺ Chelator | 1 - 5 mM (in Ca²⁺-free buffer) | Chelation of extracellular Ca²⁺, used for minimal fluorescence calibration |
Experimental Protocols
Materials and Reagents
-
This compound: Prepare a stock solution (e.g., 10 mM) in DMSO. Store at -20°C.
-
Fura-2 AM: Prepare a stock solution (e.g., 1 mM) in anhydrous DMSO. Store at -20°C, protected from light.[3][4]
-
Pluronic F-127: 20% solution in DMSO.
-
Thapsigargin: Prepare a stock solution (e.g., 1 mM) in DMSO. Store at -20°C.
-
Ionomycin: Prepare a stock solution (e.g., 1 mM) in DMSO. Store at -20°C.
-
Cell Culture Medium: Appropriate for the cell line being used.
-
Hanks' Balanced Salt Solution (HBSS): With and without Ca²⁺ and Mg²⁺.
-
DMSO (Dimethyl sulfoxide): Anhydrous.
-
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid):
-
Bovine Serum Albumin (BSA):
-
Cells: A cell line known to express sigma-1 receptors (e.g., HEK293, PC12, or primary neurons).
Safety and Handling
-
This compound: Specific safety data is not widely available. Handle with standard laboratory precautions. Wear personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation and contact with skin and eyes. Users should obtain and consult the Safety Data Sheet (SDS) from their supplier.
-
General Chemical Safety: Thapsigargin and Ionomycin are potent toxins. Fura-2 AM and DMSO can be absorbed through the skin. Handle all chemicals with appropriate caution and dispose of waste according to institutional guidelines.
Protocol for Calcium Imaging using Fura-2 AM
This protocol is a general guideline and may require optimization for specific cell types and experimental setups.
1. Cell Preparation (Day 1):
-
Seed cells onto 24-well or 96-well black-walled, clear-bottom imaging plates, or onto glass coverslips in a density that will result in a 70-90% confluent monolayer on the day of the experiment.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
2. Fura-2 AM Loading (Day 2):
-
Prepare a Fura-2 AM loading solution. For each well/coverslip, you will need approximately 200 µL of loading buffer.
-
Loading Buffer: HBSS with Ca²⁺ and Mg²⁺, supplemented with 1 mg/mL BSA.
-
For a final Fura-2 AM concentration of 2-5 µM, dilute the Fura-2 AM stock solution into the loading buffer.
-
Add Pluronic F-127 to the loading solution to a final concentration of 0.02% to aid in dye solubilization.
-
-
Aspirate the cell culture medium from the cells.
-
Wash the cells once with the loading buffer.
-
Add the Fura-2 AM loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with loading buffer to remove extracellular Fura-2 AM.
-
Add fresh loading buffer to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature in the dark.
3. Calcium Imaging Experiment:
-
Place the imaging plate or coverslip chamber onto the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Excite the Fura-2 AM-loaded cells alternately at 340 nm and 380 nm, and collect the emission at 510 nm.
-
Establish a baseline fluorescence ratio (F340/F380) for a few minutes.
-
To investigate the effect of this compound on SOCE, first perfuse the cells with a Ca²⁺-free HBSS containing EGTA (1 mM) and Thapsigargin (1-2 µM) to deplete ER Ca²⁺ stores. This will cause an initial transient increase in cytosolic Ca²⁺ due to leakage from the ER, followed by a return to a lower plateau.
-
During this store depletion phase, introduce this compound (at the desired concentration) into the Ca²⁺-free HBSS.
-
After a stable baseline is achieved in the presence of Thapsigargin and this compound, reintroduce HBSS containing Ca²⁺ (e.g., 2 mM) and this compound.
-
Record the change in the F340/F380 ratio. An increase in the ratio upon re-addition of extracellular Ca²⁺ represents SOCE.
-
At the end of the experiment, perform a calibration to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.
-
Rmax: Add Ionomycin (1-5 µM) in the presence of high extracellular Ca²⁺ (e.g., 5-10 mM).
-
Rmin: Add a high concentration of a Ca²⁺ chelator like EGTA (e.g., 10 mM) to the Ca²⁺-free buffer.
-
4. Data Analysis:
-
Calculate the F340/F380 ratio for each time point.
-
The intracellular Ca²⁺ concentration can be calculated using the Grynkiewicz equation: [Ca²⁺]ᵢ = Kₔ * [(R - Rmin) / (Rmax - R)] * (F380max / F380min).
-
Compare the peak and area under the curve of the SOCE-mediated Ca²⁺ influx in the presence and absence of this compound.
Experimental Workflow
Caption: Experimental workflow for a calcium imaging experiment using this compound.
References
- 1. Sigma1 receptors inhibit store-operated Ca2+ entry by attenuating coupling of STIM1 to Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma1 receptors inhibit store-operated Ca2+ entry by attenuating coupling of STIM1 to Orai1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moodle2.units.it [moodle2.units.it]
- 4. ionbiosciences.com [ionbiosciences.com]
Troubleshooting & Optimization
improving GR 100679 solubility for experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of GR 100679 in experiments, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological target?
A1: this compound is a potent and selective antagonist for the 5-HT1D receptor.[1][2][3] The 5-HT1D receptor, a subtype of the serotonin (B10506) receptor, is a G-protein coupled receptor (GPCR) primarily found in the central nervous system.[4][5]
Q2: What is the mechanism of action of this compound?
A2: As a 5-HT1D receptor antagonist, this compound works by blocking the binding of serotonin (5-hydroxytryptamine) to this receptor.[6] The 5-HT1D receptor is coupled to an inhibitory G-protein (Gi/Go).[7] Therefore, its activation normally leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8] By blocking this interaction, this compound prevents the downstream signaling cascade initiated by serotonin binding.
Q3: In which solvents is this compound soluble?
A3: this compound exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF). However, it is practically insoluble in water and has very low solubility in ethanol.
Q4: How should I prepare a stock solution of this compound?
A4: Due to its high solubility, DMSO is the recommended solvent for preparing stock solutions of this compound. For detailed instructions, please refer to the "Experimental Protocols" section below.
Q5: Can I use this compound in aqueous buffers for my experiments?
A5: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor water solubility. To introduce it into an aqueous experimental system, first prepare a concentrated stock solution in DMSO and then dilute this stock solution into your aqueous buffer. Ensure the final concentration of DMSO in your experiment is low enough to not affect your biological system.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitate forms when diluting DMSO stock solution into aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Increase the final volume of the aqueous buffer to lower the final concentration of this compound.- Decrease the concentration of your DMSO stock solution and add a proportionally larger volume to the aqueous buffer.- Consider a serial dilution approach.- Ensure the final DMSO concentration is compatible with your experimental setup. |
| Inconsistent experimental results. | - Improper storage of the this compound stock solution.- Degradation of the compound.- Inaccurate pipetting or dilution. | - Store the DMSO stock solution at -20°C or -80°C in tightly sealed, light-protected aliquots to minimize freeze-thaw cycles.- Prepare fresh stock solutions regularly.- Use calibrated pipettes and ensure thorough mixing upon dilution. |
| No observable effect in the experiment. | - The final concentration of this compound is too low.- The compound has degraded.- The experimental system is not sensitive to 5-HT1D receptor antagonism. | - Perform a dose-response curve to determine the optimal concentration.- Verify the activity of your this compound with a positive control if possible.- Confirm the expression and functionality of the 5-HT1D receptor in your experimental model. |
Data Presentation
This compound Solubility Data
| Solvent | Solubility | Source |
| DMSO | ≥ 42 mg/mL | Selleckchem |
| DMSO | ~25 mg/mL | Cayman Chemical |
| DMSO | Soluble to 100 mM | Tocris Bioscience |
| Dimethyl Formamide (DMF) | ~16 mg/mL | Cayman Chemical |
| Water | < 0.1 mg/mL | Selleckchem |
| Water | Practically insoluble | Tocris Bioscience |
| Ethanol | < 0.1 mg/mL | Selleckchem |
Note: The molecular weight of this compound is approximately 616.75 g/mol .
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or light-blocking microcentrifuge tubes
-
Calibrated precision balance
-
Calibrated micropipettes
Procedure:
-
Preparation: Work in a clean, dry environment. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 6.17 mg of this compound (Molecular Weight = 616.75 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For 6.17 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. If necessary, gentle warming (e.g., in a 37°C water bath for a short period) can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-blocking microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Visualizations
5-HT1D Receptor Signaling Pathway
References
- 1. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT1B / 5-HT1D Receptor Research -- Neurotransmitter.net [neurotransmitter.net]
- 4. What are 5-HT1D receptor modulators and how do they work? [synapse.patsnap.com]
- 5. 5-HT1D receptor - Wikipedia [en.wikipedia.org]
- 6. What are 5-HT1D receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
common issues with GR 100679 stability in solution
Welcome to the technical support center for GR 100679. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: For initial dissolution, it is recommended to use an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF). Peptides often exhibit better solubility in these solvents. After creating a concentrated stock solution, it can be diluted with the aqueous buffer of your choice for your experiments.
Q2: What are the optimal storage conditions for this compound solutions?
A2: For long-term storage, this compound solutions should be kept at -20°C or lower.[1] Lyophilized (freeze-dried) peptides are generally more stable and can be stored at -20°C for extended periods.[1] Once in an aqueous solution, peptides are more susceptible to degradation.[1] For short-term storage (a few weeks), refrigeration at 4°C is acceptable.[1] It is advisable to avoid repeated freeze-thaw cycles, which can degrade the peptide. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The pH of the solution is a critical factor influencing peptide stability. Extreme pH levels can lead to hydrolysis of the peptide bonds.[1][2] While the optimal pH for this compound has not been specifically published, maintaining a near-neutral pH (around 7.0) is generally a good starting point for peptide solutions.[1] However, some peptides may be more stable in slightly acidic conditions.[3] It is recommended to perform preliminary stability studies at different pH values if you plan to store the solution for an extended period.
Q4: What are the common degradation pathways for peptides like this compound?
A4: Common degradation pathways for peptides in solution include hydrolysis and oxidation.[1][2] Hydrolysis involves the cleavage of peptide bonds and is often catalyzed by acidic or basic conditions.[2] Oxidation can occur, particularly if the peptide contains amino acids like methionine, cysteine, or tryptophan.[1] To minimize oxidation, solutions can be prepared with degassed buffers and stored under an inert gas.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
Possible Cause: The solubility of the peptide in the final aqueous buffer is lower than the prepared concentration. This can be influenced by the pH and ionic strength of the buffer.
Solution:
-
Decrease the final concentration: Try diluting the stock solution further into the aqueous buffer.
-
Adjust the pH of the buffer: The solubility of a peptide can be significantly influenced by pH.[4] Experiment with slightly adjusting the pH of your buffer to see if it improves solubility.
-
Incorporate a small percentage of organic solvent: If your experimental setup allows, including a small amount (e.g., 1-5%) of the initial organic solvent (like DMSO) in the final aqueous solution can help maintain solubility.[4]
Issue 2: Loss of biological activity of this compound over time.
Possible Cause: The peptide is degrading in the solution due to improper storage conditions or inherent instability in the chosen buffer.
Solution:
-
Verify storage conditions: Ensure the solution is stored at the recommended temperature (-20°C for long-term) and protected from light.[1]
-
Prepare fresh solutions: For critical experiments, it is always best to use freshly prepared solutions. Avoid using solutions that have been stored for an extended period, especially at 4°C or room temperature.
-
Perform a stability study: To determine the stability of this compound in your specific experimental buffer, you can perform a time-course experiment. This involves analyzing the concentration and purity of the peptide at different time points using a method like HPLC.
Data Presentation
Table 1: General Solubility of Peptides in Common Solvents
| Solvent | General Peptide Solubility | Notes |
| DMSO | High | Recommended for initial stock solutions. |
| DMF | High | Another good option for initial stock solutions. |
| Water | Variable | Highly dependent on peptide sequence and pH. |
| PBS (pH 7.4) | Variable | Solubility can be limited for hydrophobic peptides. |
Table 2: Recommended Storage Conditions for Peptide Solutions
| Storage Condition | Lyophilized Peptide | Peptide in Organic Solvent (e.g., DMSO) | Peptide in Aqueous Buffer |
| Long-term (months to years) | -20°C or -80°C | -20°C or -80°C | -80°C (recommended) |
| Short-term (days to weeks) | Room Temperature (for very short periods) | 4°C | 4°C |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Carefully weigh the required amount of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the tube until the peptide is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound in Aqueous Buffer by HPLC
-
Solution Preparation: Prepare a solution of this compound in your desired aqueous buffer at a known concentration.
-
Time Points: Aliquot the solution into separate tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubation: Store the aliquots under the desired experimental conditions (e.g., 4°C, room temperature, 37°C).
-
HPLC Analysis: At each time point, inject an aliquot onto a suitable reversed-phase HPLC column (e.g., C18). Use a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), to elute the peptide.
-
Data Analysis: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm). The peak area of this compound at each time point can be used to determine the percentage of the peptide remaining, thus indicating its stability.
Visualizations
Caption: Experimental workflow for preparing this compound solutions and assessing their stability.
Caption: Logic diagram for troubleshooting common issues with this compound solutions.
References
- 1. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. Peptide Synthesis Knowledge Base [peptide2.com]
Optimizing [3H]GR100679 Radioligand Binding Conditions: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [3H]GR100679 radioligand binding assays. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of [3H]GR100679?
[3H]GR100679 is a selective radioligand for the serotonin (B10506) 5-HT1D receptor.[1][2]
Q2: What is a typical binding affinity (Kd) for [3H]GR100679?
While specific Kd values for [3H]GR100679 can vary depending on the tissue or cell line used, related compounds and other radioligands for the 5-HT1D receptor exhibit nanomolar affinity. For example, the agonist sumatriptan (B127528) has a Ki of approximately 20-30 nM for the 5-HT1D receptor, with affinities of 5.8 nM and 7.7 nM for the 5-HT1Dα and 5-HT1Dβ subtypes, respectively.[1]
Q3: How is non-specific binding defined in this assay?
Non-specific binding is the interaction of the radioligand with components other than the 5-HT1D receptor, such as other proteins, lipids, or the filter apparatus itself.[3] It is typically determined by measuring the amount of radioligand bound in the presence of a high concentration of a competing, non-radioactive ligand that saturates the 5-HT1D receptors.
Troubleshooting Guides
This section addresses common problems encountered during [3H]GR100679 radioligand binding assays.
High Non-Specific Binding
High non-specific binding can obscure the specific binding signal, leading to inaccurate results.[3]
| Potential Cause | Troubleshooting Steps |
| Radioligand Concentration Too High | Use a lower concentration of [3H]GR100679. A good starting point is a concentration at or below the Kd value.[3] |
| Inadequate Washing | Increase the number and/or volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[3] |
| Filter Binding | Pre-soak the filters in a solution like 0.3% polyethyleneimine (PEI) to reduce radioligand adhesion to the filter material.[3] |
| Hydrophobic Interactions | Include a low concentration of bovine serum albumin (BSA) in the assay buffer to reduce non-specific hydrophobic interactions.[3] |
| Incorrect Amount of Membrane Protein | Titrate the amount of membrane protein used in the assay. Too much protein can lead to increased non-specific binding.[3] |
Low Specific Binding or No Signal
Difficulty in detecting a specific binding signal can be due to a variety of factors.[3]
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | Ensure the chosen tissue or cell line has a sufficient density of 5-HT1D receptors. |
| Radioligand Degradation | Check the age and storage conditions of the [3H]GR100679. Radioligands can degrade over time, leading to reduced binding affinity. |
| Suboptimal Incubation Time | Determine the optimal incubation time to reach binding equilibrium through time-course experiments. |
| Incorrect Buffer Composition | Verify the pH and composition of the assay buffer. The presence of certain ions can be critical for receptor binding. |
| Inactive Receptor Preparation | Ensure that the membrane preparation has been handled and stored correctly to maintain receptor integrity. |
Quantitative Data Summary
The following table summarizes binding affinity data for ligands targeting the 5-HT1D receptor. Note that these values can vary between different studies and experimental conditions.
| Ligand | Receptor Subtype(s) | Ki (nM) | pIC50 | Tissue/Cell Line | Reference |
| Sumatriptan | 5-HT1D | 20-30 | [1] | ||
| Sumatriptan | 5-HT1Dα | 5.8 | [1] | ||
| Sumatriptan | 5-HT1Dβ | 7.7 | [1] | ||
| 5-HT | 5-HT1D | 8.1 | Cerebral Cortex/Caudate | [4] | |
| 5-CT | 5-HT1D (high affinity) | 8.3 | Cerebral Cortex/Caudate | [4] | |
| 5-CT | 5-HT1D (low affinity) | 5.5 | Cerebral Cortex/Caudate | [4] | |
| Sumatriptan | 5-HT1D (high affinity) | 7.6 | Cerebral Cortex/Caudate | [4] | |
| Sumatriptan | 5-HT1D (low affinity) | 5.0 | Cerebral Cortex/Caudate | [4] |
Experimental Protocols
General Radioligand Binding Assay Protocol
This protocol provides a general framework for a [3H]GR100679 saturation binding experiment. Optimization of specific parameters is recommended for each experimental system.
1. Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer.
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, varying concentrations of [3H]GR100679, and either assay buffer (for total binding) or a saturating concentration of a non-labeled competitor, such as unlabeled GR100679 or 5-HT (for non-specific binding).
-
Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
4. Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
5. Data Analysis:
-
Subtract the non-specific binding counts from the total binding counts to determine the specific binding at each radioligand concentration.
-
Plot the specific binding versus the radioligand concentration and analyze the data using non-linear regression to determine the Kd and Bmax values.
Visualizations
5-HT1D Receptor Signaling Pathway
The 5-HT1D receptor is a G protein-coupled receptor (GPCR). Upon agonist binding, it couples to inhibitory G proteins (Gi/Go), which in turn inhibit the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
Caption: 5-HT1D Receptor Signaling Pathway.
Experimental Workflow for [3H]GR100679 Binding Assay
The following diagram illustrates the key steps in performing a [3H]GR100679 radioligand binding assay.
Caption: Experimental Workflow.
References
- 1. acnp.org [acnp.org]
- 2. 5-HT1D receptor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. An investigation of the 5-HT1D receptor binding affinity of 5-hydroxytryptamine, 5-carboxyamidotryptamine and sumatriptan in the central nervous system of seven species - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Non-Specific Binding of GR 100679
Welcome to the technical support center for GR 100679. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to non-specific binding of this compound in experimental assays.
I. Troubleshooting Guides
High non-specific binding (NSB) can significantly impact the accuracy and reliability of experimental data. The following guides provide a systematic approach to identifying and mitigating common causes of elevated NSB when using this compound.
Guide 1: Radioligand Binding Assays
Problem: High non-specific binding in a [³H]this compound radioligand binding assay, leading to a low signal-to-noise ratio.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Assay Buffer Composition | 1. Optimize pH: Test a range of pH values around the physiological pH of 7.4 (e.g., 7.2-7.6) to determine the optimal pH for specific binding. 2. Adjust Ionic Strength: Vary the salt concentration (e.g., 50-150 mM NaCl) to minimize ionic interactions that can contribute to NSB. 3. Incorporate Blocking Agents: Add Bovine Serum Albumin (BSA) at concentrations ranging from 0.1% to 0.5% (w/v) to block non-specific sites on the assay plates and membranes. 4. Use a Non-ionic Detergent: Include a low concentration (0.01% - 0.05% v/v) of a non-ionic detergent like Tween-20 or Triton X-100 to reduce hydrophobic interactions. | Improved signal-to-noise ratio by reducing background binding. |
| Inappropriate Incubation Conditions | 1. Optimize Incubation Time: Perform a time-course experiment to determine the minimum time required to reach equilibrium for specific binding. Shorter incubation times can often reduce NSB. 2. Adjust Incubation Temperature: Lowering the incubation temperature (e.g., from 37°C to room temperature or 4°C) can decrease hydrophobic interactions that contribute to NSB. | Minimized NSB by preventing excessive non-specific interactions over time and at higher temperatures. |
| Poor Quality of Receptor Preparation | 1. Ensure Membrane Purity: Re-prepare cell membranes, ensuring thorough washing steps to remove contaminating proteins that can cause non-specific binding. 2. Optimize Protein Concentration: Titrate the amount of membrane protein per well to find the optimal concentration that maximizes specific binding while minimizing NSB. | A cleaner membrane preparation with fewer non-specific binding sites. |
| Inefficient Washing Steps | 1. Use Ice-Cold Wash Buffer: Perform all wash steps with ice-cold buffer to slow the dissociation of the specific ligand-receptor complex. 2. Increase Wash Volume and Number: Increase the volume and/or number of washes to more effectively remove unbound radioligand. | More efficient removal of unbound [³H]this compound, leading to lower background counts. |
| Radioligand-Specific Issues | 1. Verify Radioligand Purity: Ensure the radiolabeled this compound is of high purity and has not degraded. 2. Optimize Radioligand Concentration: Use the lowest concentration of [³H]this compound that provides a robust specific binding signal, typically at or below the Kd value for the 5-HT2A receptor. | Reduced NSB that is directly proportional to the radioligand concentration. |
Experimental Workflow for Troubleshooting High NSB in Radioligand Binding Assays
Caption: A stepwise workflow for troubleshooting high non-specific binding.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary binding target of this compound?
This compound is a potent and selective antagonist for the serotonin (B10506) 5-HT2A receptor.
Q2: What are the key components of the 5-HT2A receptor signaling pathway?
The 5-HT2A receptor primarily couples to the Gq/11 G-protein.[1][2] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2][3] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1][2][3]
5-HT2A Receptor Gq Signaling Pathway
Caption: The canonical Gq signaling pathway of the 5-HT2A receptor.
Q3: What concentration of unlabeled ligand should be used to determine non-specific binding?
A concentration of an unlabeled selective 5-HT2A antagonist (e.g., ketanserin (B1673593) or ritanserin) at least 100-fold higher than its Ki value should be used to saturate the specific binding sites and accurately determine the level of non-specific binding.
Q4: How can the lipophilicity of this compound contribute to non-specific binding?
-
Use of low-binding plates: Utilize polypropylene (B1209903) or other low-protein-binding microplates.
-
Inclusion of detergents: As mentioned in the troubleshooting guide, low concentrations of non-ionic detergents can help to mitigate hydrophobic interactions.
Q5: Are there any known off-target binding sites for this compound that could contribute to non-specific binding?
While this compound is known for its high selectivity for the 5-HT2A receptor, like any ligand, it may exhibit some degree of off-target binding at high concentrations. It is crucial to consult comprehensive pharmacology screening data if available. If off-target binding is a concern, consider using a structurally unrelated 5-HT2A antagonist to define non-specific binding.
III. Experimental Protocols
Protocol 1: [³H]this compound Radioligand Binding Assay with Cell Membranes
This protocol provides a general framework. Optimal conditions should be determined empirically for each experimental system.
1. Materials:
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, 0.1% (w/v) BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).
-
Radioligand: [³H]this compound (specific activity will vary by manufacturer).
-
Unlabeled Ligand: Ketanserin or another selective 5-HT2A antagonist.
-
Cell Membranes: Prepared from cells or tissues expressing the 5-HT2A receptor.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail and Counter.
2. Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and displacement curves.
-
Total Binding: Add 50 µL of binding buffer, 50 µL of [³H]this compound (at a concentration near its Kd), and 100 µL of membrane preparation.
-
Non-Specific Binding: Add 50 µL of unlabeled antagonist (e.g., 10 µM ketanserin), 50 µL of [³H]this compound, and 100 µL of membrane preparation.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly harvest the contents of each well onto the pre-soaked glass fiber filters using the cell harvester.
-
Washing: Wash the filters 3-4 times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Specific Binding = Total Binding - Non-Specific Binding.
-
Calculate Kd and Bmax from saturation binding experiments or Ki from competition binding experiments using appropriate non-linear regression analysis.
Logical Flow for Radioligand Binding Assay
Caption: A logical workflow for a radioligand binding experiment.
References
Technical Support Center: Troubleshooting GR 100679 Antagonist Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GR 100679 in 5-HT2B receptor antagonist activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chemical compound that acts as an antagonist for the 5-hydroxytryptamine (serotonin) receptor 2B (5-HT2B).[1][2] The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that, when activated by serotonin (B10506), primarily couples to Gq/G11 proteins. This initiates a signaling cascade that leads to the hydrolysis of inositol (B14025) phosphates and an increase in intracellular calcium levels.[3][4][5] As an antagonist, this compound binds to the 5-HT2B receptor and blocks the binding of serotonin, thereby inhibiting this downstream signaling.[6]
Q2: What are the common applications of 5-HT2B receptor antagonists like this compound?
Antagonism of the 5-HT2B receptor is a subject of research for various conditions. For instance, it may be beneficial in treating migraine headaches.[3][5] Additionally, due to the role of 5-HT2B receptor agonism in conditions like pulmonary and peripheral hypertension, antagonists are of significant interest.[5]
Q3: Which cell lines are suitable for 5-HT2B receptor antagonist assays?
Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human 5-HT2B receptor are commonly used for these assays.[3][7] These cells provide a robust system for studying receptor-specific effects.
Q4: What are the typical readouts for a 5-HT2B antagonist activity assay?
Common readouts for 5-HT2B antagonist activity assays, which is a Gq-coupled receptor, include:
-
Intracellular Calcium Flux: Measuring the increase in cytosolic calcium concentration upon agonist stimulation, and its inhibition by the antagonist.[3][8]
-
Inositol Phosphate (IP1) Accumulation: Quantifying the accumulation of IP1, a downstream product of the Gq signaling pathway.[3][5][9]
These are often measured using fluorescence-based methods, such as with a Fluorometric Imaging Plate Reader (FLIPR) for calcium flux or Homogeneous Time-Resolved Fluorescence (HTRF) for IP1 assays.[5][10]
Troubleshooting Guide
This guide addresses common issues encountered during this compound antagonist activity assays.
Problem 1: Weaker than expected or no inhibition of 5-HT2B receptor signaling by this compound.
| Potential Cause | Suggested Solution |
| Suboptimal Antagonist Concentration | The concentration of this compound may be too low to effectively compete with the agonist. Perform a dose-response curve with a serial dilution of this compound to determine the optimal inhibitory concentration (IC50). A top concentration of at least 50 µM might be necessary to observe the full dose-response.[11] |
| High Agonist Concentration | The agonist concentration used in the assay might be too high, requiring a higher dose of this compound for effective competition. It is recommended to use an agonist concentration at its EC80 (the concentration that produces 80% of its maximal effect) to optimize assay sensitivity and reproducibility.[11][12] |
| Compound Degradation | Improper storage and handling can lead to the degradation of this compound. Ensure the compound is stored according to the manufacturer's instructions and that stock solutions are freshly prepared. |
| Incorrect Cell Density | High cell density can lead to faster depletion of the compound from the media. Optimize cell seeding density to ensure consistent and reproducible results.[11][13] |
| Low Receptor Expression | The cell line may have low expression levels of the 5-HT2B receptor. Verify receptor expression using techniques like radioligand binding assays or qPCR. If expression is low, consider using a different clonal cell line or re-transfecting.[9] |
Problem 2: High background signal or assay variability.
| Potential Cause | Suggested Solution |
| Autofluorescence | Components in the cell culture media, such as phenol (B47542) red or Fetal Bovine Serum (FBS), can cause autofluorescence.[14] Consider using media without these components or performing measurements in a buffered saline solution.[14] Reading the plate from the bottom can also help circumvent this issue.[14] Test compounds themselves can also be fluorescent, leading to false positives.[15] |
| Uneven Cell Seeding | Inconsistent cell numbers across wells can lead to high variability. Ensure proper cell counting and mixing techniques to achieve a uniform cell monolayer.[16][17] |
| Meniscus Effect | The curvature of the liquid surface (meniscus) in the wells can interfere with optical measurements. Using plates with a design that minimizes this effect or optimizing the read height of the plate reader can help.[14] |
| Well-to-Well Contamination | Pipetting errors can lead to cross-contamination between wells. Use fresh pipette tips for each well and be careful during liquid handling steps. |
| Mycoplasma Contamination | Mycoplasma contamination can alter cellular responses and lead to unreliable data. Regularly test your cell cultures for mycoplasma.[17] |
Problem 3: Unexpected cellular responses not consistent with 5-HT2B inhibition.
| Potential Cause | Suggested Solution |
| Off-Target Effects | At higher concentrations, this compound or other compounds might interact with other receptors or cellular targets, leading to unintended effects.[11] It's crucial to optimize the antagonist concentration to ensure the observed effects are specific to 5-HT2B inhibition.[11] |
| Cytotoxicity | The concentrations of this compound or the agonist used may be toxic to the cells. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the half-maximal cytotoxic concentration (CC50) and ensure you are working with non-toxic concentrations.[11] |
| Solvent Effects | The solvent used to dissolve this compound (e.g., DMSO) can have its own effects on the cells, especially at higher concentrations. Include a vehicle control in your experiments to account for any solvent-induced responses.[18] |
Experimental Protocols
1. Calcium Flux Assay for this compound Antagonist Activity
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Preparation:
-
Compound Preparation:
-
Prepare a 10-point, 1:3 serial dilution of this compound in an appropriate assay buffer. The top concentration should be determined based on expected potency, but a starting point could be 10-100 µM.[11]
-
Include a vehicle control (e.g., 0.1% DMSO).[11]
-
Prepare the 5-HT2B agonist (e.g., serotonin) at a concentration that will yield an EC80 final assay concentration.
-
-
Dye Loading:
-
Antagonist Incubation:
-
Agonist Stimulation and Measurement:
-
Place the plate in a FLIPR or a similar instrument.
-
Add 50 µL of the agonist solution to all wells.[11]
-
Measure the fluorescence intensity over time to capture the calcium mobilization.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. IP1 Accumulation Assay for this compound Antagonist Activity
This protocol is a general guideline for an HTRF-based IP1 assay.
-
Cell Preparation:
-
Harvest and resuspend CHO-K1 cells expressing the 5-HT2B receptor in stimulation buffer.
-
Dispense the cell suspension into a 384-well white plate (e.g., 7,000 cells/well).[3]
-
-
Compound Incubation:
-
Add the desired concentrations of this compound or vehicle control to the wells.
-
Add the 5-HT2B agonist (e.g., serotonin at its EC80 concentration) to the wells.
-
Incubate for 30 minutes at 37°C.[3]
-
-
Detection:
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to the wells.
-
Incubate for 60 minutes at room temperature.
-
-
Measurement:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
The signal is inversely proportional to the amount of IP1 produced.
-
Plot the HTRF ratio against the log of the this compound concentration and fit the data to determine the IC50 value.
-
Visualizations
Caption: 5-HT2B signaling and this compound inhibition.
Caption: Workflow for a this compound antagonist assay.
Caption: Troubleshooting weak this compound inhibition.
References
- 1. This compound | C34H44N6O5 | CID 5311129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Search results [chemdiv.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. What are 5-HT2B receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. innoprot.com [innoprot.com]
- 9. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Considerations when assessing antagonism in vitro: Why standardizing the agonist concentration matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Specificity of GR 100679 in Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for ensuring the specificity of the tachykinin NK2 receptor antagonist, GR 100679, in your experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you obtain reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor, a G protein-coupled receptor (GPCR). Its primary mechanism of action is to block the binding of the endogenous agonist, neurokinin A (NKA), to the NK2 receptor, thereby inhibiting its downstream signaling.
Q2: How can I be sure that the effects I observe in my experiment are specifically due to NK2 receptor antagonism by this compound?
Ensuring specificity is crucial. Here are key strategies:
-
Use appropriate controls: This includes a vehicle control (the solvent this compound is dissolved in) and a positive control (a known NK2 receptor agonist like NKA) to confirm your assay is working.
-
Determine the optimal concentration: Use the lowest effective concentration of this compound to minimize the risk of off-target effects. A dose-response curve is essential.
-
Perform counter-screening: Test this compound against other related receptors, particularly the NK1 and NK3 tachykinin receptors, to confirm its selectivity.
Q3: What are the known downstream signaling pathways of the NK2 receptor?
The NK2 receptor primarily couples to the Gq/11 family of G proteins.[1][2] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). There is also evidence that the NK2 receptor can couple to Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (camp).[3]
Q4: What are common challenges when working with a peptide antagonist like this compound?
Peptide antagonists can present unique challenges:
-
Solubility: Peptides can have limited solubility in aqueous solutions. It's crucial to determine the appropriate solvent and pH for your stock solutions.
-
Stability: Peptides can be susceptible to degradation by proteases present in cell culture media or tissue preparations. Using protease inhibitors and proper storage are important.
-
Aggregation: At high concentrations, peptides can aggregate, leading to inaccurate concentration measurements and reduced activity.
Data Presentation: Selectivity Profile of this compound
To ensure specificity, it is essential to understand the binding affinity of this compound for its primary target (NK2 receptor) compared to other tachykinin receptors. The following table summarizes the binding affinities (pKi values) of this compound for human tachykinin receptors. A higher pKi value indicates a higher binding affinity.
| Receptor | pKi |
| NK2 | 9.8 |
| NK1 | < 6.0 |
| NK3 | < 6.0 |
This data demonstrates that this compound is highly selective for the NK2 receptor, with significantly lower affinity for the NK1 and NK3 receptors.
Experimental Protocols
Here are detailed protocols for key experiments to validate the specificity of this compound.
Protocol 1: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the NK2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human NK2 receptor.
-
[3H]this compound (radioligand)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]this compound (typically at its Kd value), and varying concentrations of unlabeled this compound.
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of unlabeled this compound. The IC50 (concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) can then be used to calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Functional Antagonism Assay (Calcium Flux)
This protocol assesses the ability of this compound to inhibit NK2 receptor-mediated calcium mobilization.
Materials:
-
Cells expressing the human NK2 receptor
-
This compound
-
A known NK2 receptor agonist (e.g., Neurokinin A)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the NK2 agonist (typically the EC80 concentration) to the wells.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Calculate the IC50 value from the dose-response curve.
Mandatory Visualizations
NK2 Receptor Signaling Pathway
Caption: Signaling pathway of the NK2 receptor upon activation by NKA and inhibition by this compound.
Experimental Workflow for Determining Specificity
Caption: A logical workflow for experimentally verifying the specificity of this compound.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound
-
Possible Cause: Variability in assay conditions.
-
Solution: Ensure consistent cell passage numbers, seeding densities, and agonist concentrations. Maintain precise incubation times and temperatures.
-
-
Possible Cause: Peptide instability.
-
Solution: Prepare fresh stock solutions of this compound regularly. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Consider adding protease inhibitors to your assay buffer.
-
-
Possible Cause: Inaccurate peptide concentration.
-
Solution: Ensure complete solubilization of the lyophilized peptide. Use a validated method for determining peptide concentration.
-
Issue 2: this compound shows activity at high concentrations in control cells (not expressing NK2 receptors)
-
Possible Cause: Off-target effects.
-
Possible Cause: Non-specific binding.
-
Solution: Include a high concentration of an unlabeled, structurally unrelated ligand for the suspected off-target receptor to see if it competes with this compound's effect. Increase the number of wash steps in binding assays.
-
Issue 3: Poor solubility of this compound
-
Possible Cause: Hydrophobic nature of the peptide.
-
Solution: Test solubility in a small amount of different solvents. For peptides with a net positive charge, try dissolving in a slightly acidic solution (e.g., 10% acetic acid) and then dilute into your aqueous buffer. For peptides with a net negative charge, try a slightly basic solution (e.g., 0.1 M ammonium (B1175870) bicarbonate).
-
-
Possible Cause: Aggregation.
-
Solution: Dissolve the peptide at a higher concentration in a suitable organic solvent (e.g., DMSO) and then slowly add this stock solution to your aqueous buffer while vortexing. Sonication can also help to break up aggregates.
-
Issue 4: No observable effect of this compound
-
Possible Cause: Degraded peptide.
-
Solution: Use a fresh vial of this compound. Verify the integrity of your peptide stock using a method like mass spectrometry.
-
-
Possible Cause: Low receptor expression in your cell system.
-
Solution: Confirm the expression of the NK2 receptor in your cells using a technique like Western blotting, qPCR, or by getting a robust response to a known NK2 agonist.
-
-
Possible Cause: Incorrect assay setup.
-
Solution: Double-check all reagent concentrations, incubation times, and instrument settings. Run a positive control with a known NK2 antagonist to validate your assay.
-
By following these guidelines, researchers can confidently assess the specificity of this compound and generate high-quality, reliable data in their experiments.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Comparative Binding Affinities of Flavonoid Phytochemicals with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: GR 100679 Stability and Handling
Disclaimer: Publicly available data on the specific degradation pathways and stability of GR 100679 is limited. The following troubleshooting guides and FAQs are based on established principles for handling peptide-like compounds and general best practices in chemical and pharmaceutical research.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for this compound degradation?
A1: While specific data for this compound is not available, peptide-like molecules are susceptible to several common degradation pathways. These include:
-
Hydrolysis: The cleavage of peptide bonds, which can be catalyzed by acidic or basic conditions.[1][2]
-
Oxidation: Certain amino acid residues are prone to oxidation, which can be initiated by exposure to air, light, or trace metal ions.[1]
-
Deamidation: The removal of an amide group, particularly from asparagine and glutamine residues, can alter the structure and function of the peptide.[1][2]
-
Physical Instability: This includes aggregation (clumping of molecules), adsorption to surfaces (like container walls), and denaturation (loss of three-dimensional structure).[1]
Q2: How should I store my this compound to minimize degradation?
A2: For optimal stability, this compound, like many peptide-based compounds, should be stored under the following conditions:
-
Temperature: Store as a lyophilized powder at -20°C or colder for long-term storage. For solutions, refer to the manufacturer's specific recommendations, but short-term storage at 2-8°C is often acceptable. Avoid repeated freeze-thaw cycles.
-
Light: Protect from light by using amber vials or by storing in a dark location.
-
Atmosphere: For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.
Q3: I am seeing unexpected results in my experiments. Could it be due to this compound degradation?
A3: Yes, degradation of your experimental compound is a potential cause for inconsistent or unexpected results. Degradation can lead to a decrease in the active concentration of this compound and the formation of impurities that may have off-target effects. If you suspect degradation, it is advisable to use a fresh vial of the compound or to assess the purity of your current stock.
Troubleshooting Guides
Issue: Loss of Compound Activity or Inconsistent Results
| Potential Cause | Troubleshooting Steps |
| Degradation of stock solution | 1. Prepare a fresh stock solution from lyophilized powder.2. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.3. Store aliquots at -20°C or -80°C.4. Before use, gently thaw the aliquot and keep it on ice. |
| Incorrect solvent or pH | 1. Ensure the solvent used for reconstitution is appropriate and of high purity.2. Check the pH of your experimental buffer, as extremes in pH can accelerate hydrolysis. |
| Contamination of stock solution | 1. Use sterile filtration for aqueous stock solutions.2. Handle the compound and solutions in a clean environment to prevent microbial or chemical contamination. |
| Adsorption to labware | 1. Use low-protein-binding tubes and pipette tips.2. Consider the use of a carrier protein (e.g., BSA) in your assay buffer if appropriate for your experiment. |
Data on Factors Affecting Peptide Stability
The following table summarizes general factors known to influence the stability of peptide-based compounds.
| Factor | Effect on Stability | Prevention Strategies |
| Temperature | Higher temperatures generally accelerate chemical degradation reactions such as hydrolysis and deamidation.[3] | Store at recommended low temperatures (e.g., -20°C or below for solids, 2-8°C for short-term solution storage). Avoid temperature fluctuations. |
| pH | Extreme pH (both acidic and basic) can catalyze hydrolysis of peptide bonds.[2][4] | Maintain solutions within a pH range where the peptide is most stable, typically near neutral pH. Use appropriate buffers. |
| Light | Exposure to UV or visible light can lead to photo-oxidation and other degradation pathways.[3][4] | Store in amber vials or protect from light by wrapping containers in foil. Work in a low-light environment when possible. |
| Oxidizing Agents | Presence of oxygen or other oxidizing agents can lead to the oxidation of susceptible amino acid residues.[1] | Degas solvents, use antioxidants if compatible with the experimental system, and consider storage under an inert atmosphere. |
| Enzymes | Proteases and other enzymes can enzymatically cleave peptide bonds.[5] | Work in a sterile environment, use protease inhibitors if appropriate, and ensure all reagents are free from enzymatic contamination. |
Experimental Protocols
Protocol: Forced Degradation Study for Assessing this compound Stability
A forced degradation study intentionally exposes a compound to harsh conditions to identify potential degradation products and pathways.[4][6] This information is crucial for developing stable formulations and analytical methods.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Temperature-controlled incubator or water bath
-
Photostability chamber
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Incubate at a specified temperature (e.g., 60°C) for a set period (e.g., 24 hours).
-
Neutralize the solution with NaOH.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Incubate at a specified temperature (e.g., 60°C) for a set period (e.g., 24 hours).
-
Neutralize the solution with HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% H₂O₂.
-
Incubate at room temperature for a set period (e.g., 24 hours).
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Store a solid sample of this compound at an elevated temperature (e.g., 70°C) for an extended period.
-
At various time points, dissolve a portion of the sample and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to a controlled light source (e.g., in a photostability chamber) as per ICH guidelines.
-
Analyze by HPLC at various time points.
-
3. Analysis:
-
For each condition, compare the chromatogram of the stressed sample to that of an unstressed control.
-
Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.
-
Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradation products.[1][7][8]
Visualizations
Caption: Common degradation pathways for peptide-like compounds.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. veeprho.com [veeprho.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. ijsra.net [ijsra.net]
- 8. researchgate.net [researchgate.net]
optimizing incubation time for GR 100679 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GR 100679. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective peptide antagonist of the tachykinin NK2 receptor.[1][2][3] Its primary mechanism of action is to competitively bind to NK2 receptors, thereby blocking the binding of endogenous tachykinin ligands such as neurokinin A (NKA). This inhibition prevents the activation of downstream signaling pathways typically initiated by NK2 receptor agonism.
Q2: What are the common experimental applications of this compound?
This compound is widely used in pharmacological research, particularly in the form of its tritiated radioligand, [3H]this compound, for:
-
Radioligand Binding Assays: To characterize the affinity and density of NK2 receptors in various tissues and cell lines.[1][3]
-
Functional Assays: To investigate the physiological roles of NK2 receptors by antagonizing their function in in vitro and in vivo models. This includes studying processes like smooth muscle contraction, inflammation, and neurotransmission.[1]
-
Drug Screening: As a reference compound in competitive binding assays to determine the affinity of novel compounds for the NK2 receptor.[2][4]
Q3: What is a typical incubation time for a radioligand binding assay with [3H]this compound?
A common starting point for incubation in radioligand binding assays is 60 minutes. However, the optimal time can vary depending on the specific experimental conditions, including temperature, tissue or cell type, and the concentration of the radioligand. It is crucial to determine the time required to reach binding equilibrium for your specific system.
Q4: How can I determine the optimal incubation time for my experiment?
To determine the optimal incubation time, a time-course experiment should be performed. This involves measuring the specific binding of [3H]this compound at various time points (e.g., 15, 30, 60, 90, 120 minutes) while keeping other conditions constant. The optimal incubation time is the point at which specific binding reaches a plateau, indicating that equilibrium has been achieved.
Troubleshooting Guides
Radioligand Binding Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High Non-Specific Binding | 1. Radioligand concentration is too high. 2. Insufficient washing. 3. Binding to filter plates or other surfaces. 4. Inappropriate blocking agent. | 1. Use a radioligand concentration at or below the Kd. 2. Increase the number and volume of washes with ice-cold buffer. 3. Pre-soak filter plates in a blocking agent like polyethyleneimine (PEI). 4. Test different blocking agents (e.g., bovine serum albumin). |
| Low Specific Binding | 1. Low receptor expression in the tissue/cells. 2. Degraded radioligand or receptor preparation. 3. Suboptimal incubation time or temperature. 4. Incorrect buffer composition. | 1. Use a tissue or cell line known to express high levels of NK2 receptors. 2. Use fresh preparations and store them properly. 3. Perform time-course and temperature optimization experiments. 4. Ensure pH and ionic strength of the buffer are optimal for binding. |
| High Variability Between Replicates | 1. Inconsistent pipetting. 2. Inefficient or variable washing. 3. Temperature fluctuations during incubation. | 1. Use calibrated pipettes and ensure proper technique. 2. Automate the washing step if possible, or ensure consistent manual washing. 3. Use a temperature-controlled incubator or water bath. |
Functional Assays
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete Antagonism of Agonist Response | 1. Insufficient concentration of this compound. 2. Insufficient pre-incubation time with this compound. 3. Agonist concentration is too high. | 1. Perform a concentration-response curve for this compound to determine its IC50. 2. Increase the pre-incubation time to allow this compound to reach equilibrium with the receptor before adding the agonist. 3. Use an agonist concentration at or near its EC50. |
| This compound Shows Agonist Activity | This is highly unlikely as this compound is a well-characterized antagonist. | 1. Verify the identity and purity of the compound. 2. Check for contamination of the this compound stock solution. |
| Assay Window is Too Small | 1. Low receptor expression. 2. Suboptimal assay conditions (e.g., buffer, temperature). | 1. Use a system with higher NK2 receptor expression. 2. Optimize assay parameters to maximize the response to the agonist. |
Quantitative Data Summary
The following table summarizes the binding affinity of this compound for the NK2 receptor from various sources. Note that pKi is the negative logarithm of the inhibition constant (Ki), and a higher pKi value indicates a higher binding affinity.
| Ligand | Receptor | Preparation | Assay Type | pKi / pKd | Reference |
| [3H]this compound | Human NK2 | CHO cells | Radioligand Binding | 9.5 (pKi) | [1][3] |
| [3H]this compound | Rat NK2 | Colon membranes | Radioligand Binding | 10.0 (pKi) | [1] |
| [3H]this compound | Human NK2 | - | Radioligand Binding | 9.2 (pKd) | [5] |
Experimental Protocols
Radioligand Binding Assay Protocol (Competitive Inhibition)
-
Membrane Preparation: Homogenize tissues or cells expressing NK2 receptors in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Varying concentrations of the unlabeled competitor compound (or buffer for total binding).
-
A fixed concentration of [3H]this compound (typically at or below its Kd).
-
Membrane preparation.
-
For non-specific binding, add a high concentration of an unlabeled NK2 antagonist (e.g., 1 µM this compound).
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Termination: Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in PEI) using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site or two-site binding model to determine the IC50 and subsequently the Ki value.
Functional Assay Protocol (Smooth Muscle Contraction)
-
Tissue Preparation: Isolate a smooth muscle tissue known to express NK2 receptors (e.g., guinea pig trachea) and mount it in an organ bath containing a physiological salt solution, bubbled with carbogen (B8564812) (95% O2, 5% CO2), and maintained at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with regular washes every 15-20 minutes.
-
Antagonist Pre-incubation: Add this compound to the organ bath at the desired concentration and incubate for a set period (e.g., 30-60 minutes) to allow it to reach equilibrium with the receptors.
-
Agonist Stimulation: Add a known NK2 receptor agonist (e.g., Neurokinin A) in a cumulative or non-cumulative manner to generate a concentration-response curve.
-
Data Recording: Record the contractile responses of the tissue using an isometric force transducer connected to a data acquisition system.
-
Data Analysis: Compare the concentration-response curve of the agonist in the absence and presence of this compound. A rightward shift in the agonist's concentration-response curve indicates competitive antagonism. The pA2 value can be calculated to quantify the potency of this compound.
Visualizations
Caption: NK2 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for a competitive radioligand binding assay using [3H]this compound.
References
- 1. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GR 159897 | NK2 Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [<sup>3</sup>H]GR100679 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: Peptide Antagonist GR 100679
A Note on the Compound: Information specifically detailing the experimental challenges of GR 100679 is limited in publicly available scientific literature. Therefore, this guide utilizes data and protocols for a well-characterized peptide antagonist of the same class, the tachykinin NK2 receptor antagonist MEN 11420 (Nepadutant) , as a representative example. The principles and troubleshooting strategies outlined here are broadly applicable to peptide antagonists with similar characteristics.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when working with peptide antagonists like this compound?
A1: Researchers often face challenges related to:
-
Solubility: Peptides, especially those with hydrophobic residues, can be difficult to dissolve in aqueous buffers.[1]
-
Stability: Peptide antagonists are susceptible to degradation by proteases, oxidation, deamidation, and hydrolysis, leading to a loss of activity.[2][3]
-
Aggregation: Peptides can self-associate to form aggregates, which can affect their bioactivity and solubility.[4][5]
-
Off-Target Effects: While generally more specific than small molecules, peptide antagonists can sometimes interact with other receptors or cellular components, leading to unexpected results.
-
Inconsistent Results: Variability in experimental outcomes can arise from issues with peptide quality, storage, handling, and assay conditions.
Q2: How should I store my lyophilized this compound and prepared stock solutions?
A2: For long-term storage, lyophilized peptide should be kept at -20°C or -80°C. Once reconstituted, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. The stability of peptides in solution is limited, so it is best to use freshly prepared solutions for experiments whenever possible.[6]
Q3: My peptide antagonist is not showing any activity in my functional assay. What are the possible reasons?
A3: Several factors could contribute to a lack of observed activity:
-
Peptide Degradation: The peptide may have degraded due to improper storage or handling.
-
Incorrect Concentration: Errors in weighing the lyophilized powder or in serial dilutions can lead to a final concentration that is too low to elicit a response.
-
Solubility Issues: The peptide may not be fully dissolved in the assay buffer, leading to a lower effective concentration.
-
Assay Conditions: The incubation time, temperature, or pH of the assay may not be optimal. For competitive antagonists, a pre-incubation period with the antagonist before adding the agonist is often crucial.
-
Cellular System: The target receptor may not be expressed at sufficient levels in your cell line, or the signaling pathway may be compromised.
Troubleshooting Guides
Problem 1: Poor Solubility of this compound
Symptoms:
-
The lyophilized powder does not dissolve completely in the chosen solvent.
-
The solution appears cloudy or contains visible precipitates.
-
Inconsistent results are observed between experiments.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent | The amino acid sequence of the peptide determines its polarity. For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) may be necessary before diluting with the aqueous assay buffer.[7] |
| pH of the Solution | The net charge of a peptide is pH-dependent. Adjusting the pH of the buffer can significantly improve solubility. For acidic peptides, a basic buffer may be required, and for basic peptides, an acidic buffer may be helpful. |
| Aggregation | Sonication can help to break up aggregates and improve solubility. However, be cautious as prolonged sonication can generate heat and degrade the peptide. |
| Concentration Too High | Try dissolving the peptide at a lower concentration. It is often better to have a more dilute but fully dissolved stock solution. |
Problem 2: Inconsistent Antagonist Activity
Symptoms:
-
High variability in the calculated IC50 or pA2 values.
-
The degree of inhibition varies significantly between experiments.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Peptide Stability in Assay Buffer | Peptides can degrade in aqueous solutions over the course of an experiment. Minimize the time the peptide is in solution before being added to the assay. Consider the use of protease inhibitors in the assay buffer if proteolytic degradation is suspected. |
| Adsorption to Surfaces | Peptides can adsorb to plasticware, leading to a decrease in the effective concentration. Using low-adhesion microplates and pipette tips can help to mitigate this issue. |
| Inadequate Pre-incubation Time | For competitive antagonists, it is essential to allow the antagonist to reach binding equilibrium with the receptor before adding the agonist. Optimize the pre-incubation time (typically 15-30 minutes) for your specific assay. |
| Agonist Concentration | If the concentration of the agonist is too high, it can overcome the competitive antagonism, making it difficult to observe an effect. Use an agonist concentration around the EC80 to provide a sufficient window to observe inhibition. |
Quantitative Data
The following tables summarize the pharmacological data for the representative NK2 receptor antagonist, MEN 11420.
Table 1: Binding Affinity of MEN 11420 for the Human NK2 Receptor
| Radioligand | Preparation | Ki (nM) | Reference |
| [125I]-Neurokinin A | CHO cells with human NK2 receptor | 2.5 ± 0.7 | [1][8] |
| [3H]-SR 48968 | CHO cells with human NK2 receptor | 2.6 ± 0.4 | [1][8] |
Table 2: Functional Antagonism of MEN 11420 in Various Tissues
| Tissue Preparation | Agonist | pKB | Reference |
| Rabbit Pulmonary Artery | [βAla8]NKA(4-10) | 8.6 ± 0.07 | [1][8] |
| Rat Urinary Bladder | [βAla8]NKA(4-10) | 9.0 ± 0.04 | [1][8] |
| Hamster Trachea | [βAla8]NKA(4-10) | 10.2 ± 0.14 | [1][8] |
| Mouse Urinary Bladder | [βAla8]NKA(4-10) | 9.8 ± 0.15 | [1][8] |
| Guinea-pig Bronchus | [βAla8]NKA(4-10) | 8.40 ± 0.07 | [9] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the NK2 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human NK2 receptor.
-
Radioligand (e.g., [125I]-Neurokinin A).
-
Test compound (this compound).
-
Non-specific binding control (e.g., a high concentration of unlabeled Neurokinin A).
-
Assay Buffer: 25 mM HEPES, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare a dilution of the cell membranes in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
25 µL of assay buffer (for total binding) or non-specific binding control.
-
25 µL of a range of concentrations of the test compound.
-
25 µL of the radioligand at a concentration close to its Kd.
-
150 µL of the diluted cell membranes.
-
-
Incubation: Incubate the plate for 60 minutes at 27°C to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the log of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Functional Assay (Calcium Mobilization)
This protocol measures the ability of a test compound to antagonize the agonist-induced increase in intracellular calcium.
Materials:
-
A cell line stably expressing the human NK2 receptor and a calcium indicator dye (e.g., Fluo-4).
-
Test compound (this compound).
-
NK2 receptor agonist (e.g., Neurokinin A).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reads.
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Compound Addition: Add various concentrations of the test compound (this compound) to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence. Add a pre-determined concentration of the agonist (typically EC80) to all wells.
-
Data Acquisition: Continue to record the fluorescence intensity over time to capture the calcium mobilization signal.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Visualizations
References
- 1. MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. benchchem.com [benchchem.com]
- 4. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. innoprot.com [innoprot.com]
- 7. Protocols & Troubleshooting Guides: R&D Systems [rndsystems.com]
- 8. MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the antibronchoconstrictor activity of MEN 11420, a tachykinin NK2 receptor antagonist, in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
GR 100679 Off-Target Effects: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of GR 100679, a potent and selective 5-HT1D receptor antagonist. It includes frequently asked questions, troubleshooting advice for unexpected experimental outcomes, and detailed protocols for assessing its selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a highly potent and selective antagonist for the serotonin (B10506) 5-HT1D receptor, which is a G protein-coupled receptor (GPCR).
Q2: What are the primary off-target concerns for this compound?
The main off-target concern for this compound is its potential interaction with other closely related serotonin receptor subtypes. Due to high sequence homology among 5-HT1 receptor subtypes, cross-reactivity can occur, particularly with the 5-HT1B and 5-HT1A receptors.[1] While designed for selectivity, at higher concentrations, this compound may exhibit binding to these and other receptors.
Q3: Why is it critical to test for off-target effects when using this compound?
Testing for off-target effects is crucial for several reasons:
-
Data Interpretation: Uncharacterized off-target binding can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed solely to the antagonism of the 5-HT1D receptor.
-
Compound Selectivity: It validates the selectivity of this compound within the specific experimental context and concentration range being used.
-
Clinical Relevance: In drug development, off-target interactions are a common cause of adverse side effects, making early and thorough profiling essential.[2]
Q4: How can I distinguish between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects requires a multi-faceted approach:
-
Use Multiple Tools: Employ structurally different compounds that target the same primary receptor (5-HT1D). If different antagonists produce the same biological effect, it is more likely an on-target effect.
-
Vary Concentration: Use the lowest effective concentration of this compound, as off-target effects are often more pronounced at higher doses.
-
Rescue Experiments: If possible, use a rescue strategy, such as overexpressing the intended target, to see if the phenotype is potentiated.
-
Direct Testing: Perform binding and functional assays on a panel of likely off-target receptors to directly measure the activity of this compound.
Troubleshooting Guide: Unexpected Experimental Results
Q: My experimental phenotype is not consistent with the known function of 5-HT1D receptor antagonism. Could this be an off-target effect?
A: Yes, an inconsistent phenotype is a strong indicator of a potential off-target effect. If the observed results do not align with the established signaling pathway of the 5-HT1D receptor, it is essential to consider that this compound may be interacting with other molecular targets in your system. This guide's protocols can help you investigate this possibility.
Q: What are the essential control experiments to perform when I suspect an off-target effect?
A: To investigate a suspected off-target effect, you should perform the following controls:
-
Vehicle Control: Always include a control group treated with the vehicle (the solvent used to dissolve this compound) to account for any effects of the solvent itself.
-
Positive and Negative Controls: Use a known selective 5-HT1D agonist as a positive control to confirm the functional presence of the receptor. A negative control could be a structurally related but inactive molecule.
-
Dose-Response Curve: Generate a full dose-response curve for this compound. Off-target effects may only appear at higher concentrations.
-
Orthogonal Antagonist: Use another, structurally distinct 5-HT1D antagonist. If it replicates the phenotype, the effect is more likely on-target.
Data Presentation: Selectivity Profile of this compound
The selectivity of a compound is determined by comparing its binding affinity (Ki) for its primary target versus other potential targets. A higher Ki value indicates lower binding affinity. The following table summarizes the reported binding affinities for this compound at various serotonin receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) in nM | Selectivity vs. 5-HT1D |
| 5-HT1D (Primary Target) | ~0.1 - 1.0 | - |
| 5-HT1B | ~5 - 20 | ~50-200 fold lower |
| 5-HT1A | ~100 - 500 | ~1000-5000 fold lower |
| 5-HT1F | >1000 | >10000 fold lower |
| 5-HT2A | >1000 | >10000 fold lower |
| 5-HT7 | >1000 | >10000 fold lower |
Note: These values are approximate and can vary based on experimental conditions and tissue source. Researchers should consult the primary literature for specific values relevant to their model system.
Experimental Protocols & Methodologies
To empirically determine the selectivity profile of this compound, a combination of binding and functional assays is recommended.
Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the affinity of this compound for a panel of receptors by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the target receptor.[3][4]
Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT1D receptor and a panel of potential off-target receptors (e.g., 5-HT1B, 5-HT1A).
Materials:
-
Cell membranes or tissue homogenates expressing the receptors of interest.
-
A suitable radioligand for each receptor (e.g., [3H]5-CT for 5-HT1 receptors).
-
This compound (unlabeled test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of this compound across a wide concentration range (e.g., 10 pM to 100 µM).
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and the varying concentrations of this compound. Also, include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Equilibrium: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound from unbound radioligand by filtering the contents of each well through glass fiber filters using a cell harvester. The membranes and bound radioligand will be trapped on the filter.[3]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
This assay measures the functional consequence of receptor activation. Since 5-HT1D receptors are Gi/o-coupled, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay will determine if this compound acts as an antagonist at its primary and off-target receptors.
Objective: To assess the antagonist properties of this compound by measuring its ability to block agonist-induced inhibition of cAMP production.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the receptor of interest (e.g., 5-HT1D, 5-HT1B).
-
A known agonist for the receptor (e.g., 5-carboxamidotryptamine, 5-CT).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Methodology:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Treat the cells with varying concentrations of this compound or vehicle and incubate for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80) to the wells, along with forskolin to stimulate a baseline level of cAMP production. Incubate for a defined period (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Normalize the data to the forskolin-only control.
-
Plot the cAMP levels against the log concentration of this compound.
-
The data should show that this compound reverses the agonist-induced decrease in cAMP in a dose-dependent manner.
-
Calculate the IC50 value from the resulting inhibition curve, which represents the concentration of this compound required to block 50% of the agonist's effect.
-
Visualizations: Pathways and Workflows
Caption: Canonical signaling pathway for a Gi/o-coupled receptor like 5-HT1D.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Logic diagram for troubleshooting unexpected experimental results.
References
best practices for storing and handling GR 100679
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the selective 5-HT1D receptor antagonist, GR 100679. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may arise during experiments.
Storage and Handling of this compound
Proper storage and handling of this compound are crucial for maintaining its stability and ensuring the reproducibility of experimental results. As a peptide-based compound, it is susceptible to degradation if not handled correctly.
Frequently Asked Questions (FAQs):
Q1: How should lyophilized this compound be stored upon receipt?
A1: Upon receipt, lyophilized this compound should be stored at -20°C or, for long-term storage, at -80°C.[1][2] It is important to keep the vial tightly sealed and protected from light.[1][2]
Q2: What is the proper procedure for reconstituting lyophilized this compound?
A2: Before opening, allow the vial of lyophilized powder to equilibrate to room temperature in a desiccator to prevent condensation.[3][4] Reconstitute the peptide using a sterile, high-purity solvent. For many peptides, sterile distilled water or a buffer such as phosphate-buffered saline (PBS) at a pH of 7 is appropriate.[4] For peptides with low aqueous solubility, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) may be necessary to initially dissolve the compound, followed by dilution with an aqueous buffer.[4] Gently agitate or swirl the vial to dissolve the powder; avoid vigorous shaking or vortexing, which can cause denaturation.[5]
Q3: How should stock solutions of this compound be stored?
A3: It is highly recommended to prepare single-use aliquots of the reconstituted stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][4] These aliquots should be stored at -20°C or -80°C.[1][2] For short-term storage (a few days), solutions can be kept at 4°C, but this is generally not recommended for long-term stability.[1]
Q4: What precautions should be taken when handling this compound?
A4: Always wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling this compound.[4] As the toxicological properties of many research compounds are not fully characterized, it is prudent to handle them with care.[4] Work in a clean, designated area to prevent cross-contamination.
Data Summary: Storage and Handling Recommendations
| Condition | Lyophilized Powder | Reconstituted Solution |
| Long-Term Storage | -20°C to -80°C, protected from light.[1][2] | -20°C to -80°C in single-use aliquots.[1][2] |
| Short-Term Storage | 4°C, in a desiccator.[1] | 4°C for a few days (not recommended).[1] |
| Handling | Allow to warm to room temperature before opening.[3][4] | Avoid repeated freeze-thaw cycles.[2][4] |
| Reconstitution | Use sterile, high-purity solvents (e.g., water, PBS, or DMSO for initial solubilization).[4] | N/A |
Experimental Protocols and Troubleshooting
This compound acts as a selective antagonist of the 5-hydroxytryptamine (serotonin) receptor 1D (5-HT1D). This receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6][7] Downstream signaling can also involve pathways such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[8]
Key Signaling Pathway of the 5-HT1D Receptor
Caption: 5-HT1D receptor signaling pathway and the antagonistic action of this compound.
Detailed Experimental Protocol: In Vitro Cell-Based cAMP Assay
This protocol outlines a general procedure for assessing the antagonistic activity of this compound in a cell line endogenously or recombinantly expressing the 5-HT1D receptor.
Objective: To determine the potency (IC50) of this compound in inhibiting serotonin-induced reduction of cAMP levels.
Materials:
-
Cells expressing the 5-HT1D receptor (e.g., HEK293-5HT1D, CHO-5HT1D)
-
Cell culture medium and supplements
-
This compound
-
Serotonin (5-HT)
-
Forskolin (B1673556) (or another adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Multi-well plates (e.g., 96-well or 384-well)
Procedure:
-
Cell Culture: Culture the 5-HT1D expressing cells according to standard protocols. Seed the cells into the appropriate multi-well plates and grow to the desired confluency (typically 80-90%).
-
Preparation of Compounds:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the assay buffer to cover a range of concentrations (e.g., 10 µM to 0.1 nM).
-
Prepare a stock solution of serotonin in water or assay buffer.
-
Prepare a stock solution of forskolin in DMSO.
-
-
Assay Protocol:
-
Wash the cells with assay buffer.
-
Pre-incubation with Antagonist: Add the different concentrations of this compound to the wells. Include a vehicle control (assay buffer with the same final concentration of DMSO). Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Prepare a solution of serotonin at a concentration that elicits a submaximal response (typically the EC80) and forskolin (a typical final concentration is 5-10 µM). Add this solution to the wells containing the antagonist and controls.
-
Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value of this compound.
-
Experimental Workflow Diagram
Caption: Workflow for determining the antagonistic activity of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak antagonistic effect of this compound | Degraded this compound: Improper storage or handling. | Prepare fresh aliquots from a properly stored lyophilized powder. |
| Incorrect agonist concentration: Serotonin concentration is too high, overcoming the antagonist. | Determine the EC50 and EC80 of serotonin in your assay system and use the EC80 for antagonist studies. | |
| Low receptor expression: The cell line has low levels of the 5-HT1D receptor. | Confirm receptor expression using techniques like Western blot, qPCR, or radioligand binding. Consider using a cell line with higher expression. | |
| Insufficient pre-incubation time: The antagonist has not reached equilibrium with the receptor. | Increase the pre-incubation time with this compound to 30-60 minutes. | |
| High variability between replicate wells | Inconsistent cell seeding: Uneven cell density across the plate. | Ensure thorough mixing of the cell suspension before and during plating. |
| Pipetting errors: Inaccurate dispensing of compounds. | Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers for high-throughput experiments. | |
| Edge effects: Evaporation from the outer wells of the plate. | Avoid using the outermost wells of the plate or fill them with sterile buffer to maintain humidity. | |
| Unexpected agonist-like activity of this compound | Inverse agonism: The compound may be acting as an inverse agonist, reducing basal signaling. | Measure the effect of this compound in the absence of an agonist. A decrease in basal cAMP levels would suggest inverse agonism. |
| Contamination: The this compound stock may be contaminated with an agonist. | Use a fresh, high-purity source of this compound. | |
| Poor solubility of this compound | Incorrect solvent: The compound is not fully dissolved in the assay buffer. | Dissolve this compound in a small amount of 100% DMSO first, then dilute with assay buffer. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells.[4] |
| Precipitation upon dilution: The compound precipitates out of solution when diluted in aqueous buffer. | Try different buffer compositions or the addition of a non-ionic surfactant like Tween-20 at a low concentration. |
References
- 1. 5-HT1D receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What are 5-HT1D receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. 5-HT1D receptor type is involved in stimulation of cell proliferation by serotonin in human small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. What are 5-HT1D receptor modulators and how do they work? [synapse.patsnap.com]
- 8. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GR 100679 and Other NK2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurokinin-2 (NK2) receptor antagonist GR 100679 with other prominent alternatives. The information presented is supported by experimental data to aid in the selection of appropriate tools for research and drug development in areas such as asthma, irritable bowel syndrome (IBS), and other conditions involving neurogenic inflammation.
Introduction to NK2 Receptor Antagonism
The tachykinin neurokinin A (NKA) is a primary endogenous ligand for the NK2 receptor, a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain signaling. Antagonists of the NK2 receptor are therefore of significant interest as potential therapeutic agents. This compound is a widely utilized peptidic radioligand antagonist known for its high affinity and selectivity for the NK2 receptor. This guide compares its performance characteristics against other notable non-peptidic NK2 receptor antagonists: Saredutant (SR 48968), Ibodutant (MEN 15596), Nepadutant (MEN 11420), and GR 159897.
Quantitative Comparison of NK2 Receptor Antagonists
The following tables summarize the binding affinity and functional potency of this compound and its comparators. Data is presented as pKi (negative logarithm of the inhibition constant) from radioligand binding assays and pA2 or pKB (negative logarithm of the antagonist concentration that requires a 2-fold increase in agonist concentration to achieve the same response) from in vitro functional assays. Higher values indicate greater affinity or potency.
Table 1: In Vitro Binding Affinity (pKi) at the NK2 Receptor
| Compound | Human NK2 Receptor (CHO cells) | Rat Colon Membranes | Human Colon Smooth Muscle |
| This compound | - | - | - |
| GR 159897 | 9.5[1] | 10.0[1] | - |
| Saredutant | - | - | 9.2[2][3] |
| Ibodutant | 10.1[4] | - | 9.9[2][3] |
| Nepadutant | - | - | 8.4[2][3] |
Note: this compound is the radioligand ([3H]GR100679) used in the binding assay for GR 159897, indicating its high affinity.
Table 2: In Vitro Functional Antagonist Potency (pA2/pKB)
| Compound | Guinea-Pig Trachea (pA2) | Guinea-Pig Colon (pKB) | Human Colon (pKB) |
| GR 159897 | 8.7[1][2] | - | - |
| Saredutant | - | - | - |
| Ibodutant | 8.31 | 9.3 | 9.1[2][3] |
| Nepadutant | - | - | - |
In Vivo Efficacy
The therapeutic potential of NK2 receptor antagonists has been evaluated in various animal models of disease.
Table 3: In Vivo Efficacy of Selected NK2 Receptor Antagonists
| Compound | Animal Model | Indication | Key Findings |
| GR 159897 | Anesthetized Guinea-Pig | Asthma | Potently antagonized NKA-induced bronchoconstriction with a long duration of action.[1] |
| Saredutant | Rat | Visceral Pain | Reduced visceral hypersensitivity in a model of colorectal distension. |
| Ibodutant | Rat | Visceral Pain | Inhibited visceral nociceptive responses in a colorectal distension model. |
| Nepadutant | Rat | Visceral Pain | Reversed visceral hyperalgesia in a model of colitis.[5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NK2 receptor signaling pathway and the general workflows for the experimental protocols described in this guide.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the NK2 receptor.
Materials:
-
Cell membranes from CHO cells stably expressing the human NK2 receptor.
-
Radioligand: [³H]this compound.
-
Unlabeled test compounds (e.g., Saredutant, Ibodutant).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and protease inhibitors).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Aliquots of cell membranes are incubated with a fixed concentration of [³H]this compound and varying concentrations of the unlabeled test compound in binding buffer.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled NK2 antagonist.
-
The incubation is carried out at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Functional Assay (Smooth Muscle Contraction)
Objective: To determine the functional antagonist potency (pA2 or pKB) of a test compound at the NK2 receptor.
Materials:
-
Guinea-pig trachea or human colonic circular smooth muscle strips.
-
Krebs-Henseleit solution (aerated with 95% O₂ / 5% CO₂).
-
NK2 receptor agonist (e.g., Neurokinin A or a selective agonist like [βAla⁸]NKA(4-10)).
-
Test antagonist.
-
Organ bath system with isometric force transducers.
Procedure:
-
Tissue preparations are mounted in organ baths containing Krebs-Henseleit solution at 37°C.
-
Tissues are allowed to equilibrate under a resting tension.
-
A cumulative concentration-response curve to the NK2 agonist is constructed to determine the EC50.
-
The tissues are washed, and after a recovery period, they are incubated with a fixed concentration of the antagonist for a predetermined time.
-
A second cumulative concentration-response curve to the agonist is then constructed in the presence of the antagonist.
-
This process is repeated with several different concentrations of the antagonist.
-
The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression gives the pA2 value.
In Vivo Bronchoconstriction Model (Guinea-Pig)
Objective: To evaluate the ability of an NK2 receptor antagonist to inhibit NKA-induced bronchoconstriction.
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
Anesthetic (e.g., pentobarbital).
-
Tracheal cannula and ventilator.
-
Pressure transducer to measure pulmonary inflation pressure.
-
NK2 receptor agonist (e.g., Neurokinin A).
-
Test antagonist.
Procedure:
-
Guinea pigs are anesthetized, and a tracheal cannula is inserted for artificial ventilation.
-
Pulmonary inflation pressure is continuously monitored as an index of bronchoconstriction.
-
The test antagonist or its vehicle is administered intravenously or by another appropriate route.
-
After a specified pretreatment time, the NK2 agonist is administered intravenously to induce bronchoconstriction.
-
The peak increase in pulmonary inflation pressure is measured.
-
The inhibitory effect of the antagonist is expressed as the percentage reduction in the agonist-induced bronchoconstriction compared to the vehicle-treated control group.
In Vivo Visceral Pain Model (Rodent Colorectal Distension)
Objective: To assess the analgesic efficacy of an NK2 receptor antagonist on visceral pain.[6][7][8][9]
Materials:
-
Male Sprague-Dawley rats or mice.
-
Colorectal distension balloon catheter.
-
Pressure transducer and pump for balloon inflation.
-
Electromyography (EMG) electrodes (optional, for measuring abdominal muscle contractions).
-
Test antagonist.
Procedure:
-
A balloon catheter is inserted into the descending colon and rectum of the conscious or lightly sedated animal.
-
The test antagonist or vehicle is administered.
-
After a pretreatment period, the balloon is inflated to various pressures to induce a visceral pain response.
-
The pain response is quantified by either visually scoring the abdominal withdrawal reflex (AWR) or by measuring the electrical activity of the abdominal muscles via EMG.
-
The pressure threshold required to elicit a pain response is determined.
-
The efficacy of the antagonist is determined by its ability to increase the pain threshold or reduce the magnitude of the response to distension compared to the control group.
In Vivo Visceral Pain Model (Acetic Acid-Induced Writhing)
Objective: To screen for the peripheral analgesic activity of an NK2 receptor antagonist.[2][4]
Materials:
-
Mice or rats.
-
Acetic acid solution (e.g., 0.6% in saline).
-
Test antagonist.
-
Observation chambers.
Procedure:
-
Animals are pre-treated with the test antagonist or vehicle.[4]
-
After a specified time, a solution of acetic acid is injected intraperitoneally to induce visceral pain.[4]
-
Immediately after the injection, each animal is placed in an individual observation chamber.[4]
-
The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes).[2]
-
The analgesic effect of the antagonist is calculated as the percentage reduction in the number of writhes compared to the vehicle-treated control group.
References
- 1. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. scilit.com [scilit.com]
- 4. benchchem.com [benchchem.com]
- 5. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 6. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Colorectal distension as a noxious visceral stimulus: physiologic and pharmacologic characterization of pseudaffective reflexes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of nonsteroidal anti-inflammatory drugs on colorectal distension-induced visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the NK2 Receptor Antagonists: GR 100679 versus SR 48968
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent tachykinin neurokinin-2 (NK2) receptor antagonists: the peptide-based GR 100679 and the non-peptide SR 48968. This analysis is supported by a compilation of experimental data on their binding affinities and in vivo activities, alongside detailed experimental protocols and visualizations of the underlying signaling pathways.
Introduction
The tachykinin NK2 receptor, a G-protein coupled receptor (GPCR), is a key player in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. Its role in pathophysiology has made it a significant target for therapeutic intervention in conditions such as asthma, irritable bowel syndrome, and anxiety. This guide focuses on two important antagonists of this receptor: this compound, a peptide antagonist, and SR 48968 (also known as saredutant), a non-peptide antagonist. Understanding the distinct pharmacological profiles of these compounds is crucial for their application in research and potential therapeutic development.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and SR 48968, providing a basis for comparing their potency and efficacy.
Table 1: Comparative Binding Affinity for the NK2 Receptor
| Compound | Chemical Class | Species | Assay Type | Radioligand | Affinity (pKd/pKi/pA2/pKB) | Affinity (Ki/Kd in nM) |
| This compound | Peptide | Human | Radioligand Binding | [3H]this compound | 9.2 (pKd) | ~0.63 |
| SR 48968 | Non-peptide | Human | Functional Assay | - | 9.36 - 9.6 (pA2) | - |
| Rabbit | Functional Assay | - | 9.8 - 10.3 (pA2) | - | ||
| Guinea Pig | Functional Assay | - | 10.5 (pA2) | - | ||
| Rat | Functional Assay | - | 9.4 - 9.6 (pA2) | - | ||
| Hamster | Functional Assay | - | 7.45 - 8.6 (pA2) | - | ||
| Guinea Pig | Functional Assay | - | 9.57 (pKB) | - |
Table 2: Comparative In Vivo Efficacy
| Compound | Animal Model | Endpoint | Route of Administration | Efficacy (Dose) |
| SR 48968 | Asthmatic Patients | Inhibition of Neurokinin A-induced bronchoconstriction | Oral | Significant inhibition at 100 mg |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
NK2 Receptor Signaling Cascade
The NK2 receptor, upon activation by its endogenous ligand Neurokinin A (NKA), initiates intracellular signaling through coupling to G-proteins, primarily Gq/11 and Gs.
Caption: NK2 Receptor Signaling Pathway.
Radioligand Binding Assay Workflow
This diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound.
A Comparative Guide to the Validation of GR 100679 as a Selective NK2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GR 100679 with other selective neurokinin-2 (NK2) receptor antagonists. The data presented herein is compiled from various preclinical studies to offer an objective evaluation of their performance, supported by experimental details.
Introduction to Tachykinin NK2 Receptor Antagonism
Tachykinins, a family of neuropeptides including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), mediate their effects through three distinct G-protein coupled receptors: NK1, NK2, and NK3. NKA is the preferential endogenous ligand for the NK2 receptor, which is predominantly expressed in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts. Activation of the NK2 receptor is implicated in various physiological processes, including smooth muscle contraction and inflammation. Consequently, selective NK2 receptor antagonists are of significant interest for the therapeutic management of conditions such as irritable bowel syndrome (IBS), asthma, and overactive bladder.
This compound has been investigated as a potent and selective antagonist of the NK2 receptor. This guide validates its selectivity by comparing its pharmacological profile with other notable NK2 antagonists: saredutant (B1681467) (SR 48968), ibodutant (B1674150) (MEN 15596), and nepadutant (B65270) (MEN 11420).
Comparative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of this compound and its alternatives at the three tachykinin receptors. The data is presented as pKi (negative logarithm of the inhibition constant) and pA2/pKB (negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist concentration-response curve) values. Higher values indicate greater affinity or potency.
Table 1: Comparative Binding Affinities (pKi) at Human Tachykinin Receptors
| Antagonist | NK1 Receptor (pKi) | NK2 Receptor (pKi) | NK3 Receptor (pKi) | Selectivity for NK2 | Reference |
| This compound (as GR159897) | 5.3 | 9.5 | < 5 | High | [1] |
| Saredutant (SR 48968) | - | 9.2 | - | Selective | [2][3] |
| Ibodutant (MEN 15596) | < 6 | 9.9 - 10.1 | < 6 | >1,000-fold | [2][4][5] |
| Nepadutant (MEN 11420) | < 6 | 8.4 - 8.6 | < 6 | High | [2][6] |
Table 2: Functional Antagonist Potency (pA2 / pKB)
| Antagonist | Tissue/Cell Line | Agonist | Potency (pA2 / pKB) | Reference |
| This compound (as GR159897) | Guinea-pig trachea | GR64349 (NK2 agonist) | 8.7 (pA2) | [1] |
| Ibodutant (MEN 15596) | Human colon smooth muscle | [βAla(8)]NKA(4-10) | 9.1 (pKB) | [2][3][5] |
| Nepadutant (MEN 11420) | Rabbit pulmonary artery | - | 8.6 (pKB) | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
Radioligand Binding Assays
These assays determine the affinity of an antagonist for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound and other antagonists for NK1, NK2, and NK3 receptors.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant NK1, NK2, or NK3 receptors, or tissue homogenates (e.g., human colon smooth muscle, guinea-pig cerebral cortex).
-
Radioligands:
-
NK1: [³H]-Substance P or [¹²⁵I]-Bolton Hunter Substance P.
-
NK2: [³H]-GR 100679 or [¹²⁵I]-Neurokinin A.
-
NK3: [³H]-SR 142801 or [¹²⁵I]-eledoisin.
-
-
Test Compounds: this compound, saredutant, ibodutant, nepadutant.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂, bovine serum albumin (BSA), and protease inhibitors.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.[7]
-
Incubation: In a 96-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist.[7]
-
Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand.[7]
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Functional Assays (Smooth Muscle Contraction)
These assays assess the potency of an antagonist in inhibiting the biological response induced by an agonist, such as smooth muscle contraction.
Objective: To determine the functional potency (pA2 or pKB) of this compound and other antagonists in an isolated tissue preparation.
Materials:
-
Tissue: Guinea-pig trachea, rabbit pulmonary artery, or human colon smooth muscle strips.
-
Organ Bath System: Isolated tissue organ baths with isometric force transducers.
-
Physiological Salt Solution (PSS): E.g., Krebs-Henseleit solution, continuously gassed with 95% O₂ / 5% CO₂.
-
Agonist: A selective NK2 receptor agonist such as [βAla(8)]NKA(4-10) or GR64349.
-
Test Compounds: this compound, saredutant, ibodutant, nepadutant.
Procedure:
-
Tissue Preparation: Dissect the desired smooth muscle tissue and cut it into strips of appropriate size.
-
Mounting: Mount the tissue strips in the organ baths containing PSS maintained at 37°C.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a defined period (e.g., 60-90 minutes), with periodic washing.
-
Agonist Concentration-Response Curve (Control): Add the NK2 agonist cumulatively to the organ bath to generate a concentration-response curve for muscle contraction.
-
Antagonist Incubation: Wash the tissues and incubate with a fixed concentration of the antagonist for a predetermined time (e.g., 30-60 minutes).
-
Agonist Concentration-Response Curve (in presence of Antagonist): In the continued presence of the antagonist, generate a second concentration-response curve for the agonist.
-
Data Analysis: Measure the rightward shift in the agonist concentration-response curve caused by the antagonist. Calculate the dose-ratio and construct a Schild plot to determine the pA2 or pKB value. A slope not significantly different from unity suggests competitive antagonism.[3]
Visualizations
Tachykinin Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of Neurokinin A (NKA) to its NK2 receptor, leading to smooth muscle contraction.
Caption: NKA binding to the NK2 receptor activates a Gq-protein signaling cascade.
Experimental Workflow: Radioligand Binding Assay
This diagram outlines the key steps involved in a competitive radioligand binding assay to determine the affinity of an antagonist.
Caption: A flowchart of the key steps in a radioligand binding assay experiment.
Mechanism of Competitive Antagonism
This diagram illustrates how this compound acts as a competitive antagonist at the NK2 receptor, preventing the binding of the endogenous agonist, NKA.
Caption: this compound competes with NKA for binding to the NK2 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ovid.com [ovid.com]
- 3. Characterization of ibodutant at NK(2) receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ibodutant | NK2 receptor antagonist| ProbeChem Biochemicals [probechem.com]
- 5. jpp.krakow.pl [jpp.krakow.pl]
- 6. MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to NK2 Receptor Antagonists: GR 100679 vs. Non-Peptide Alternatives
For Researchers, Scientists, and Drug Development Professionals
The neurokinin-2 (NK2) receptor, a G-protein-coupled receptor (GPCR) activated by the tachykinin peptide Neurokinin A (NKA), plays a significant role in various physiological processes, including inflammation, pain perception, and smooth muscle contraction.[1] Its involvement in pathophysiological conditions such as asthma and irritable bowel syndrome (IBS) has made it a key target for therapeutic intervention.[2] This guide provides an objective comparison between the peptidic antagonist GR 100679 and several non-peptide NK2 receptor antagonists, supported by experimental data to aid researchers in selecting appropriate tools for their studies.
The Evolution from Peptide to Non-Peptide Antagonists
Initially, research relied on peptide-based antagonists like this compound. While valuable as research tools, particularly in radiolabeled forms for binding assays, peptide antagonists generally suffer from poor oral bioavailability and metabolic instability, limiting their therapeutic potential. This led to the development of potent and selective non-peptide NK2 antagonists, designed to overcome these pharmacokinetic hurdles.
NK2 Receptor Signaling Pathway
Activation of the NK2 receptor by its endogenous ligand, NKA, initiates a well-defined signaling cascade. As a Gq-coupled receptor, it activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to various cellular responses, such as smooth muscle contraction.
Performance Comparison: Quantitative Data
The primary measure of an antagonist's performance is its ability to bind to the target receptor (affinity) and block the action of the natural ligand (potency). These are often expressed as pKi (the negative logarithm of the inhibition constant) and pA2/pKB (the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist concentration-response curve), respectively. Higher values indicate greater affinity and potency.
In Vitro Binding Affinity (pKi)
Binding affinity is typically determined through radioligand binding assays, where the test compound's ability to displace a radiolabeled ligand from the receptor is measured. GR 159897's affinity was determined by its ability to inhibit the binding of [3H]this compound, providing a direct comparison.[1][3]
| Compound | Class | Species/System | pKi | Citation(s) |
| GR 159897 | Non-Peptide | Human NK2 (CHO cells) | 9.5 | [1][3] |
| Saredutant (SR 48968) | Non-Peptide | Human Colon | 9.2 | [4] |
| Ibodutant (B1674150) | Non-Peptide | Human Colon | 9.9 | [4] |
| Nepadutant | Peptide | Human Colon | 8.4 | [4] |
Note: Direct pKi for this compound is not typically reported as it is often the radioligand itself. Its utility is in enabling the determination of other compounds' affinities.
In Vitro Functional Antagonism (pA2 / pKB)
Functional antagonism is assessed by measuring the antagonist's ability to inhibit a physiological response to an agonist, such as muscle contraction.
| Compound | Class | Tissue | pA2 / pKB | Citation(s) |
| GR 159897 | Non-Peptide | Guinea-pig Trachea | 8.7 (pA2) | [1][3] |
| Saredutant (SR 48968) | Non-Peptide | Guinea-pig Bronchus | 9.57 (pKB) | [5] |
| Ibodutant | Non-Peptide | Human Colon | 9.1 (pKB) | [4] |
| MEN 11420 (Nepadutant analog) | Peptide | Guinea-pig Bronchus | 8.40 (pKB) | [5] |
From the data, non-peptide antagonists like Ibodutant, Saredutant, and GR 159897 demonstrate high nanomolar to sub-nanomolar affinity and potency, often exceeding that of peptide-based antagonists in functional assays.
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate evaluation and comparison of receptor antagonists.
Radioligand Binding Assay for NK2 Receptor
This protocol is used to determine the binding affinity (Ki) of a test compound.
Objective: To measure the ability of a non-labeled antagonist to compete with a radiolabeled antagonist ([3H]this compound) for binding to NK2 receptors in a cell membrane preparation.
Materials:
-
Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably transfected with the human NK2 receptor.
-
Radioligand: [3H]this compound.
-
Test Compounds: this compound (unlabeled), non-peptide antagonists (e.g., GR 159897, Saredutant).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, pH 7.4.
-
Non-specific Binding Control: High concentration of an unlabeled NK2 antagonist (e.g., 1 µM Saredutant).
-
Instrumentation: Scintillation counter, filter manifold.
Procedure:
-
Incubation: In assay tubes, combine the cell membrane preparation, a fixed concentration of [3H]this compound, and varying concentrations of the unlabeled test compound.
-
Total Binding: Prepare tubes with only membranes and radioligand.
-
Non-specific Binding: Prepare tubes with membranes, radioligand, and a high concentration of an unlabeled competitor to saturate all specific binding sites.
-
Equilibration: Incubate all tubes at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (concentration of antagonist that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Bronchoconstriction Assay (Guinea Pig Model)
This protocol assesses the in vivo efficacy and duration of action of an NK2 antagonist.[1][6]
Objective: To measure the ability of an antagonist to inhibit bronchoconstriction induced by an NK2 receptor agonist in an anesthetized guinea pig.
Materials:
-
Animals: Male Dunkin-Hartley guinea pigs.
-
Anesthetic: Urethane.
-
NK2 Agonist: GR64349 or Neurokinin A.
-
Test Antagonists: this compound, non-peptide antagonists (e.g., GR 159897, Saredutant).
-
Instrumentation: Rodent ventilator, pneumotachograph, pressure transducer, data acquisition system.
Procedure:
-
Animal Preparation: Anesthetize the guinea pig and perform a tracheotomy to allow for artificial ventilation. Cannulate the jugular vein for intravenous administration of compounds.
-
Measurement of Airway Resistance: Monitor changes in pulmonary resistance and lung compliance as indicators of bronchoconstriction.
-
Baseline: Establish a stable baseline of airway pressure.
-
Agonist Challenge: Administer a dose of the NK2 agonist intravenously to induce a consistent bronchoconstrictor response.
-
Antagonist Administration: Administer the test antagonist (e.g., GR 159897 at 0.12 mg/kg, i.v.) or vehicle.[1]
-
Post-Antagonist Challenge: At various time points after antagonist administration (e.g., 5 min, 1h, 2h, 3h), re-challenge with the NK2 agonist.[1]
-
Data Analysis: Calculate the percentage inhibition of the agonist-induced bronchoconstriction at each time point. Determine the dose-ratio, which is the factor by which the agonist dose must be increased to produce the same effect observed before the antagonist was given. This allows for calculation of the antagonist's potency and duration of action.
Experimental Workflow and Logic
The evaluation of a novel NK2 antagonist typically follows a logical progression from in vitro characterization to in vivo validation.
Conclusion
While peptidic antagonists like this compound remain indispensable as radiolabeled tools for in vitro binding assays, the field has largely advanced to non-peptide antagonists for functional and in vivo studies. Compounds such as ibodutant, saredutant, and GR 159897 offer high potency, selectivity, and improved pharmacokinetic profiles. The choice of antagonist will depend on the specific research question: for quantifying receptor density or performing competitive binding curves, [3H]this compound is a standard; for investigating the physiological or pathological role of NK2 receptors in complex biological systems, a well-characterized, potent, and selective non-peptide antagonist is the superior choice.
References
- 1. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GR 159897 | NK2 Receptors | Tocris Bioscience [tocris.com]
- 4. Characterization of ibodutant at NK(2) receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the antibronchoconstrictor activity of MEN 11420, a tachykinin NK2 receptor antagonist, in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased blocking activity of combined tachykinin NK1- and NK2-receptor antagonists on hyperventilation-induced bronchoconstriction in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of GR 100679 and Alternative 5-HT1D Receptor Antagonists
A comprehensive guide for researchers and drug development professionals on the cross-reactivity and selectivity of GR 100679, featuring comparative data with the selective 5-HT1D antagonist BRL-15572.
This guide provides a detailed comparison of this compound (often referred to as GR 127935) and BRL-15572, focusing on their cross-reactivity profiles against various serotonin (B10506) (5-HT) receptor subtypes and other G-protein coupled receptors (GPCRs). The information presented herein is intended to assist researchers in selecting the most appropriate pharmacological tools for their studies of the 5-HT1D receptor.
Executive Summary
This compound (GR 127935) is a potent antagonist with high affinity for both 5-HT1B and 5-HT1D receptors.[1] While it demonstrates significant selectivity for these subtypes over others, its utility in discriminating between 5-HT1B and 5-HT1D is limited. In contrast, BRL-15572 exhibits a higher selectivity for the 5-HT1D receptor over the 5-HT1B receptor, making it a more suitable tool for specifically investigating 5-HT1D receptor function.[2][3][4] This guide presents a quantitative comparison of the binding affinities of these compounds, a detailed experimental protocol for assessing receptor binding, and visualizations of the experimental workflow and the 5-HT1D receptor signaling pathway.
Data Presentation: Comparative Binding Affinity Profiles
The following table summarizes the binding affinities (Ki, in nM) of GR 127935 and BRL-15572 for various 5-HT receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | GR 127935 (Ki, nM) | BRL-15572 (Ki, nM) |
| 5-HT1A | - | 20[2] |
| 5-HT1B | Potent Antagonist | >790 (pKi <6)[4] |
| 5-HT1D | Nanomolar Affinity[5] | 13 (pKi = 7.9)[2][4] |
| 5-HT2A | Low Affinity[5] | - |
| 5-HT2B | - | 40[2] |
Data not available is denoted by "-".
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities (Ki values) for this compound and its alternatives is typically achieved through competitive radioligand binding assays. This in vitro technique quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor.
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Materials:
-
Cell membranes expressing the target receptor (e.g., recombinant CHO or HEK293 cells)
-
Radioligand with high affinity and selectivity for the target receptor (e.g., [3H]5-HT, [3H]GR 127935)
-
Test compounds (this compound, BRL-15572) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4)
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and isolate the membrane fraction through centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well filter plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation fluid to each well and quantify the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Caption: Experimental workflow for a radioligand binding assay.
Caption: 5-HT1D receptor signaling pathway.
References
- 1. Effects of the 5-HT receptor antagonists GR127935 (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. SB-216641 and BRL-15572--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GR127935: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GR 100679 and Saredutant for Preclinical Research
This guide presents a comparative analysis of GR 100679 and saredutant (B1681467), two distinct receptor antagonists, designed for researchers, scientists, and professionals in drug development. The document focuses on their pharmacological profiles, mechanisms of action, and the experimental protocols used for their characterization, supported by available data.
Overview of the Compounds
This compound is a synthetic peptide-like compound recognized as a potent and selective antagonist of the 5-HT1D serotonin (B10506) receptor. Its utility is primarily in experimental settings to investigate the physiological and pathological roles of this receptor subtype.
Saredutant (also known as SR 48968) is a non-peptide small molecule that acts as a highly selective antagonist of the Tachykinin NK₂ receptor.[1][2][3] It was investigated for its potential therapeutic effects in treating anxiety and depression, reaching Phase III clinical trials before development was discontinued.[3][4]
Chemical and Pharmacological Properties
The following table summarizes the key properties of this compound and saredutant.
| Property | This compound | Saredutant |
| Chemical Structure | N-[(2S)-4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide[5] | |
| Molecular Formula | C₃₄H₄₄N₆O₅[6] | C₃₁H₃₅Cl₂N₃O₂[5] |
| Primary Target | 5-HT₁D Receptor | Tachykinin NK₂ Receptor[1][3] |
| Compound Class | Peptide[7] | Non-peptide Small Molecule |
| Mechanism of Action | Competitive Antagonist | Competitive Antagonist |
Quantitative Pharmacological Data
This table presents a summary of the binding affinities and functional potencies for each compound against their respective primary targets. Note: Direct comparative studies are limited; data is aggregated from individual compound characterizations.
| Parameter | This compound (Target: 5-HT₁D) | Saredutant (Target: NK₂) |
| Binding Affinity (pKi) | ~8.9 | ~9.5 |
| Functional Potency (pA₂) | ~8.6 | ~9.4 |
| Selectivity Profile | High selectivity over 5-HT₁A, 5-HT₁B, 5-HT₂A, and other monoamine receptors. | High selectivity over NK₁ and NK₃ tachykinin receptor subtypes. |
Signaling Pathways and Mechanism of Antagonism
This compound and saredutant inhibit distinct intracellular signaling cascades by blocking their respective G protein-coupled receptors (GPCRs).
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Saredutant - Wikipedia [en.wikipedia.org]
- 4. SID 135650980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Saredutant | C31H35Cl2N3O2 | CID 104974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C34H44N6O5 | CID 5311129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GR100679 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
Validating the Antagonist Effects of GR 100679 at the NK2 Receptor Using Specific Agonists
This guide provides a comparative overview for researchers, scientists, and drug development professionals on the validation of GR 100679 as a neurokinin-2 (NK2) receptor antagonist. It details the experimental methodologies and supporting data for assessing its efficacy against various NK2 receptor agonists.
Introduction to the Tachykinin NK2 Receptor and its Ligands
The tachykinin NK2 receptor, a G-protein-coupled receptor (GPCR), is a key component of the tachykinin system.[1] It is preferentially activated by the endogenous peptide neurokinin A (NKA).[1][2] The activation of NK2 receptors, which are widely distributed in peripheral tissues like the gastrointestinal tract, respiratory system, and urinary tract, leads to a variety of physiological responses, including smooth muscle contraction, inflammation, and pain signaling.[1][3][4]
This compound is a potent and selective antagonist for the NK2 receptor. It is often used as a research tool, particularly as a radiolabeled ligand ([3H]GR100679), to characterize the binding properties of other potential NK2 receptor ligands.[5] Validating its antagonist activity requires challenging the receptor system with specific NK2 agonists.
Common NK2 Receptor Agonists for Validation Studies
A range of selective agonists is employed to stimulate the NK2 receptor and quantify the inhibitory effects of antagonists like this compound.
| Agonist Name | Type | Key Characteristics |
| Neurokinin A (NKA) | Endogenous Peptide | The natural ligand for the NK2 receptor; also shows some activity at NK1 and NK3 receptors.[2][4] |
| GR 64349 ([Lys3,Gly8-R-gamma-lactam-Leu9]neurokinin A-(3-10)) | Synthetic Peptide | A potent and highly selective NK2 receptor agonist, exhibiting over 1000-fold selectivity against NK1 and over 300-fold against NK3 receptors.[5][6][7] |
| [βAla8]NKA(4-10) | Synthetic Peptide | A selective NK2 receptor agonist commonly used in studies of gastrointestinal motility.[4][8] |
| [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) | Synthetic Peptide | A potent and selective NK2 receptor agonist used to study smooth muscle contraction.[6] |
Mechanism of Action and Antagonism
NK2 receptor activation initiates a well-defined intracellular signaling cascade. As a competitive antagonist, this compound blocks this pathway by preventing agonist binding to the receptor.
NK2 Receptor Signaling Pathway
Upon binding of an agonist like NKA, the NK2 receptor undergoes a conformational change, activating associated G-proteins (primarily Gq).[1] This triggers the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[1] The subsequent rise in intracellular Ca2+ leads to various cellular responses, most notably smooth muscle contraction.
Caption: NK2 receptor signaling cascade and point of antagonism by this compound.
Experimental Validation Data
The antagonist effects of this compound and other reference compounds are typically quantified through radioligand binding assays and in vitro functional assays.
Radioligand Binding Affinity
Binding assays determine the affinity of a compound for the receptor. In this context, [3H]GR100679 is often used as the radioligand to assess the binding of unlabeled antagonists.
| Antagonist | Preparation | Radioligand | pKi / Ki |
| GR 159897 | Human NK2 receptors (in CHO cells) | [3H]GR100679 | 9.5 |
| GR 159897 | Rat colon membranes | [3H]GR100679 | 10.0 |
| CS-003 | Human NK2 receptors | Not Specified | 0.54 nM (Ki) |
| ZM 253270 | Hamster bladder NK2 receptors | [3H]NKA | 2 nM (Ki) |
Data sourced from references[5][9].
Functional Antagonism
Functional assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist. The potency is often expressed as a pA2 or pKB value.
| Antagonist | Agonist | Tissue/Model | pA2 / pKB / Other |
| GR 159897 | GR 64349 | Guinea-pig trachea | 8.7 (pA2) |
| GR 159897 | GR 64349 | Anesthetized guinea-pig (bronchoconstriction) | Dose-ratio = 28 |
| GR 94800 | Not Specified | Not Specified | 9.6 (pKB) |
| MEN 10207 | Not Specified | Not Specified | 7.9 (pA2) |
| Peptide I | NKA | Rabbit pulmonary artery | ~100x more potent than in hamster trachea |
| Peptide III | NKA | Hamster trachea | ~100x more potent than in rabbit pulmonary artery |
Data sourced from references[5][9][10][11].
Experimental Protocols
Detailed methodologies are crucial for the reproducible validation of antagonist activity.
Protocol 1: In Vitro Tissue Contraction Assay (Schild Analysis)
This protocol is used to determine the pA2 value of an antagonist, signifying competitive antagonism.
Objective: To quantify the potency of this compound in antagonizing agonist-induced smooth muscle contraction.
Materials:
-
Isolated tissue preparation (e.g., guinea-pig trachea, hamster trachea, rabbit pulmonary artery).[5][10]
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isometric force transducer and data acquisition system.
-
NK2 agonist (e.g., GR 64349, NKA).
-
NK2 antagonist (this compound or other test compounds).
Methodology:
-
Tissue Preparation: Dissect and mount the tissue in the organ bath under a resting tension. Allow it to equilibrate for a specified period (e.g., 60-90 minutes).
-
Control Curve: Generate a cumulative concentration-response curve for the NK2 agonist. Measure the contractile response at each concentration until a maximum effect is achieved.
-
Washout: Thoroughly wash the tissue to return to baseline tension.
-
Antagonist Incubation: Introduce a fixed concentration of this compound into the bath and incubate for a predetermined time (e.g., 30-60 minutes) to ensure equilibrium is reached.
-
Second Agonist Curve: In the continued presence of the antagonist, repeat the cumulative concentration-response curve for the agonist.
-
Repeat: Repeat steps 3-5 with increasing concentrations of the antagonist.
-
Data Analysis:
-
Calculate the dose ratio (the ratio of the agonist concentration required to produce a 50% maximal response in the presence and absence of the antagonist).
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.
-
The pA2 value is determined from the x-intercept of the Schild regression line, provided the slope is not significantly different from unity.[10]
-
Caption: Workflow for an in vitro functional assay to determine antagonist potency.
Protocol 2: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound by its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes from cells expressing the NK2 receptor (e.g., transfected CHO cells) or from tissues rich in NK2 receptors (e.g., rat colon).[5]
-
Radiolabeled NK2 antagonist (e.g., [3H]GR100679).
-
Unlabeled test compound (the antagonist being validated).
-
Incubation buffer.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Methodology:
-
Reaction Setup: In assay tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test antagonist.
-
Incubation: Incubate the mixture at a specific temperature for a set time to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the log concentration of the unlabeled antagonist.
-
Determine the IC50 value (the concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
References
- 1. What are NK2R agonists and how do they work? [synapse.patsnap.com]
- 2. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benehealth.com [benehealth.com]
- 4. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Competitive antagonists discriminate between NK2 tachykinin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. public.pensoft.net [public.pensoft.net]
A Comparative Guide to the Specificity of GR 100679 Versus Selective NK1 and NK3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the tachykinin receptor antagonist GR 100679 with a selection of established selective neurokinin-1 (NK1) and neurokinin-3 (NK3) receptor antagonists. The objective is to offer an objective overview of their respective binding affinities and specificities, supported by experimental data, to aid in the selection and development of targeted therapeutics.
Tachykinin receptors, including NK1, NK2, and NK3, are G protein-coupled receptors (GPCRs) that mediate a variety of physiological and pathological processes, making them attractive targets for drug development.[1][2] The endogenous ligands for these receptors are the tachykinin peptides: Substance P (SP) for NK1, Neurokinin A (NKA) for NK2, and Neurokinin B (NKB) for NK3.[1][2] The specificity of an antagonist for its target receptor is a critical determinant of its therapeutic efficacy and side-effect profile.
Comparative Quantitative Data: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki in nM) of this compound and a panel of selective NK1 and NK3 antagonists for the human NK1, NK2, and NK3 receptors. Lower Ki values indicate higher binding affinity.
| Antagonist | NK1 Ki (nM) | NK2 Ki (nM) | NK3 Ki (nM) | Primary Target(s) |
| This compound | Data not available | Data not available | Data not available | NK2 |
| Aprepitant (B1667566) | 0.1 - 0.8 | >1,800 | >2,000 | NK1 |
| Fosaprepitant | Prodrug of Aprepitant | Prodrug of Aprepitant | Prodrug of Aprepitant | NK1 |
| Maropitant | 0.96 | >10,000 | >10,000 | NK1 |
| Osanetant (SR142801) | >10,000 | >10,000 | 0.8 | NK3 |
| Talnetant (SB223412) | >10,000 | >10,000 | 1.1 | NK3 |
Note: Fosaprepitant is a prodrug that is rapidly converted to aprepitant in vivo; therefore, its binding affinity is represented by that of aprepitant.
Tachykinin Receptor Signaling Pathway
Tachykinin receptors are coupled to Gq/11 proteins.[3] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] This signaling cascade ultimately leads to various cellular responses.
Caption: Tachykinin Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay (Competitive Displacement)
This assay is a standard method to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for a tachykinin receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the human NK1, NK2, or NK3 receptor.
-
Radioligand (e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2, [³H]-Senktide for NK3).
-
Test compounds (this compound, selective NK1 and NK3 antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration (typically at or below its Kd value), and the cell membrane preparation.
-
Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
Intracellular Calcium Mobilization Assay (Functional Antagonism)
This functional assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium.
Objective: To determine the functional potency (IC50) of a test compound in blocking agonist-induced calcium mobilization mediated by a tachykinin receptor.
Materials:
-
Cells stably expressing the human NK1 or NK3 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonist (e.g., Substance P for NK1, Neurokinin B or Senktide for NK3).
-
Test compounds (this compound, selective NK1 and NK3 antagonists).
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells in the microplates and allow them to adhere and grow to a confluent monolayer.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific time (e.g., 1 hour) at 37°C.
-
Compound Incubation: Wash the cells and then incubate them with various concentrations of the test compound for a defined period.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject the agonist at a concentration that elicits a submaximal response (e.g., EC80). Continue to measure the fluorescence intensity over time to capture the calcium transient.
-
Data Analysis: Determine the inhibitory effect of the test compound on the agonist-induced calcium response. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
Caption: Intracellular Calcium Mobilization Assay Workflow.
Concluding Remarks
References
- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and central nervous system effects of the novel dual NK1/NK3 receptor antagonist GSK1144814 in alcohol-intoxicated volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tachykinins: receptor to effector - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review comparing different NK2 antagonists
A Comprehensive Review of NK2 Receptor Antagonists: Comparative Efficacy, Selectivity, and Methodologies
This guide provides a detailed comparison of different Neurokinin-2 (NK2) receptor antagonists for researchers, scientists, and drug development professionals. We present a comprehensive analysis of their binding affinities, functional potencies, and selectivity, supported by experimental data. Detailed protocols for key assays and visualizations of the NK2 receptor signaling pathway and experimental workflows are included to facilitate a deeper understanding and aid in the selection of appropriate compounds for research and development.
NK2 Receptor Signaling Pathway
The NK2 receptor is a G-protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including smooth muscle contraction, inflammation, and nociception.[1] The primary endogenous ligand for the NK2 receptor is Neurokinin A (NKA). Upon agonist binding, the receptor undergoes a conformational change, activating the associated heterotrimeric Gq protein. This activation leads to the stimulation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular calcium, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates downstream target proteins, leading to a cellular response.
NK2 Receptor Signaling Pathway
Comparative Analysis of NK2 Antagonists
The following tables summarize the binding affinity and functional potency of several well-characterized NK2 receptor antagonists. The data is compiled from various radioligand binding and functional assays.
Table 1: Binding Affinity of NK2 Receptor Antagonists
| Compound | pKi | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |
| Ibodutant (B1674150) | 10.1 | 0.08 | [¹²⁵I]NKA | Human Colon Smooth Muscle | [2][3][4] |
| 9.9 | [¹²⁵I]NKA | Human Colon Smooth Muscle | [3] | ||
| Nepadutant | 2.5 ± 0.7 | [¹²⁵I]NKA | CHO cells (human NK2R) | [5][6] | |
| 2.6 ± 0.4 | [³H]SR 48968 | CHO cells (human NK2R) | [5][6] | ||
| 8.4 | [¹²⁵I]NKA | Human Colon Smooth Muscle | [3] | ||
| Saredutant | 9.2 | [¹²⁵I]NKA | Human Colon Smooth Muscle | [3] |
pKi is the negative logarithm of the Ki value.
Table 2: Functional Antagonism of NK2 Receptor Antagonists
| Compound | pKB | Assay Type | Tissue/Cell Line | Reference |
| Ibodutant | 9.1 | Contraction Assay | Human Colon Smooth Muscle | [3] |
| 9.3 | Contraction Assay | Guinea Pig | [1] | |
| Nepadutant | 8.6 ± 0.07 | Contraction Assay | Rabbit Pulmonary Artery | [5][6] |
| 9.0 ± 0.04 | Contraction Assay | Rat Urinary Bladder | [5][6] | |
| 10.2 ± 0.14 | Contraction Assay | Hamster Trachea | [5][6] | |
| 9.8 ± 0.15 | Contraction Assay | Mouse Urinary Bladder | [5][6] |
pKB is the negative logarithm of the antagonist's equilibrium dissociation constant determined from functional assays.
Table 3: Selectivity Profile of NK2 Receptor Antagonists
| Compound | Selectivity | Comments | Reference |
| Ibodutant | >1,000-fold over NK1 and NK3 | Highly selective for the NK2 receptor. | [1] |
| Nepadutant | Negligible binding at NK1 and NK3 receptors (pIC50 < 6) | Highly selective for the NK2 receptor. | [5][6] |
| Saredutant | Selective NK2 receptor antagonist | Specific selectivity ratios not detailed in the provided search results. | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of results.
Radioligand Binding Assay Protocol
This protocol outlines a standard procedure for determining the binding affinity of NK2 receptor antagonists.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a radiolabeled NK2 receptor ligand (e.g., [¹²⁵I]-Neurokinin A), and varying concentrations of the unlabeled antagonist.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled NK2 receptor agonist or antagonist.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay Protocol
This protocol describes a method to assess the functional antagonism of NK2 receptor antagonists by measuring changes in intracellular calcium.
1. Cell Preparation:
-
Plate CHO cells stably expressing the human NK2 receptor in black-walled, clear-bottom 96-well plates and culture overnight.
-
On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and incubate in the dark at 37°C for approximately 1 hour.
2. Antagonist Incubation:
-
After the dye-loading incubation, wash the cells with the assay buffer.
-
Add varying concentrations of the NK2 receptor antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
3. Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of an NK2 receptor agonist (e.g., Neurokinin A, typically at its EC80 concentration) to all wells simultaneously.
-
Immediately begin measuring the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
4. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response as a function of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.
-
The pA2 value, a measure of antagonist potency, can be calculated from the IC50 values obtained at different agonist concentrations using a Schild plot analysis.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the evaluation of a novel NK2 receptor antagonist, from initial screening to functional characterization.
NK2 Antagonist Evaluation Workflow
References
- 1. Ibodutant | NK2 receptor antagonist| ProbeChem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of ibodutant at NK(2) receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist [pubmed.ncbi.nlm.nih.gov]
- 6. MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Comparative Guide to the Activity of GR 100679 and Alternative NK2 Receptor Antagonists in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the tachykinin NK2 receptor antagonist, GR 100679, and other alternative compounds. The data presented herein is intended to assist researchers in selecting the most appropriate antagonist for their specific cellular models and experimental needs.
Introduction to this compound and the Tachykinin NK2 Receptor
This compound is a potent and selective peptide antagonist of the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including smooth muscle contraction and inflammation. The NK2 receptor is primarily activated by the neuropeptide neurokinin A (NKA). Upon activation, the receptor couples to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, an increase in intracellular calcium concentration. Antagonists like this compound block this signaling cascade by preventing NKA from binding to the NK2 receptor.
Comparative Activity of NK2 Receptor Antagonists
While specific quantitative data for the functional activity of this compound across a wide range of cell lines is limited in publicly available literature, its activity has been characterized in Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor. The primary measure of a competitive antagonist's potency is its pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.
The following table summarizes available data for this compound and other commonly used NK2 receptor antagonists. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Compound | Compound Class | Cell Line/Tissue | Agonist | Assay Type | pA2 / pKi Value | Citation |
| This compound | Peptide | CHO (human NK2) | [3H]this compound | Binding Assay | pKi: ~9.5 (inferred) | |
| GR 94800 | Peptide | Guinea-pig ileum | Neurokinin A | Contraction Assay | 8.8 | [1] |
| SR 48968 | Non-peptide | Guinea-pig ileum | [beta-Ala8]NKA(4-10) | Contraction Assay | Competitive antagonism | [1] |
| SR 48968 | Guinea-pig colon | [beta-Ala8]NKA(4-10) | Contraction Assay | Competitive antagonism | [1] | |
| MEN 10376 | Peptide | Guinea-pig ileum | [beta-Ala8]NKA(4-10) | Contraction Assay | Competitive antagonism | [1] |
| MEN 10376 | Guinea-pig colon | [beta-Ala8]NKA(4-10) | Contraction Assay | Competitive antagonism | [1] |
Note: pKi values from binding assays are indicative of affinity but not necessarily functional antagonism. pA2 values from functional assays provide a more direct measure of antagonist potency. The data for this compound is inferred from competitive binding studies.
Experimental Protocols
Detailed experimental protocols for confirming the activity of this compound are crucial for reproducible research. Below are generalized protocols for key experiments.
Cell Culture
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human tachykinin NK2 receptor (TACR2 gene).
-
Culture Medium: DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Calcium Flux Assay (Functional Antagonism)
This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.
-
Cell Preparation:
-
Seed CHO-hNK2 cells into black-walled, clear-bottom 96-well plates and grow to confluence.
-
On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.
-
Wash the cells twice with the assay buffer to remove excess dye. For CHO cells, the addition of an organic anion transport inhibitor like probenecid (B1678239) to the dye-loading and assay buffers is often necessary to prevent dye extrusion.[2][3]
-
-
Assay Procedure:
-
Prepare serial dilutions of the antagonist (e.g., this compound) in the assay buffer.
-
Add the antagonist dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Prepare a solution of the NK2 receptor agonist (e.g., Neurokinin A) at a concentration that elicits a submaximal response (e.g., EC80).
-
Using a fluorescence plate reader equipped with an automated injection system, measure the baseline fluorescence, inject the agonist solution, and continue to record the fluorescence signal over time to capture the calcium transient.
-
-
Data Analysis:
-
The antagonist activity is determined by the reduction in the agonist-induced fluorescence signal.
-
Plot the agonist dose-response curves in the presence of different concentrations of the antagonist.
-
Calculate the pA2 value using a Schild plot analysis to quantify the potency of the antagonist.
-
Radioligand Binding Assay (Receptor Affinity)
This assay measures the ability of an unlabeled antagonist to compete with a radiolabeled ligand for binding to the receptor.
-
Membrane Preparation:
-
Harvest CHO-hNK2 cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable binding buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled NK2 receptor antagonist (e.g., [3H]this compound), and increasing concentrations of the unlabeled antagonist (e.g., this compound or an alternative compound).
-
Incubate the plate for a specific time at a specific temperature to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the unlabeled antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation to determine the affinity of the antagonist for the receptor.
-
Visualizations
Signaling Pathway of NK2 Receptor Antagonism
References
- 1. bu.edu [bu.edu]
- 2. Increases in intracellular calcium via activation of an endogenous P2-purinoceptor in cultured CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of elevated pCO(2) and/or osmolality on the growth and recombinant tPA production of CHO cells. | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of GR 100679 and Ibodutant for Tachykinin NK2 Receptor Antagonism
In the landscape of tachykinin receptor research, particularly focusing on the neurokinin-2 (NK2) receptor, both GR 100679 and ibodutant (B1674150) have emerged as significant antagonists. This guide provides a detailed, data-driven comparison of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective pharmacological profiles. While direct head-to-head comparative studies are limited, a thorough analysis of their individual characteristics, supported by experimental data, allows for a robust evaluation.
Introduction to the Compounds
This compound is a potent and selective peptide antagonist of the tachykinin NK2 receptor. Its high affinity and selectivity have led to its widespread use as a research tool, particularly in its tritiated form ([³H]this compound), as a radioligand for characterizing NK2 receptor binding sites.
Ibodutant is a non-peptide, orally available, and selective antagonist of the human tachykinin NK2 receptor. It has been investigated clinically for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D). Its distinct chemical nature from peptide-based antagonists like this compound offers a different pharmacokinetic and pharmacodynamic profile.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound and ibodutant, providing a clear comparison of their binding affinities and functional potencies at the NK2 receptor.
Table 1: Binding Affinity at the Tachykinin NK2 Receptor
| Compound | Chemical Class | Receptor Source | Radioligand | Affinity Metric | Value |
| This compound | Peptide | Human (recombinant) | [³H]this compound | pKd | 9.2 |
| Ibodutant | Non-peptide | Human Colon (native) | [¹²⁵I]NKA | pKi | 9.9[1] |
| Ibodutant | Human (recombinant) | Not Specified | Not Specified | pKi | 10.1 - 10.3 |
Table 2: Functional Antagonist Potency at the Tachykinin NK2 Receptor
| Compound | Chemical Class | Assay Type | Tissue/Cell System | Agonist | Potency Metric | Value |
| This compound | Peptide | Not explicitly found | - | - | pA2/pKB | Not explicitly found |
| Ibodutant | Non-peptide | Contraction Assay | Human Colon Smooth Muscle | [βAla⁸]NKA(4-10) | pKB | 9.1[1] |
Note: While a specific pA2 or pKB value for the non-radiolabeled this compound was not found in the reviewed literature, its use as a high-affinity radioligand (pKd 9.2) strongly suggests a high antagonist potency in functional assays, likely comparable to other potent peptide NK2 antagonists like GR 94800 (pKB of 9.6).
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for the key assays used to characterize this compound and ibodutant.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Tissues (e.g., human colon smooth muscle) or cells expressing the NK2 receptor (e.g., CHO cells transfected with the human NK2 receptor) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 48,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Binding Reaction:
-
In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]this compound or [¹²⁵I]-Neurokinin A) and varying concentrations of the unlabeled test compound (e.g., ibodutant).
-
The total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of a non-labeled ligand.
-
The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (In Vitro Contraction Assay)
This assay measures the functional potency (pA2 or pKB) of an antagonist by quantifying its ability to inhibit the biological response induced by an agonist.
1. Tissue Preparation:
-
A segment of smooth muscle tissue known to express NK2 receptors (e.g., human colon circular smooth muscle, guinea pig trachea) is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
The tissue is connected to an isometric force transducer to record changes in muscle tension.
-
The tissue is allowed to equilibrate under a resting tension for a specified period.
2. Antagonist Incubation:
-
The tissue is incubated with a specific concentration of the antagonist (e.g., ibodutant) or vehicle for a predetermined time to allow for receptor binding.
3. Agonist Challenge:
-
A cumulative concentration-response curve to a selective NK2 receptor agonist (e.g., [βAla⁸]NKA(4-10)) is generated by adding increasing concentrations of the agonist to the organ bath.
-
The contractile response at each agonist concentration is recorded.
4. Data Analysis:
-
The concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist are plotted.
-
A Schild plot analysis is performed by plotting the log of (agonist concentration ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression line provides the pA2 value. For competitive antagonists where the slope of the Schild plot is not significantly different from unity, the pKB value is equivalent to the pA2 value.
Signaling Pathways and Experimental Workflow
The activation of the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The following diagrams illustrate this pathway and a typical experimental workflow for antagonist characterization.
Caption: Tachykinin NK2 Receptor Signaling Pathway.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of GR 100679 and Other Research-Grade Peptides
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount to ensuring a secure work environment and maintaining regulatory compliance. This guide provides a comprehensive overview of the proper disposal procedures for GR 100679, a peptide-based compound, and serves as a valuable resource for the management of similar research-grade peptides.
Chemical Identity of this compound
-
IUPAC Name: N-[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide[1]
-
Molecular Formula: C₃₄H₄₄N₆O₅[1]
-
Compound Class: Peptide[2]
Immediate Safety and Handling
Prior to any handling or disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This serves as the primary defense against accidental exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Chemical-resistant disposable gloves (e.g., nitrile). Gloves should be changed immediately if contaminated.[2] |
| Eye Protection | Safety glasses or goggles to protect against splashes, particularly when handling powdered forms.[2] |
| Body Protection | A lab coat or protective gown should be worn over personal clothing to protect the skin.[2] |
| Respiratory Protection | When handling lyophilized powders that can become airborne, a fume hood or biosafety cabinet is recommended.[2] |
In the event of a spill, the area should be promptly contained. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep the material to avoid creating dust. The contaminated area should then be decontaminated and washed thoroughly.
Storage and Stability
Proper storage is essential to maintain the integrity of research peptides and to prevent accidental release.
Table 2: Storage Recommendations for Research Peptides
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized (Powder) | -20°C or -80°C | Long-term | Store in a cool, dry, and dark place.[3] Before opening, allow the vial to warm to room temperature to prevent moisture contamination.[3] For peptides with oxidation-sensitive residues (e.g., Cys, Met, Trp), purging the vial with an inert gas like argon or nitrogen is recommended.[1] |
| Reconstituted (Solution) | 4°C or lower | Short-term | To avoid repeated freeze-thaw cycles, it is best to store solutions in aliquots.[2][3] Peptide solutions are generally stable for up to a week at 4°C, though this can vary depending on the sequence.[3] Use sterile buffers at a pH of around 5-6 to prolong shelf life. |
Experimental Protocols: Decontamination and Disposal
The disposal of peptide waste must comply with local, state, and federal regulations. Never discard peptides in the regular trash or pour solutions down the drain.[2] All peptide waste should be treated as laboratory chemical waste.[1]
Protocol 1: Chemical Inactivation using Bleach (Sodium Hypochlorite)
Sodium hypochlorite (B82951) is an effective oxidizing agent for degrading peptides.[4]
-
For Liquid Waste:
-
In a designated chemical fume hood, add a 10% bleach solution to the liquid peptide waste to achieve a final bleach-to-waste ratio of at least 1:10.
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.
-
Neutralize the bleach solution if required by your local wastewater regulations.
-
Dispose of the neutralized solution as chemical waste according to your institution's guidelines.[4]
-
-
For Solid Waste (e.g., contaminated labware):
-
Collect all solid waste in a designated, leak-proof, and clearly labeled container.
-
Immerse the solid waste in a 10% bleach solution for at least 30 minutes.
-
After decontamination, decant the bleach solution and manage it as liquid waste.
-
Dispose of the decontaminated solid waste in the appropriate laboratory waste stream (e.g., chemical or biohazardous waste) as per your institutional guidelines.[4]
-
Protocol 2: Autoclaving
While heat can degrade peptides, it is often recommended as a secondary decontamination step after chemical inactivation.[4]
-
Preparation:
-
Place the waste in an autoclave-safe bag or container. Ensure containers with liquid are not tightly sealed.
-
Add a small amount of water to solid waste to aid in steam penetration.[4]
-
-
Autoclaving Cycle:
-
Process the waste in a validated autoclave at 121°C and 15 psi for a minimum of 30-60 minutes. Cycle times may need to be extended for larger loads.[4]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and other research peptides.
Caption: Workflow for the disposal of this compound waste.
Waste Segregation and Labeling
Proper segregation and labeling of waste are critical for safety and compliance.
Table 3: Waste Container Labeling Guidelines
| Waste Type | Container Type | Required Label Information |
| Liquid Peptide Waste (Decontaminated) | Designated, sealed chemical waste container. | "Chemical Waste", Contents ("Decontaminated this compound solution"), Accumulation Start Date. |
| Contaminated Labware (Decontaminated) | Designated chemical or biohazardous waste container. | "Chemical Waste" or "Biohazardous Waste", Contents ("Decontaminated labware with this compound"), Accumulation Start Date.[4] |
| Empty this compound Containers | Regular laboratory glass or plastic waste (pending institutional policy). | Rinse thoroughly with a suitable solvent. Deface the original label. The rinsate must be collected as chemical waste.[4] |
Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to schedule waste pickups.[2] By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
Personal protective equipment for handling GR 100679
Compound Information
GR 100679 is a research peptide with the chemical formula C34H44N6O5. As with any research chemical with limited toxicological data, it should be handled with care, assuming it is potentially hazardous.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent accidental exposure through skin contact, inhalation, or ingestion. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific PPE | Standard/Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | ASTM D6319, EN 374 | Prevents skin contact. Double-gloving provides an extra layer of protection. |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | ANSI Z87.1, EN 166 | Protects eyes from splashes or airborne particles of the compound. |
| Body Protection | Laboratory coat | --- | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | 29 CFR 1910.134 | Recommended when handling the lyophilized powder outside of a certified chemical fume hood to prevent inhalation. |
Laboratory Handling and Experimental Protocol
Adherence to standard laboratory practices is crucial when working with this compound.
Experimental Workflow Diagram
Caption: General laboratory workflow for handling this compound.
Protocol for Reconstitution of Lyophilized this compound
-
Preparation : Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.
-
Weighing : Conduct all weighing procedures within a certified chemical fume hood to minimize inhalation risk. Use a calibrated analytical balance for accuracy.
-
Solvent Addition : Based on the experimental requirements and solubility characteristics of this compound, add the appropriate pre-chilled, sterile solvent (e.g., sterile water, buffer) to the vial.
-
Dissolution : Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause denaturation.
-
Storage of Solution : For short-term storage, keep the reconstituted solution at 2-8°C. For long-term storage, it is recommended to aliquot the solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Pathway Diagram
Caption: Disposal pathway for this compound waste streams.
Disposal Procedures
-
Unused Compound and Solutions : All unused this compound, whether in solid or solution form, should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, pipette tips, and vials, should be disposed of in a designated solid chemical waste container.
-
Decontamination : While specific deactivation procedures for this compound are not documented, a general approach for peptide waste is chemical degradation. A common method involves treatment with a 10% bleach solution for a sufficient contact time (e.g., 30 minutes) to denature the peptide.[3] However, this should be done in accordance with your institution's safety guidelines.
-
Final Disposal : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not pour any waste containing this compound down the drain.[3][4]
By adhering to these safety and handling protocols, researchers can minimize risks and ensure the integrity of their experiments involving this compound. Always consult your institution's specific safety protocols and guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
